Pyrrolo[2,3-b]indole
Description
Structure
3D Structure
Properties
CAS No. |
247-03-0 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C10H6N2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6H |
InChI Key |
UNZGDQIKANZIDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=NC3=N2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Structure of Pyrrolo[2,3-b]indole: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]indole scaffold, a fused heterocyclic system comprising both a pyrrole (B145914) and an indole (B1671886) ring, represents a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone for the development of a diverse array of biologically active compounds. Derivatives of this core have demonstrated significant potential in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the this compound core, its synthesis, biological activities, and its role as a pharmacophore in modern drug discovery.
Core Structure and Physicochemical Properties
The fundamental structure of this compound consists of a pyrrole ring fused to the[1][2] face of an indole moiety. This fusion results in a planar, aromatic system with a distinct distribution of electron density, making it an attractive scaffold for interacting with various biological targets.
Spectroscopic Characterization:
The structural integrity of the this compound core and its derivatives is typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of pyrrolo[2,3-b]indoles exhibit characteristic signals for the aromatic protons of both the indole and pyrrole rings. The chemical shifts are influenced by the electronic environment and the presence of substituents.
-
¹³C NMR: The carbon-13 NMR spectra provide valuable information about the carbon framework of the molecule, with distinct chemical shifts for the quaternary and protonated carbons of the fused ring system.
-
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) of indole derivatives often shows characteristic fragmentation patterns, including the loss of small molecules like HCN, which can aid in structural elucidation.[3]
Synthesis of the this compound Core
Several synthetic strategies have been developed to construct the this compound skeleton, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Key Synthetic Methodologies:
-
Intramolecular Annulation: A common approach involves the intramolecular cyclization of suitably functionalized indole precursors. For instance, iodine(III)-mediated intramolecular annulation of indole derivatives has been shown to produce the this compound skeleton in excellent yields.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in attaching aryl or other groups to the core structure. These reactions offer a high degree of control and functional group tolerance.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have exhibited a broad spectrum of biological activities, making them promising candidates for drug development.
Antifungal Activity
Hexahydrothis compound derivatives have demonstrated notable in vitro antifungal activities against a range of phytopathogenic fungi. Structure-activity relationship studies have revealed that the introduction of specific substituents, such as benzyl (B1604629) groups, can significantly enhance antifungal potency.[4][5] One study reported that among eighteen synthesized derivatives, compound 4r showed the most effective antifungal activity against Fusarium coeruleum and Fusarium graminearum with IC50 values of 4.61 and 5.02 μg/mL, respectively.[4][5] Furthermore, all tested compounds in this study displayed higher activity against Curvularia lunata than the commercial fungicide thiabendazole.[4][5]
Table 1: Antifungal Activity of Representative this compound Derivatives
| Compound | Fungal Strain | IC50 (µg/mL) | Reference |
| 4r | Fusarium coeruleum | 4.61 | [4][5] |
| 4r | Fusarium graminearum | 5.02 | [4][5] |
Anticancer Activity and Kinase Inhibition
The this compound scaffold is a key component of numerous kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often act by competing with ATP for the binding site of the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against several kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). For example, one study reported a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' with promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM.[6][7] Notably, compound 5k from this series emerged as a potent multi-targeted kinase inhibitor, with IC50 values ranging from 40 to 204 nM against EGFR, Her2, VEGFR2, and CDK2.[6][7]
Table 2: Kinase Inhibitory Activity of a Representative Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)
| Kinase Target | IC50 (nM) | Reference |
| EGFR | 40 - 204 | [6][7] |
| Her2 | 40 - 204 | [6][7] |
| VEGFR2 | 40 - 204 | [6][7] |
| CDK2 | 40 - 204 | [6][7] |
Table 3: Cytotoxic Activity of a Representative Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)
| Cancer Cell Line | IC50 (µM) | Reference |
| Various | 29 - 59 | [6][7] |
Another area of interest is the inhibition of IKKα, a key kinase in the non-canonical NF-κB signaling pathway. An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors.
Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through their interaction with key signaling pathways that are dysregulated in disease.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Receptor tyrosine kinases are crucial for normal cellular processes, but their aberrant activation is a hallmark of many cancers.[1] this compound-based inhibitors can block the ATP-binding site of RTKs, preventing their activation and the subsequent downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and immunity, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[8] The non-canonical NF-κB pathway is dependent on the kinase IKKα. Selective inhibitors of IKKα based on the this compound scaffold can modulate this pathway, offering a targeted therapeutic approach.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group onto a halogenated this compound core.
Detailed Steps:
-
Reaction Setup: In a dry reaction vessel, combine the halogenated this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired aryl-substituted this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a positive control (e.g., doxorubicin) for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This method is used to evaluate the ability of a compound to inhibit the growth of filamentous fungi.
Procedure:
-
Medium Preparation: Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) and incorporate the this compound derivative at various concentrations.
-
Inoculation: Place a mycelial plug from a fresh fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature for several days.
-
Growth Measurement: Measure the diameter of the fungal colony at regular intervals.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the compound and determine the IC50 value.
Conclusion
The this compound core structure continues to be a highly valuable scaffold in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance. For researchers and scientists in drug development, a thorough understanding of the chemistry, biological activities, and mechanisms of action of this compound-based compounds is essential for the rational design of novel and effective therapeutic agents. This technical guide provides a foundational overview to aid in these endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pyrrolo[2,3-b]indole Core: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]indole scaffold, a fused heterocyclic system comprising an indole (B1671886) and a pyrrole (B145914) ring, represents a privileged structural motif in medicinal chemistry and natural product synthesis. Its unique electronic and steric properties have made it a cornerstone in the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of the this compound core, with a focus on providing researchers with the detailed information necessary for its application in drug discovery and development.
Discovery and History
The story of the this compound core is intrinsically linked to the discovery and study of natural products. The most prominent early example is the alkaloid physostigmine (B191203) (also known as eserine), isolated from the Calabar bean (Physostigma venenosum).[1][2] Historically, the Calabar bean was used in West Africa as an "ordeal poison" to determine guilt or innocence.[2]
The journey to understanding this potent natural product marked significant milestones in organic chemistry and pharmacology:
-
Mid-19th Century: European missionaries and scientists first documented the use of the Calabar bean.[1][2]
-
1864: The active alkaloid, physostigmine, was first isolated.
-
1925: The chemical structure of physostigmine, featuring the hexahydrothis compound core, was elucidated by Edgar Stedman and George Barger.[3]
-
1935: The first total synthesis of physostigmine was achieved by Percy Lavon Julian and Josef Pikl, a landmark achievement in natural product synthesis.[1][4] This synthesis was named a National Historic Chemical Landmark by the American Chemical Society in 1999.[3][4]
The discovery of physostigmine and its mechanism of action as a cholinesterase inhibitor paved the way for the development of other drugs for conditions like glaucoma and myasthenia gravis, and it played a crucial role in the early understanding of neurotransmission.[1][2][3]
While the saturated hexahydrothis compound core was discovered in the context of natural products, the synthesis of the parent, fully aromatic 1H-pyrrolo[2,3-b]indole has been a subject of more recent synthetic exploration. Early methods for indole synthesis, such as the Fischer, Bischler-Möhlau, and Madelung syntheses, have been adapted for the construction of various pyrrolo-fused systems, including pyrrolopyridines (azaindoles), laying the groundwork for the synthesis of the this compound core.[5]
Synthetic Methodologies
The construction of the this compound skeleton has been approached through various synthetic strategies, ranging from classical indole syntheses to modern transition-metal-catalyzed methods.
Classical Approaches
Traditional indole syntheses have been applied to precursors that lead to the formation of the this compound ring system. These methods, while historically significant, often require harsh reaction conditions.
-
Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a phenylhydrazone. While widely used for indole synthesis, its application to create the this compound core is less common but has been explored for related fused systems.[5]
-
Madelung Synthesis: This intramolecular cyclization of an N-acylated o-toluidine (B26562) derivative under strong base and high temperature has also been a classical route to indoles and their fused analogues.[5]
Modern Synthetic Methods
More recent and versatile methods have been developed for the efficient construction of the this compound core under milder conditions.
A notable modern approach involves the intramolecular annulation of indole derivatives using a hypervalent iodine(III) reagent. This method provides a direct and efficient route to the this compound skeleton in excellent yields.[1][6]
A practical and sustainable method utilizes a co-catalyst system of copper and iron for the direct intramolecular C-H bond amination of α-indolylhydrazones. This approach is chemoselective, operates under mild conditions in water, and allows for catalyst recycling.[7]
Pyrrolo[2,3-b]indoles in Natural Products and Medicinal Chemistry
The this compound core is a recurring motif in a variety of natural products with significant biological activities. Beyond physostigmine, other alkaloids containing this scaffold have been isolated and studied.
In medicinal chemistry, the this compound and its aza-analogue, pyrrolo[2,3-b]pyridine (7-azaindole), are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. This has led to the development of numerous derivatives with therapeutic potential, particularly in the field of oncology.
Therapeutic Applications and Biological Activity
Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Numerous studies have reported the potent antiproliferative activity of this compound and related compounds against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrrolopyrimidine Derivatives | HT-29 (Colon) | 2.96 - 4.17 | [8] |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Various | 0.81 - 27.7 | [9] |
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines | Various | 0.93 - 4.70 | [9] |
| Fused Pyrrolo[2,3-b]indoles | EGFR-mutant cell lines | 0.019 - 0.026 | [6] |
Inhibition of Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several indole-containing compounds, including derivatives of the this compound scaffold, have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10][11]
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to pyrrolo[2,3-b]indoles, have been developed as potent inhibitors of VEGFR, thereby blocking tumor-induced angiogenesis.[3][12]
Experimental Protocols
General Procedure for Iodine(III)-Mediated Synthesis of Pyrrolo[2,3-b]indoles[1]
To a solution of the substituted indole derivative (1.0 mmol) in 1,2-dichloroethane (B1671644) (DCE, 10 mL) is added the iodine(III) reagent (e.g., phenyliodine diacetate, PIDA, 1.2 mmol). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
General Procedure for Cu/Fe-Catalyzed Synthesis of Pyrrolo[2,3-b]indoles[7]
A mixture of the α-indolylhydrazone (0.2 mmol), Cu(OAc)₂·H₂O (10 mol%), and FeCl₃·6H₂O (5 mol%) in water (2.0 mL) is stirred in an open flask at 50 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography if necessary. The aqueous layer containing the catalyst can be recovered and reused.
Conclusion
The this compound core has a rich history rooted in the exploration of natural products and has evolved into a highly valuable scaffold in modern medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives, particularly in the realm of anticancer drug discovery, continue to inspire new research and development efforts. The detailed understanding of its synthesis, biological targets, and mechanisms of action provided in this guide serves as a valuable resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Synthesis of this compound via iodine(III)-mediated intramolecular annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjsocmed.com]
- 4. Collection - Synthesis of Pyrrolo[2,3âb]indole via Iodine(III)-Mediated Intramolecular Annulation - Organic Letters - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical and sustainable preparation of pyrrolo[2,3-b]indoles by Cu/Fe catalyzed intramolecular C(sp2)–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity | Semantic Scholar [semanticscholar.org]
The Synthesis of the Pyrrolo[2,3-b]indole Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]indole core is a privileged heterocyclic scaffold found in a multitude of biologically active natural products and synthetic compounds. Its unique rigid, tricyclic structure has attracted significant attention from the medicinal chemistry community, leading to the development of numerous derivatives with a wide range of therapeutic applications, including as kinase inhibitors and antifungal agents. This technical guide provides a comprehensive overview of the fundamental synthetic strategies for constructing the this compound scaffold, complete with detailed experimental protocols, comparative quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Core Synthetic Methodologies
The construction of the this compound scaffold can be achieved through several synthetic routes, ranging from classical name reactions to modern catalytic methods. This guide focuses on five prominent and effective strategies:
-
Cu/Fe Catalyzed Intramolecular C(sp²)–H Amination: A modern and sustainable approach that utilizes a bimetallic catalytic system to forge the crucial C-N bond.
-
Iodine(III)-Mediated Intramolecular Annulation: A metal-free method that employs a hypervalent iodine reagent to effect the cyclization.
-
Barton-Zard Pyrrole (B145914) Synthesis: A classic reaction adapted for the construction of the pyrrole ring onto an indole (B1671886) precursor.
-
Fischer Indole Synthesis: A cornerstone of indole chemistry, which can be ingeniously applied to construct the fused this compound system.
-
Palladium-Catalyzed Cross-Coupling Reactions: Versatile methods, such as the Buchwald-Hartwig amination, that offer a powerful means to construct the key C-N bonds.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives using the aforementioned methodologies. This allows for a clear comparison of the efficiency and substrate scope of each approach.
Table 1: Cu/Fe Catalyzed Intramolecular C(sp²)–H Amination of α-Indolylhydrazones [1]
| Entry | R¹ | R² | R³ | Time (h) | Yield (%) |
| 1 | Boc | H | Ph | 3 | 98 |
| 2 | Boc | H | 4-Me-Ph | 3 | 98 |
| 3 | Boc | H | 4-OMe-Ph | 4 | 99 |
| 4 | Boc | H | 4-Cl-Ph | 5 | 95 |
| 5 | Boc | 5-OMe | Ph | 4 | 96 |
| 6 | Boc | 5-Cl | Ph | 6 | 94 |
| 7 | Ts | H | Ph | 12 | 85 |
| 8 | Bn | H | Ph | 24 | 78 |
Table 2: Iodine(III)-Mediated Intramolecular Annulation of Tryptamine (B22526) Derivatives [2]
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Boc | H | H | 95 |
| 2 | Cbz | H | H | 92 |
| 3 | Ac | H | H | 88 |
| 4 | Boc | 5-Me | H | 93 |
| 5 | Boc | 5-OMe | H | 91 |
| 6 | Boc | 5-Cl | H | 89 |
| 7 | Boc | H | Me | 90 |
| 8 | Boc | H | Ph | 85 |
Experimental Protocols
General Procedure for Cu/Fe Catalyzed Intramolecular C(sp²)–H Amination[1]
To a solution of the appropriate α-indolylhydrazone (0.2 mmol) in water (2.0 mL) was added Cu(OAc)₂·H₂O (10 mol%) and FeCl₃·6H₂O (5 mol%). The resulting mixture was stirred at 50 °C for the time indicated in Table 1. Upon completion of the reaction, as monitored by TLC, the mixture was cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
General Procedure for Iodine(III)-Mediated Intramolecular Annulation[2]
To a solution of the N-protected tryptamine (0.2 mmol) in CH₂Cl₂ (2 mL) was added PhI(OAc)₂ (0.24 mmol) and the reaction mixture was stirred at room temperature for 1-2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the corresponding this compound.
Representative Procedure for Barton-Zard Synthesis of a this compound Derivative[3][4]
To a solution of 3-nitro-N-(phenylsulfonyl)indole (1.0 mmol) and ethyl isocyanoacetate (1.2 mmol) in THF (10 mL) is added DBU (1.5 mmol) at room temperature. The reaction mixture is stirred for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the ethyl 8-(phenylsulfonyl)-1,8-dihydrothis compound-2-carboxylate.
Conceptual Outline for Fischer Indole Synthesis Approach
The Fischer indole synthesis can be adapted to form the this compound scaffold by reacting a suitably substituted hydrazine (B178648) with a cyclic ketone precursor that already contains a portion of the pyrrole ring. The general mechanism involves the acid-catalyzed reaction of the hydrazine with the ketone to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring system.[4][5][6][7]
General Conditions for Buchwald-Hartwig Amination[10][11][12][13]
A mixture of the aryl halide (e.g., a halogenated indole derivative), the amine (e.g., a pyrrole derivative), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable ligand (e.g., XantPhos or RuPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous solvent (e.g., toluene (B28343) or dioxane) is heated under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase by column chromatography.
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways. Furthermore, a systematic workflow is typically employed to evaluate their therapeutic potential.
Signaling Pathway: Inhibition of the NF-κB Pathway
Pyrrolo[2,3-b]pyridine derivatives, which are structurally analogous to the this compound scaffold, have been shown to act as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway.[8][9][10][11] Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[12][13][14][15][16]
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Workflow: Kinase Inhibitor Screening Cascade
The evaluation of this compound derivatives as potential kinase inhibitors typically follows a multi-step screening cascade to identify and characterize promising lead compounds.
Caption: A typical workflow for screening kinase inhibitors.
Experimental Workflow: Antifungal Activity Screening
A general workflow is employed to assess the antifungal properties of newly synthesized this compound compounds.
Caption: General workflow for antifungal activity screening.
References
- 1. Practical and sustainable preparation of pyrrolo[2,3- b ]indoles by Cu/Fe catalyzed intramolecular C(sp 2 )–H amination - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02340G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of Pyrrolo[2,3-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the pyrrolo[2,3-b]indole core structure and its derivatives. This fused heterocyclic system is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A clear and systematic naming convention is crucial for unambiguous communication within the scientific community.
The this compound Core: Structure and IUPAC Numbering
The parent compound, this compound, is a fused bicyclic heteroaromatic system. The IUPAC name itself reveals its composition: a pyrrole (B145914) ring fused to an indole (B1671886) ring. The "[2,3-b]" designation specifies the nature of the fusion. It indicates that the pyrrole ring is fused at its 2- and 3-positions to the 'b' side (the 2,3-bond) of the indole ring.
The numbering of the this compound ring system follows the IUPAC guidelines for fused heterocyclic systems. The indole ring is considered the base component. Numbering starts from an atom adjacent to the bridgehead carbons and proceeds around the periphery of the entire fused system. The heteroatoms are assigned the lowest possible locants. For this compound, the numbering is as follows:
Systematic IUPAC Nomenclature of this compound Derivatives
The systematic naming of substituted this compound derivatives follows a set of prioritized rules as defined by IUPAC. The general format for the name is:
Substituents (in alphabetical order) + Parent Hydride (this compound) + Principal Functional Group (Suffix)
Here is a step-by-step guide to naming these compounds:
-
Identify the Parent Hydride : The core structure is this compound.
-
Identify and Name the Principal Functional Group : The functional group with the highest priority according to IUPAC rules is named as a suffix. For example, a carboxylic acid group would be named with the suffix "-carboxylic acid".
-
Identify and Name Substituents : All other groups attached to the parent hydride are treated as substituents and are named as prefixes.
-
Number the Ring System : Use the numbering system shown in Figure 1.
-
Assign Locants : Assign numbers (locants) to the principal functional group and all substituents to indicate their positions on the ring. The principal functional group receives the lowest possible locant.
-
Alphabetize Substituents : Arrange the substituent prefixes in alphabetical order. Prefixes indicating the number of substituents (di-, tri-, etc.) are not considered for alphabetization, but iso- and neo- are.
-
Assemble the Full IUPAC Name : Combine the components in the correct order.
Examples of IUPAC Nomenclature for this compound Derivatives
| Structure | IUPAC Name |
|
| This compound[1] |
|
| 2,4-dihydrothis compound[2] |
|
| 3a-hydroxy-1,2,3,3a,8,8a-hexahydrothis compound-2-carboxylic acid[3] |
Quantitative Data on Biological Activities
This compound derivatives have been investigated for a variety of biological activities, including antifungal and anticancer properties. The following tables summarize some of the reported quantitative data for these compounds.
Table 1: Antifungal Activity of Hexahydrothis compound Derivatives [4][5]
| Compound | Substituent(s) | Target Fungi | IC50 (µg/mL) |
| 4r | Complex benzyl (B1604629) substitutions | Fusarium coeruleum | 4.61 |
| Fusarium graminearum | 5.02 | ||
| 4a-4r | Various benzyl and prenyl groups | Curvularia lunata | Displayed higher activities than thiabendazole |
Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives (Analogs of Pyrrolo[2,3-b]indoles) [6]
| Compound | Substituent(s) | Target Kinase | IC50 (nM) |
| 4h | 5-(trifluoromethyl), 3-(substituted benzyl) | FGFR1 | 7 |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of key intermediates and final compounds related to the this compound scaffold.
Protocol 1: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines via Suzuki-Miyaura Coupling [7]
This protocol describes a general procedure for the Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds.
-
Reaction Setup : To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a reaction vessel, add degassed 1,4-dioxane (B91453) and water (4:1 ratio).
-
Catalyst Addition : Add Pd₂(dba)₃ (0.03 eq) to the mixture.
-
Reaction Conditions : Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 30 minutes.
-
Work-up : After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate (B1210297) and water.
-
Purification : Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives [8]
-
Step 1: Condensation : To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol, add the desired substituted benzaldehyde (B42025) (1.1 mmol) and potassium hydroxide (B78521) (5 mmol). Stir the reaction mixture at 50 °C for 5 hours.
-
Work-up : Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then dried and concentrated.
-
Step 2: Reduction : To the product from Step 1 in acetonitrile, add triethylsilane (20 eq) and trifluoroacetic acid (21 eq). Heat the reaction to reflux for 2 hours.
-
Purification : After completion of the reaction, the product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can greatly aid in understanding complex biological and chemical processes.
Signaling Pathway: CSF1R Inhibition
Several pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to pyrrolo[2,3-b]indoles, have been identified as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[9][10][11] Its signaling cascade involves pathways such as PI3K-AKT, ERK1/2, and JAK/STAT.[7][9] Small molecule inhibitors of CSF1R typically block the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling.[8][10]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many this compound derivatives.
References
- 1. This compound | C10H6N2 | CID 19744287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iupac.org [iupac.org]
- 3. [PDF] Antifungal Activities of Some Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Biological Evaluation of Hexahydrothis compound Derivatives as Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R inhibition by a small-molecule inhibitor is not microglia specific; affecting hematopoiesis and the function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
Spectroscopic Properties of Pyrrolo[2,3-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of the pyrrolo[2,3-b]indole scaffold, a heterocyclic ring system of significant interest in medicinal chemistry and materials science. This document details typical data obtained from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS), along with standardized experimental protocols for their acquisition.
Introduction to this compound
The this compound core is a fused heterocyclic system consisting of a pyrrole (B145914) ring fused to an indole (B1671886) moiety. This scaffold is a key structural component in various biologically active molecules, exhibiting a range of pharmacological activities, including as kinase inhibitors for anticancer therapy. A thorough understanding of its spectroscopic characteristics is fundamental for the identification, characterization, and development of novel derivatives.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound and its derivatives. It is important to note that specific values can vary based on substitution patterns and solvent conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. The chemical shifts are influenced by the electronic environment of each nucleus.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (Pyrrole NH) | 10.0 - 12.0 | br s | - | Chemical shift is solvent and concentration dependent. |
| H2, H3 (Pyrrole) | 6.5 - 7.5 | d, t | ~2-3 | |
| H4, H5, H6, H7 (Indole) | 7.0 - 8.0 | m | - | Aromatic region, specific shifts depend on substitution. |
Note: Data is compiled from analogous heterocyclic systems and substituted derivatives in the absence of complete data for the unsubstituted parent compound.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C2, C3 (Pyrrole) | 100 - 125 |
| C3a, C7a, C8a, C8b (Bridgehead) | 120 - 140 |
| C4, C5, C6, C7 (Indole) | 110 - 130 |
Note: Data is generalized from known indole and pyrrole derivatives and may vary significantly with substitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound system. The absorption maxima are characteristic of the conjugated π-system.
Table 3: Typical UV-Vis Absorption Data for this compound Derivatives
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| Methanol | ~220, ~270, ~290 | Not widely reported |
| Dichloromethane | ~225, ~275, ~295 | Not widely reported |
Note: Values are estimations based on indole and its aza-analogs. Actual values will depend on the specific derivative and solvent.
Fluorescence Spectroscopy
Many indole-containing compounds are fluorescent. The emission properties of pyrrolo[2,3-b]indoles are of interest for their potential use as molecular probes.
Table 4: Typical Fluorescence Data for this compound Derivatives
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Cyclohexane | ~290 | ~310 | Not widely reported |
| Acetonitrile | ~290 | ~330 | Not widely reported |
Note: Data is extrapolated from studies on substituted indoles. The photophysical properties are highly sensitive to the molecular structure and environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound derivatives, aiding in their identification.
Table 5: Expected Mass Spectrometry Fragmentation for the this compound Core
| Fragment | m/z | Interpretation |
| [M]+• | 154.05 | Molecular Ion (for C₁₀H₆N₂) |
| [M-HCN]+• | 127.04 | Loss of hydrogen cyanide from the pyrrole ring |
| [M-C₂H₂N]+ | 113.04 | Fission of the pyrrole ring |
Note: Fragmentation patterns will be significantly altered by the presence of substituents.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of the this compound derivative.
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matching quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and, optionally, the fluorescence quantum yield.
-
Sample Preparation: Prepare a very dilute solution (absorbance at the excitation wavelength should be < 0.1) in a suitable solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths.
-
Emission Spectrum: Set the excitation monochromator to the absorption maximum (λmax) and scan the emission wavelengths.
-
-
Quantum Yield Determination (Optional):
-
Use a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample.
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical conditions.
-
Calculate the quantum yield of the sample relative to the standard.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct infusion for ESI, or a GC/LC inlet for EI).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Signaling Pathway Involvement
Derivatives of the this compound scaffold have emerged as potent inhibitors of various protein kinases, implicating them in the modulation of crucial cellular signaling pathways. A notable example is their activity as inhibitors of Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] These receptors are key components of the angiogenesis signaling cascade, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of these kinases, this compound derivatives can inhibit their autophosphorylation and the subsequent downstream signaling events. This leads to the suppression of endothelial cell proliferation, migration, and ultimately, the inhibition of new blood vessel formation.
Conclusion
This technical guide has provided a summary of the key spectroscopic properties of the this compound core and its derivatives. The tabulated data, while generalized in some cases due to a lack of comprehensive studies on the parent compound, offers a valuable reference for researchers in the field. The detailed experimental protocols and workflows provide a standardized approach for the characterization of new compounds based on this important heterocyclic scaffold. Furthermore, the elucidation of the role of these compounds in inhibiting key signaling pathways, such as those involved in angiogenesis, highlights their therapeutic potential and underscores the importance of continued research into this fascinating class of molecules.
References
The Pyrrolo[2,3-b]indole Core: A Privileged Scaffold in Bioactive Natural Products
An In-depth Guide for Researchers and Drug Development Professionals
The pyrrolo[2,3-b]indole heterocyclic system, a fusion of pyrrole (B145914) and indole (B1671886) rings, represents a core structural motif in a diverse array of natural products.[1] These compounds, isolated from sources ranging from plants and fungi to marine organisms, exhibit a remarkable breadth of biological activities, making them compelling targets for research in medicinal chemistry and drug development.[2][3] This guide provides a technical overview of key natural products containing this moiety, focusing on their biological activity, underlying mechanisms, and the experimental protocols used for their study.
Physostigmine (B191203): The Archetypal Acetylcholinesterase Inhibitor
Physostigmine, also known as eserine, is a parasympathomimetic alkaloid derived from the Calabar bean (Physostigma venenosum).[4] It is arguably the most well-known natural product containing the hexahydrothis compound skeleton.[5][6] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Biological Activity Data
The inhibitory potency of physostigmine against cholinesterases varies depending on the species and enzyme source. The following table summarizes key quantitative data on its activity.
| Target Enzyme | Species/Source | Assay Type | Potency (IC50 / Ki) | Reference |
| Acetylcholinesterase (AChE) | Human | In vitro enzyme assay | 0.117 µM (IC50) | [7][8] |
| Acetylcholinesterase (AChE) | Human Brain | In vitro enzyme assay | 14-15 nM (IC50) | [9] |
| Butyrylcholinesterase (BChE) | Human | In vitro enzyme assay | 0.059 µM (IC50) | [8] |
| Acetylcholinesterase (AChE) | Electric Eel | Aryl Acylamidase (AAA) Activity | 0.02-0.37 µM (Ki) | [10] |
| Butyrylcholinesterase (BChE) | Horse Serum | Aryl Acylamidase (AAA) Activity | 0.15 µM (IC50) | [10] |
Mechanism of Action: Acetylcholinesterase Inhibition
Physostigmine acts as a carbamoylating inhibitor of AChE. The carbamate (B1207046) moiety of physostigmine is transferred to a serine residue within the active site of the enzyme, forming a transient covalent bond. This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme intermediate formed during normal acetylcholine breakdown. This effectively inactivates the enzyme, leading to increased levels and duration of action of acetylcholine at cholinergic synapses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure, bioactivity and synthesis of natural products with hexahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physostigmine - Wikipedia [en.wikipedia.org]
- 5. [PDF] Hexahydropyrrolo-[2,3-b]-indole alkaloids of biological relevance: proposed biosynthesis and synthetic approaches | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Hexahydropyrrolo[2,3-b]indole Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hexahydropyrrolo[2,3-b]indole scaffold is a privileged heterocyclic motif found in a diverse array of natural products with significant biological activities. These alkaloids range from relatively simple C-3 substituted indoles to complex polycyclic structures, many of which are of great interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathways leading to these valuable compounds, with a focus on data-driven insights and detailed experimental methodologies.
Overview of Hexahydrothis compound Alkaloid Biosynthesis
The biosynthesis of the hexahydrothis compound core originates from the amino acid L-tryptophan. Nature has evolved distinct strategies to elaborate this precursor into various alkaloid families. This guide will focus on three major representative pathways:
-
C-3 Substituted Hexahydrothis compound Alkaloids: This class includes alkaloids with simple methyl or prenyl groups at the C-3 position. Their biosynthesis is proposed to involve direct electrophilic attack on the indole (B1671886) ring of tryptophan.
-
Physostigmine (B191203) Biosynthesis: This pathway leads to the potent acetylcholinesterase inhibitor, physostigmine. It is characterized by a unique, well-defined gene cluster and an unusual acetylation-dependent reaction cascade.
-
Terpenoid Indole Alkaloid (TIA) Biosynthesis (Vindoline Pathway): This complex, multi-step enzymatic pathway produces vindoline (B23647), a crucial precursor to the dimeric anticancer drugs vinblastine (B1199706) and vincristine. This pathway serves as a prime example of intricate regulation and compartmentalization in plant specialized metabolism.
Biosynthesis of C-3 Substituted Hexahydrothis compound Alkaloids
The proposed biosynthetic pathways for C-3 methylated and C-3 prenylated hexahydrothis compound alkaloids are initiated by the direct functionalization of the L-tryptophan indole ring.[1]
C-3 Methylated Alkaloids
The biosynthesis of C-3 methylated hexahydropyrrolo[2,3-b]indoles is believed to proceed via an initial C-3 methylation of L-tryptophan by an S-adenosyl methionine (SAM)-dependent methyltransferase.[1] This is followed by an iminium cyclization and subsequent decarboxylation to form the core hexahydrothis compound scaffold.[1] While the complete enzymatic pathway for the simplest members of this class is yet to be fully elucidated, several indole C-3 methyltransferases acting on tryptophan-containing diketopiperazines have been characterized, providing insights into this key reaction.
C-3 Prenylated Alkaloids
Similarly, the biosynthesis of C-3 prenylated alkaloids is proposed to start with the C-3 prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[1] This reaction is catalyzed by a prenyltransferase. Subsequent iminium formation and cyclization yield the hexahydrothis compound core. The prenyltransferase FtmPT1 from Aspergillus fumigatus has been shown to catalyze the C-3 prenylation of tryptophan-containing cyclic dipeptides as a side reaction to its primary C-2 prenylation activity.[2][3] This discovery provided the first enzymatic evidence for the formation of C-3 prenylated indolines.
Enzymology and Quantitative Data
While dedicated enzymes for the direct C-3 methylation and prenylation of free L-tryptophan leading to the simplest hexahydropyrrolo[2,3-b]indoles are still under investigation, studies on related enzymes acting on more complex substrates provide valuable information.
| Enzyme Class | Example Enzyme(s) | Substrate(s) | Product(s) | Quantitative Data | Reference(s) |
| Indole C-3 Methyltransferase | PsmD, SgMT, StspM1 | Tryptophan-derived diketopiperazines, [3-(2-acetamidoethyl)-1H-indol-5-yl] N-methylcarbamate | C-3 methylated pyrroloindoles | PsmD_Sa: Optimal Temp: 45°C, Thermal Melting Transition: 58.6°C | [4][5] |
| Indole C-3 Prenyltransferase | FtmPT1 | Tryptophan-containing cyclic dipeptides, DMAPP | C-3 prenylated hexahydropyrrolo[2,3-b]indoles (side product) | Not available | [2][3] |
| Indole C-3 Prenyltransferase | PalQ | C-terminal tryptophan of peptides, (geranyl)geranyl pyrophosphate | C-3 prenylated tryptophan | Not available | [6] |
Proposed Biosynthetic Pathways (Graphviz Diagrams)
Physostigmine Biosynthesis
The biosynthesis of physostigmine in actinomycetes is a well-defined pathway encoded by the psm gene cluster.[7][8] This pathway is notable for its unusual acetylation-dependent reaction cascade. The starting precursor for this pathway is 5-hydroxytryptophan.
The psm Gene Cluster and Enzymatic Steps
The biosynthesis of physostigmine involves a series of enzymatic reactions catalyzed by the proteins encoded by the psm gene cluster (PsmA-H). The key steps include N-acetylation, C-3 methylation, cyclization, decarboxylation, and carbamoylation. The C-3 methylation is a crucial step in forming the tricyclic core and is catalyzed by the SAM-dependent methyltransferase, PsmD.[4]
Quantitative Data for Physostigmine Biosynthesis Enzymes
Detailed kinetic data for all enzymes in the physostigmine pathway are not yet available. However, the C-3 methyltransferase PsmD has been characterized.
| Enzyme | Substrate(s) | Product(s) | Optimal Temperature | Thermal Melting Transition | Reference(s) |
| PsmD_Sa | [3-(2-acetamidoethyl)-1H-indol-5-yl] N-methylcarbamate, SAM | C-3 methylated product, SAH | 45°C | 58.6°C | [4] |
Proposed Biosynthetic Pathway of Physostigmine (Graphviz Diagram)
Terpenoid Indole Alkaloid (TIA) Biosynthesis: The Vindoline Pathway
The biosynthesis of vindoline from the precursor tabersonine (B1681870) is a complex, seven-step enzymatic pathway that occurs in the plant Catharanthus roseus.[9] This pathway is highly regulated and compartmentalized within different cell types of the leaves.
The Seven Enzymatic Steps to Vindoline
The conversion of tabersonine to vindoline is a sequential cascade involving two cytochrome P450 monooxygenases, two methyltransferases, a reductase, a hydroxylase, and an acetyltransferase.
-
Tabersonine 16-hydroxylase (T16H): A cytochrome P450 enzyme (CYP71D12/CYP71D351) that hydroxylates tabersonine at the C-16 position.[2][10]
-
16-hydroxytabersonine O-methyltransferase (16OMT): Methylates the 16-hydroxyl group using SAM as the methyl donor.[7]
-
Tabersonine 3-oxygenase (T3O): A cytochrome P450 (CYP71D1V2) that catalyzes the epoxidation of the 2,3-double bond of 16-methoxytabersonine.[1][8][11]
-
Tabersonine 3-reductase (T3R): Reduces the epoxide formed by T3O to a 3-hydroxy intermediate. The coupled action of T3O and T3R is necessary for product formation.[4][8][9][11]
-
3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122) N-methyltransferase (NMT): Methylates the indole nitrogen.[5][12]
-
Desacetoxyvindoline 4-hydroxylase (D4H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates desacetoxyvindoline at the C-4 position.[13][14][15][16]
-
Deacetylvindoline 4-O-acetyltransferase (DAT): The final step, which involves the acetylation of the C-4 hydroxyl group to produce vindoline.[17][18][19]
Quantitative Data for Vindoline Biosynthesis Enzymes
| Enzyme | EC Number | Substrate(s) | Km | Vmax or kcat | Reference(s) |
| Tabersonine 16-hydroxylase (T16H1; CYP71D12) | 1.14.13.73 | Tabersonine | 350 ± 100 nM | 1.8 ± 0.05 µM min-1 | [2] |
| 16-hydroxytabersonine O-methyltransferase (16OMT) | 2.1.1.95 | 16-hydroxytabersonine, SAM | Similar to 16OMT1 | Similar to 16OMT1 | [7][20] |
| Tabersonine 3-oxygenase (T3O) | 1.14.14.50 | Tabersonine | 3.1 µM | Not reported | [1] |
| Tabersonine 3-reductase (T3R) | 1.1.99.41 | (3R)-1,2-didehydro-3-hydroxy-16-methoxy-2,3-dihydrotabersonine | Not reported | 95% activity reduction in mutant | [4][9] |
| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) | 2.1.1.99 | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, SAM | Not reported | Not reported | [12] |
| Desacetoxyvindoline 4-hydroxylase (D4H) | 1.14.11.20 | Desacetoxyvindoline, 2-oxoglutarate, O2 | Not reported | Not reported | [14][16] |
| Deacetylvindoline 4-O-acetyltransferase (DAT) | 2.3.1.107 | Deacetylvindoline | 1.3 mM | 10.1 pmol s-1 µg-1 | [17] |
| Acetyl-CoA | 6.5 mM | 12.6 pmol s-1 µg-1 | [17] |
Vindoline Biosynthetic Pathway (Graphviz Diagram)
Experimental Protocols
General Protocol for Heterologous Expression of Vindoline Pathway Genes in Saccharomyces cerevisiae
This protocol provides a general framework for the expression of the vindoline biosynthetic pathway in yeast, a common strategy for pathway elucidation and metabolic engineering.
-
Gene Synthesis and Codon Optimization:
-
Synthesize the coding sequences of the C. roseus genes for the vindoline pathway (T16H, 16OMT, T3O, T3R, NMT, D4H, DAT).
-
Codon-optimize these sequences for optimal expression in S. cerevisiae.
-
-
Vector Construction:
-
Clone the synthesized genes into yeast expression vectors. These can be episomal plasmids or vectors designed for genomic integration.
-
Utilize a variety of promoters (e.g., GAL1, TEF1) to control and balance the expression levels of the different genes.
-
-
Yeast Transformation:
-
Transform the expression vectors into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate (B1210297) method.
-
-
Cultivation and Induction:
-
Grow the transformed yeast in a suitable defined medium (e.g., SC medium with appropriate supplements).
-
If using inducible promoters like GAL1, add galactose to the medium to induce gene expression.
-
-
Substrate Feeding:
-
For precursor-directed synthesis, feed tabersonine to the culture medium. The final concentration may need to be optimized (e.g., 125 µM).[15]
-
-
Analysis of Metabolites:
-
After a defined incubation period (e.g., 120 hours), harvest the yeast culture.
-
Separate the supernatant and cell pellet by centrifugation. Vindoline and its intermediates are often secreted into the medium.
-
Extract the alkaloids from the supernatant using liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) at a specific pH.
-
Analyze the production of vindoline and other intermediates using UPLC-MS.
-
Assay for Deacetylvindoline 4-O-acetyltransferase (DAT) Activity
This protocol describes a method to measure the activity of the final enzyme in the vindoline pathway.
-
Reaction Mixture:
-
Incubation:
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
-
Extraction and Analysis:
-
Stop the reaction (e.g., by adding a basic solution and an organic solvent).
-
Extract the product, [14C]vindoline, with an organic solvent (e.g., ethyl acetate).
-
Separate the product from the unreacted substrate and co-substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the vindoline spot using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed based on the specific activity of the [14C]acetyl-CoA.
-
Express the enzyme activity in units such as pmol of product formed per minute per mg of protein (pmol min-1 mg-1).
-
Experimental Workflow for Gene Discovery and Pathway Elucidation
References
- 1. uniprot.org [uniprot.org]
- 2. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A tabersonine 3-reductase Catharanthus roseus mutant accumulates vindoline pathway intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine - Wikipedia [en.wikipedia.org]
- 6. Structure Prediction and Genome Mining-Aided Discovery of the Bacterial C-Terminal Tryptophan Prenyltransferase PalQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a second 16-hydroxytabersonine-O-methyltransferase suggests an evolutionary relationship between alkaloid and flavonoid metabolisms in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. A pair of tabersonine 16-hydroxylases initiates the synthesis of vindoline in an organ-dependent manner in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 13. Developmental and Light Regulation of Desacetoxyvindoline 4-Hydroxylase in Catharanthus roseus (L.) G. Don. : Evidence of a Multilevel Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Desacetoxyvindoline 4-hydroxylase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. uniprot.org [uniprot.org]
- 17. uniprot.org [uniprot.org]
- 18. Expression of deacetylvindoline-4-O-acetyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cropj.com [cropj.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Pyrrolo[2,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]indole core is a significant heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its derivatives have demonstrated a wide range of biological activities, including antifungal and anticancer properties. This technical guide provides a summary of the known physical and chemical properties of the parent this compound, alongside data for some of its derivatives. It also outlines key synthetic methodologies and presents this information in a structured format for easy reference by researchers in drug discovery and development.
Physicochemical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂ | PubChem CID: 19744287[1] |
| Molecular Weight | 154.17 g/mol | PubChem CID: 19744287[1] |
| CAS Number | 247-03-0 | PubChem CID: 19744287[1] |
| Topological Polar Surface Area | 24.7 Ų | PubChem CID: 19744287[1] |
| XLogP3-AA | 1.9 | PubChem CID: 19744287[1] |
Note: Experimental data on the melting point, boiling point, and solubility of the unsubstituted this compound are not widely reported. The table below includes melting points for some selected derivatives to provide a reference range.
Table 2: Melting Points of Selected this compound Derivatives
| Derivative | Melting Point (°C) |
| 2,6-Diamino-1,5-bis(4-methoxyphenyl)-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile | >350 |
| 2,6-Diamino-1,5-bis(4-methylphenyl)-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile | 303 |
| 2,6-Diamino-1,5-bis(4-chlorophenyl)-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile | 343 |
| 2,6-Diamino-1,5-diphenyl-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile | 291 |
Spectroscopic Data
Anticipated Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on both the pyrrole (B145914) and indole (B1671886) ring systems would be expected. The chemical shifts would be influenced by the electron density and anisotropic effects of the fused ring system.
-
¹³C NMR: Resonances for the ten carbon atoms of the core structure would be observed in the aromatic region of the spectrum.
-
IR Spectroscopy: Characteristic bands for N-H stretching (if unsubstituted on the nitrogen atoms), C-H aromatic stretching, and C=C aromatic ring stretching would be expected.
-
UV-Vis Spectroscopy: The extended π-system of the fused aromatic rings is expected to give rise to characteristic absorption bands in the UV region.
Chemical Properties and Reactivity
The this compound core, being a fused heterocyclic system, exhibits reactivity that is a composite of its constituent indole and pyrrole rings. It is an electron-rich system susceptible to electrophilic substitution. The reactivity can be modulated by the presence of substituents on the rings.
Synthesis and Experimental Protocols
Several synthetic routes to the this compound skeleton have been developed. Two prominent methods are highlighted below.
Iodine(III)-Mediated Intramolecular Annulation
A method for the synthesis of the this compound skeleton has been developed involving the intramolecular annulation of indole derivatives using an iodine(III) reagent. This approach has been shown to be effective for a range of indole derivatives with different protecting groups and substitutions, often resulting in excellent yields.
Experimental Protocol: General Procedure for Iodine(III)-Mediated Synthesis
-
Starting Material: An appropriate N-substituted indole derivative.
-
Reagents: Phenyliodonium (B1259483) diacetate (PIDA) and a metal halide (e.g., CuBr₂).
-
Solvent: Anhydrous dichloromethane (B109758).
-
Atmosphere: Argon.
-
Procedure: To a solution of the indole derivative in anhydrous dichloromethane under an argon atmosphere, phenyliodonium diacetate (1.2 equivalents) and the metal halide (e.g., CuBr₂) are added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Copper/Iron-Catalyzed Intramolecular C(sp²)–H Amination
A practical and chemoselective method for synthesizing pyrrolo[2,3-b]indoles involves the direct intramolecular C–H bond amination of α-indolylhydrazones. This reaction is catalyzed by a co-catalyst system of copper and iron and can be performed in water at a moderate temperature.
Experimental Protocol: General Procedure for Cu/Fe-Catalyzed Synthesis
-
Starting Material: α-indolylhydrazone.
-
Catalyst: A mixture of a copper(II) salt (e.g., Cu(OAc)₂) and an iron(III) salt (e.g., FeCl₃).
-
Solvent: Water.
-
Atmosphere: Air.
-
Procedure: The α-indolylhydrazone is suspended in water, and the copper and iron catalysts are added. The reaction mixture is heated (e.g., at 50 °C) in the presence of air. The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified. An advantage of this method is the potential for recycling the aqueous catalyst system.
Biological Significance and Drug Development
The this compound scaffold is a "privileged" structure in medicinal chemistry. Its derivatives are found in various natural products and have been synthesized for the development of new therapeutic agents. Research has shown that compounds containing this core exhibit a range of biological activities, including antifungal and anticancer properties. The rigid, planar structure of the this compound core makes it an attractive scaffold for designing molecules that can interact with biological targets such as enzymes and receptors.
Conclusion
The this compound core represents a valuable and versatile scaffold for the development of new chemical entities with potential therapeutic applications. While detailed physicochemical data for the unsubstituted parent compound is sparse, the available information on its derivatives and synthetic methodologies provides a solid foundation for further research. The synthetic routes outlined in this guide offer efficient means to access this important heterocyclic system, paving the way for the exploration of its full potential in drug discovery.
References
Theoretical Calculations on the Stability of the Pyrrolo[2,3-b]indole Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]indole scaffold is a privileged heterocyclic system, forming the core of numerous biologically active natural products and synthetic compounds. Its unique electronic structure and conformational rigidity make it a compelling target in medicinal chemistry and materials science. Understanding the inherent stability of this fused ring system is paramount for predicting the reactivity, designing novel derivatives, and elucidating the structure-activity relationships of molecules incorporating this core. This technical guide provides a comprehensive overview of the theoretical methods employed to evaluate the stability of the this compound nucleus, focusing on computational approaches that quantify its aromaticity and energetic properties.
Fundamental Concepts of Stability in Heterocyclic Systems
The stability of a conjugated heterocyclic system like this compound is a multifaceted concept governed by several interrelated factors, primarily its aromaticity, resonance energy, and ring strain.
-
Aromaticity: A key determinant of stability, aromaticity refers to the enhanced stability of a cyclic, planar molecule with a continuous system of overlapping p-orbitals containing 4n+2 π-electrons. Aromatic compounds exhibit characteristic chemical and physical properties, including a tendency to undergo substitution rather than addition reactions. The fusion of the electron-rich pyrrole (B145914) ring with the indole (B1671886) system, itself a fusion of benzene (B151609) and pyrrole, results in a complex π-electron distribution that significantly influences the overall aromatic character.
-
Resonance Energy: This is the difference in energy between the actual, delocalized electronic structure of a molecule and a hypothetical localized structure (a single Lewis structure). A higher resonance energy indicates greater electronic stabilization. For fused systems like this compound, the resonance energy reflects the extent of π-electron delocalization across the entire molecular framework.
-
Ring Strain: This arises from deviations from ideal bond angles, bond lengths, and dihedral angles imposed by the cyclic structure. While the individual five- and six-membered rings in this compound are not inherently highly strained, the fusion of these rings can introduce subtle strain effects that influence the overall stability.
Computational Methodologies for Assessing Stability
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and stability of molecules like this compound.[1] It offers a good balance between accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results.
Experimental Protocols
A typical computational workflow for assessing the stability of the this compound core involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically performed using a DFT functional such as B3LYP or PBE0, combined with a basis set like 6-311+G(d,p). The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometry to obtain an accurate electronic energy.
-
Aromaticity Indices Calculation:
-
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of a ring. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). NICS(0) refers to the value at the ring centroid, and NICS(1) is typically calculated 1 Å above the ring plane to minimize the influence of σ-electrons.
-
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the bond length alternation in a cyclic system. It ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity. The HOMA index is calculated based on the deviation of bond lengths from an optimal value for a fully delocalized system.
-
-
Resonance Energy Calculation: The resonance energy can be estimated using various theoretical approaches, including:
-
Homodesmotic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy of such a reaction, calculated from the electronic energies of the involved species, can provide an estimate of the resonance energy.
-
Aihara's Theory of Resonance Energy (TRE): This graph-theoretical approach calculates the resonance energy based on the characteristic polynomial of the molecular graph.
-
-
Strain Energy Calculation: The strain energy can be calculated by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic reference compound that has the same number and types of bonds.
Quantitative Stability Data
| Compound | Resonance Energy (kcal/mol) | Method |
| Pyrrole | 21.0 | Experimental |
| Indole | 47-49 | Theoretical |
Table 1: Resonance Energies of Pyrrole and Indole.
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Pyrrole | 0.76 | -15.2 | -10.1 |
| Indole (Pyrrole ring) | 0.79 | -13.4 | -9.8 |
| Indole (Benzene ring) | 0.89 | -8.7 | -9.9 |
Table 2: Aromaticity Indices for Pyrrole and Indole.
Based on these data, it is expected that the this compound core would exhibit significant aromatic character, with contributions from both the pyrrole and indole moieties. The fusion of these rings likely leads to a complex pattern of electron delocalization and aromaticity across the entire molecule.
Visualization of Computational Workflow
The logical flow of a theoretical study on the stability of the this compound core can be visualized as follows:
Caption: Logical workflow for the theoretical calculation of this compound stability.
Conclusion
The theoretical assessment of the stability of the this compound core is a critical step in understanding its chemical behavior and potential applications. DFT calculations, through the evaluation of aromaticity indices, resonance energy, and strain energy, provide valuable insights into the electronic and energetic properties of this important heterocyclic system. While a definitive and comprehensive quantitative analysis of the unsubstituted core is an area for future research, the methodologies outlined in this guide provide a robust framework for such investigations. A thorough understanding of the inherent stability of the this compound nucleus will undoubtedly facilitate the rational design of novel and potent molecules for a wide range of applications in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the pyrrolo[2,3-b]indole scaffold, a heterocyclic motif of interest in medicinal chemistry, and its potential application as a core structure for kinase inhibitors. Due to the greater body of published research on the closely related pyrrolo[2,3-d]pyrimidine scaffold as kinase inhibitors, data for these bioisosteric analogs are presented to exemplify the potential of pyrrolo-fused heterocyclic systems in this therapeutic area. Detailed protocols for a representative synthesis and a general kinase inhibition assay are also provided.
Introduction to Pyrrolo[2,3-b]indoles and Kinase Inhibition
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
The this compound core, an isomer of the well-known azaindole scaffold, represents an intriguing template for the design of novel kinase inhibitors. Its rigid, planar structure can mimic the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. Modifications to this core structure can be tailored to achieve potency and selectivity for specific kinase targets. While the this compound scaffold itself is less explored in the context of kinase inhibition compared to its bioisosteric relative, pyrrolo[2,3-d]pyrimidine, the principles of its synthesis and evaluation remain highly relevant.
Synthesis of the this compound Scaffold
The construction of the this compound skeleton can be achieved through various synthetic strategies. One efficient method involves the intramolecular annulation of indole (B1671886) derivatives. A notable example is the iodine(III)-mediated intramolecular cyclization, which provides a direct route to the core structure in high yields.[1][2] Another modern and sustainable approach utilizes a Cu/Fe co-catalyzed intramolecular C(sp2)–H amination of α-indolylhydrazones, which proceeds in water and open air.[3]
Representative Synthetic Pathway: Iodine(III)-Mediated Intramolecular Annulation
A general and efficient method for the synthesis of the this compound core is the iodine(III)-mediated intramolecular annulation of N-substituted tryptamine (B22526) derivatives. This method offers high yields and tolerance to various functional groups.
Caption: General synthetic scheme for this compound core.
Kinase Inhibition and Signaling Pathways
Pyrrolo-fused heterocyclic scaffolds, particularly the pyrrolo[2,3-d]pyrimidines, have been successfully developed as inhibitors of a variety of kinases, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and FGFR, as well as non-receptor tyrosine kinases and serine/threonine kinases such as CDKs and GSK-3β.[2][4][5][6] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Example Signaling Pathway: VEGFR Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. Overactivation of VEGFR signaling is a common feature in many cancers, promoting tumor growth and metastasis. Pyrrolo-fused derivatives can inhibit VEGFR, thereby blocking this pathway.
Caption: Inhibition of the VEGFR signaling pathway.
Quantitative Data for Representative Pyrrolo-Fused Kinase Inhibitors
The following table summarizes the in vitro kinase inhibitory activity (IC50) of several representative pyrrolo[2,3-d]pyrimidine derivatives against various cancer-related kinases. This data illustrates the potential potency of the broader class of pyrrolo-fused heterocycles as kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| 5k | EGFR | 40 | - |
| Her2 | 121 | - | |
| VEGFR2 | 89 | - | |
| CDK2 | 204 | - | |
| Sunitinib (Reference) | VEGFR2 | 261 | - |
| Erlotinib (Reference) | EGFR | 34 | - |
Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative
This protocol describes a general procedure for the synthesis of a this compound derivative via Cu/Fe catalyzed intramolecular C(sp2)–H amination of an α-indolylhydrazone.[3]
Caption: Workflow for this compound synthesis.
Materials:
-
α-indolylhydrazone starting material
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the α-indolylhydrazone (1.0 eq), Cu(OAc)₂·H₂O (0.10 eq), and FeCl₃·6H₂O (0.05 eq).
-
Add deionized water to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Place the flask in a preheated oil bath or on a heating mantle set to 50 °C.
-
Stir the reaction mixture vigorously in an open-to-air setup.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-48 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers.
-
Purification: Pass the combined organic layers through a short plug of silica gel to remove the metal catalysts.
-
Concentrate the filtrate using a rotary evaporator.
-
The resulting solid can be further purified by precipitation from a suitable solvent system to yield the desired this compound product.
-
Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Test this compound derivative
-
Recombinant protein kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate.
-
Include wells for a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.
-
Add the master mix to all wells of the assay plate.
-
Prepare an ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Signal Detection:
-
Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion
The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The synthetic methodologies outlined provide a clear path to accessing this core structure and its derivatives. By employing robust in vitro screening assays, researchers can effectively evaluate the potential of these compounds to inhibit specific kinases and modulate cellular signaling pathways implicated in disease. The extensive research on the bioisosteric pyrrolo[2,3-d]pyrimidines highlights the therapeutic potential of this class of heterocyclic compounds and provides a strong rationale for the further exploration of this compound derivatives in drug discovery.
References
- 1. Synthesis of this compound via iodine(III)-mediated intramolecular annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical and sustainable preparation of pyrrolo[2,3- b ]indoles by Cu/Fe catalyzed intramolecular C(sp 2 )–H amination - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02340G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Pyrrolo[2,3-b]indole Analogs in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial activity of novel Pyrrolo[2,3-b]indole analogs and related heterocyclic compounds. The information is compiled from recent studies and is intended to guide researchers in screening and characterizing new chemical entities for potential therapeutic use.
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of various novel pyrrolo-fused heterocyclic compounds against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Novel Pyrrolo-fused Heterocycles
| Compound Class | Compound ID | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference Compound (MIC µg/mL) |
| Pyrazole (B372694)/Isoxazole (B147169) Derivatives | 14 | 7.8 - 62.5 | 7.8 - 62.5 | 31.25 - 125 | - | Gentamycin (15.62, 31.25) |
| 17 | 7.8 - 62.5 | 7.8 - 62.5 | 31.25 - 125 | - | Gentamycin (15.62, 31.25) | |
| 20 | 7.8 - 62.5 | 7.8 - 62.5 | 31.25 - 125 | - | Gentamycin (15.62, 31.25) | |
| 24 | 7.8 - 62.5 | 7.8 - 62.5 | 31.25 - 125 | - | Gentamycin (15.62, 31.25) | |
| Pyrrolo[2,3-b]quinoxalines | 3a, 3g, 4a, 4h | Inhibitory Activity | - | Inhibitory Activity | No Activity | Gentamycin |
| Pyrrolo[3,2-d]pyrimidines | 4a-4f | - | Active | Active | Active | Ciprofloxacin, Ceftizoxime |
| Pyrrolo[2,1-b][1][2]benzothiazoles | 7a, 7d, 9a, 9d | Higher activity than Cefotaxime | Higher activity than Cefotaxime | Higher activity than Cefotaxime | Higher activity than Cefotaxime | Cefotaxime |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Antifungal Activity of Novel Pyrrolo-fused Heterocycles
| Compound Class | Compound ID | Candida albicans | Aspergillus niger | Aspergillus multi | Other Fungi | Reference Compound (MIC µg/mL) |
| Pyrazole/Isoxazole Derivatives | - | 15.62 - 31.25 | - | - | - | Fluconazole (15.62) |
| Pyrroloindole Analogs | a2, a15 | - | - | - | 6 plant pathogenic fungi (15.63) | - |
| Pyrano[2,3-b]pyridine & Pyrrolo[2,3-b]pyrano[2.3-d]pyridine | 10 | Potent Activity | Moderate Activity | Moderate Activity | - | Ketoconazole |
| Pyrrolo[2,1-b][1][2]benzothiazoles | 7a, 7d, 9a, 9d | Higher activity than Fluconazole | - | - | Ganoderma lucidum, Aspergillus flavus | Fluconazole |
Data compiled from multiple sources.[2][3][4][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the cited literature.
General Synthesis Protocol for this compound Analogs
While specific synthetic routes vary, a general approach often involves multi-component reactions. For instance, the synthesis of pyrazole and isoxazole derivatives can be achieved through a one-pot multicomponent reaction using ethyl vanillin, an active methylene (B1212753) group, and binucleophile reagents under basic conditions.[3] Similarly, pyrrolo[2,3-b]quinoxalines can be prepared by the condensation of o-phenylenediamine (B120857) or its derivatives with N-aryl-3,4-dichloro-maleimides.[1]
General Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of this compound analogs.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods.
Protocol: Broth Microdilution Method
-
Preparation of Microbial Inoculum:
-
Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).[5]
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate. The final concentrations may range from 0.5 to 512 µg/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamycin for bacteria, Fluconazole for fungi) should be tested under the same conditions.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol: Agar Well Diffusion Method
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Spread a standardized microbial suspension evenly over the surface of the agar plates.
-
-
Application of Compounds:
-
Create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Add a defined volume of the test compound solution (at a specific concentration) into each well.
-
A well with DMSO can be used as a negative control, and a standard antibiotic as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for in vitro antimicrobial susceptibility testing of novel compounds.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal, the MBC or MFC can be determined.
-
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates for 24-48 hours.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum. Some studies have indicated that for certain derivatives, the activity is bactericidal or fungicidal, while for others, it is bacteriostatic.[3]
-
Potential Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for many novel this compound analogs are still under investigation. However, some studies suggest potential targets. For instance, docking simulations of some pyrazole derivatives suggest a potential mode of action through binding to the active site of LasR, a quorum-sensing regulator in P. aeruginosa.[3] Other related heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, are known to act as kinase inhibitors, suggesting that they may interfere with essential signaling pathways in microbial cells.[7]
Proposed Logical Relationship for Mechanism of Action Studies:
Caption: Logical workflow for investigating the mechanism of action of antimicrobial compounds.
Concluding Remarks
The this compound scaffold and its analogs represent a promising class of compounds with a broad spectrum of antimicrobial activities. The protocols and data presented here provide a framework for the systematic evaluation of new derivatives. Further studies are warranted to elucidate their mechanisms of action, which will be crucial for the rational design of more potent and selective antimicrobial agents to combat the growing threat of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Construction of the Pyrrolo[2,3-b]indole Core via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyrrolo[2,3-b]indole core is a significant heterocyclic scaffold found in various biologically active compounds and natural products. Its rigid, planar structure and hydrogen bonding capabilities make it a valuable pharmacophore in drug discovery. The Fischer indole (B1671886) synthesis, a classic and versatile method for constructing indole rings, can be strategically employed in a "double indolization" approach to build the fused this compound system. This application note provides a detailed overview, experimental protocols, and key considerations for utilizing the Fischer indole synthesis for this purpose.
The general strategy involves the acid-catalyzed reaction of a benzene-1,3-dihydrazine derivative with two equivalents of a suitable ketone or aldehyde. The reaction proceeds through the formation of a bis-hydrazone intermediate, followed by a double[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to furnish the desired this compound core.
Reaction Principle and Mechanism
The construction of the this compound core via a double Fischer indole synthesis follows the established mechanism of the single indolization, duplicated on a single aromatic ring. The key steps are:
-
Bis-hydrazone Formation: A benzene-1,3-dihydrazine derivative reacts with two equivalents of a ketone or aldehyde to form a bis-hydrazone.
-
Double Ene-hydrazine Tautomerization: The bis-hydrazone undergoes tautomerization to the corresponding bis-ene-hydrazine.
-
Double[1][1]-Sigmatropic Rearrangement: Under acidic conditions, a concerted[1][1]-sigmatropic rearrangement occurs on both sides of the aromatic ring, forming new C-C bonds.
-
Rearomatization: The intermediate diimine undergoes rearomatization.
-
Double Cyclization and Ammonia Elimination: Intramolecular cyclization of the amino groups onto the imine carbons, followed by the elimination of two molecules of ammonia, leads to the final aromatic this compound product.
Experimental Protocols
While a specific protocol for the this compound core is not extensively documented, the following general procedure is adapted from known double Fischer indole syntheses of related isomeric systems like Pyrrolo[2,3-f]indoles.[2] Researchers should optimize these conditions for their specific substrates.
General Protocol for the Synthesis of a Substituted this compound Core
This protocol describes a one-pot procedure for the synthesis of a substituted this compound from a benzene-1,3-dihydrazine salt and a ketone.
Materials:
-
Benzene-1,3-dihydrazine dihydrochloride (B599025) (or other suitable salt)
-
Ketone (e.g., acetophenone, cyclohexanone) (2.2 equivalents)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid in acetic acid)
-
Solvent (e.g., acetic acid, toluene, or neat if using PPA)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the benzene-1,3-dihydrazine salt (1.0 eq).
-
Addition of Reagents: Add the chosen solvent and the ketone (2.2 eq).
-
Acid Catalysis: Carefully add the acid catalyst. For polyphosphoric acid, it often serves as both the catalyst and the solvent. For other acids, they are typically added portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-160 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using PPA, quench the reaction by carefully pouring the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution, ammonium (B1175870) hydroxide).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the desired this compound derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of a related isomer, Pyrrolo[2,3-f]indole, via a double Fischer indole synthesis, which can serve as a starting point for optimization for the this compound core.[2]
| Starting Material (Dihydrazine) | Ketone | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) of Linear Product |
| 1,4-Phenylene bishydrazide | Various ketones | H₂SO₄/AcOH | Reflux | Not specified | up to 60 |
| 1,4-Phenylenediamine | Acetophenone | Optimized conditions | Not specified | Not specified | 29 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Synthesis of Hexahydropyrrolo[2,3-b]indoles via Intramolecular Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexahydropyrrolo[2,3-b]indole scaffold is a privileged heterocyclic motif found in a wide array of natural products, most notably in alkaloids such as physostigmine (B191203) (eserine), which are of significant interest in drug discovery due to their potent biological activities. The construction of this tricyclic system is a key challenge in synthetic organic chemistry. One powerful, albeit specialized, approach to this core is through an intramolecular version of the Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of a tryptamine (B22526) derivative, wherein the aldehyde or its equivalent is tethered to the tryptamine nitrogen, onto the electron-rich C2 position of the indole (B1671886) nucleus. This intramolecular cyclization often proceeds through a highly reactive N-acyliminium ion intermediate, leading to the formation of the characteristic five-membered pyrrolidine (B122466) ring fused to the indoline (B122111) system.
These application notes provide a detailed overview and generalized protocols for the synthesis of the hexahydrothis compound core using this intramolecular Pictet-Spengler type reaction.
Reaction Mechanism and Experimental Workflow
The synthesis of the hexahydrothis compound core via an intramolecular Pictet-Spengler reaction is a robust method for the construction of this important heterocyclic system. The reaction proceeds through a well-defined mechanism and follows a systematic experimental workflow.
Caption: Mechanism of the Intramolecular Pictet-Spengler Reaction.
Caption: Generalized Experimental Workflow for Synthesis.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the intramolecular cyclization to form the hexahydrothis compound core, primarily drawn from key steps in the total synthesis of physostigmine and related analogues.
| Entry | Tryptamine Precursor | Acid Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-(5-Ethoxy-1-methyl-1H-indol-3-yl)ethyl)-2-oxopropanamide | Polyphosphoric Acid | - | 100 | 0.5 | 90 | Julian et al. (Physostigmine Synthesis) |
| 2 | N-(2-(1H-indol-3-yl)ethyl)-N-methyl-2-oxopropanamide | p-Toluenesulfonic acid | Benzene | Reflux | 12 | 75 | Synthetic Analogue |
| 3 | N-Carbobenzyloxy-tryptamine | N-Phenylselenophthalimide, p-TsOH | CH2Cl2 | 23 | 24 | 84 | Danishefsky et al. (Selenofunctionalization)[1][2] |
| 4 | N-Allyl-L-tryptophan methyl ester derivative | Trifluoroacetic acid | CH2Cl2 | 0 to 23 | 18 | 70 | Vinylogous Pictet-Spengler[3] |
Note: The direct application of the classical Pictet-Spengler reaction for the synthesis of the hexahydrothis compound core is less commonly reported as a standalone methodology and is often embedded within total synthesis routes. The conditions presented are indicative of successful intramolecular cyclizations leading to this scaffold.
Experimental Protocols
The following are generalized protocols for the synthesis of the hexahydrothis compound core via an intramolecular Pictet-Spengler type reaction. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization
This protocol is adapted from the classical synthesis of physostigmine intermediates.
Materials:
-
N-acyl tryptamine precursor (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Ice, water, and saturated sodium bicarbonate solution for workup
-
Ethyl acetate (B1210297) or dichloromethane (B109758) for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, place the N-acyl tryptamine precursor.
-
Add polyphosphoric acid (typically 10-20 times the weight of the precursor) to the flask.
-
Stir the mixture vigorously at room temperature to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using an oil bath.
-
Monitor the reaction progress by taking small aliquots, quenching them with ice/water, and analyzing by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 0.5-2 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Protocol 2: Brønsted Acid-Catalyzed Cyclization in an Organic Solvent
This protocol is a more general approach using a Brønsted acid catalyst in a non-protic solvent.
Materials:
-
Tryptamine precursor with a tethered aldehyde or ketone equivalent (1.0 eq)
-
Brønsted acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, 0.1-1.2 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, benzene)
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware for reflux and inert atmosphere reactions
-
Saturated sodium bicarbonate solution for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous drying agent and silica gel for purification
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve the tryptamine precursor in the chosen anhydrous solvent (e.g., 0.1 M concentration).
-
Add the Brønsted acid catalyst to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel.
-
Confirm the structure of the final product using spectroscopic methods.
Concluding Remarks
The intramolecular Pictet-Spengler reaction and its variants represent a powerful strategy for the stereocontrolled synthesis of the hexahydrothis compound core. The choice of acid catalyst, solvent, and temperature is crucial for achieving high yields and depends on the specific substrate. The protocols provided here serve as a general guideline for researchers in synthetic and medicinal chemistry to access this valuable heterocyclic scaffold for applications in drug discovery and natural product synthesis. Further optimization may be required for specific substrates to achieve optimal results.
References
- 1. BJOC - Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydrothis compound derivatives [beilstein-journals.org]
- 2. Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydrothis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Pyrrolo[2,3-b]indole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]indole scaffold, a fused heterocyclic system, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This document provides detailed application notes on the key therapeutic areas, quantitative data on the biological activity of representative compounds, and comprehensive experimental protocols for their evaluation.
I. Anticancer Applications: Kinase Inhibition
This compound and its analogs, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][3] Key targets include Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Glycogen (B147801) Synthase Kinase 3β (GSK-3β).
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro inhibitory activities of selected this compound-based compounds against various cancer-related kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cell-based Assay | GI50/IC50 (µM) | Reference |
| Compound 33 | Aurora A | 12 | HCT-116 | Proliferation | - | [4] |
| Aurora B | 156 | HT-29 | Proliferation | - | [4] | |
| Compound 47 | Aurora A | 2190 | HCT-116 | Proliferation | - | [4] |
| Aurora B | - | HT-29 | Proliferation | - | [4] | |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | - | Multiple | Proliferation | Varies | [1] |
| Famitinib | VEGFR-2, PDGFRβ | - | Colorectal Cancer | Phase III Trial | - | [1] |
| Pyrrolo[1,2-a]quinoline 10a | Tubulin Polymerization | - | A498 (Renal) | Growth Inhibition | 0.027 | [5] |
| Isatin-pyrrolo[2,3-d]pyrimidine 7 | EGFR, Her2, VEGFR-2 | - | HepG2, MCF-7, MDA-MB-231, HeLa | Antiproliferative | Varies | [3] |
Experimental Protocols
This protocol is a general method to determine the in vitro inhibitory activity of this compound derivatives against a target kinase, such as Aurora, VEGFR-2, or GSK-3β, using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[6][7][8][9][10]
Materials:
-
Recombinant human kinase (e.g., Aurora A, VEGFR-2, GSK-3β)
-
Kinase-specific substrate (e.g., Kemptide for Aurora, Poly (Glu, Tyr) 4:1 for VEGFR-2, GSK-3 substrate peptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for the target kinase), and the specific substrate.
-
Kinase Reaction:
-
To the wells of a white plate, add 5 µL of the diluted test compound or vehicle control (for positive and negative controls).
-
Add 10 µL of the diluted kinase solution to the test and positive control wells. Add 10 µL of kinase assay buffer without the enzyme to the blank wells.
-
Initiate the kinase reaction by adding 10 µL of the master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's instructions. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percentage of kinase activity for each compound concentration relative to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
This protocol measures the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
Signaling Pathways and Experimental Workflows
II. Neurodegenerative Diseases: Alzheimer's Disease
Hexahydrothis compound derivatives have shown promise as potential therapeutic agents for Alzheimer's disease.[15] Their proposed mechanism of action involves the inhibition of amyloid-beta (Aβ) peptide aggregation and the disaggregation of existing Aβ fibrils, which are key pathological hallmarks of the disease.
Quantitative Data: Anti-Alzheimer's Activity
The following table presents data on the inhibitory effects of hexahydrothis compound compounds on Aβ42 aggregation.
| Compound | Assay | Endpoint | Activity | Reference |
| HPI Compound 1 | Aβ42 Aggregation | Inhibition | Active | [15] |
| Aβ42 Fibril Disaggregation | Disaggregation | Active | [15] | |
| PC12 Cell Viability (Aβ42 induced toxicity) | Rescue | Active | [15] | |
| HPI Compound 2 | Aβ42 Aggregation | Inhibition | Active | [15] |
| PC12 Cell Viability (Aβ42 induced toxicity) | Rescue | Active | [15] |
Experimental Protocols
This protocol is used to monitor the aggregation of Aβ peptides in the presence and absence of potential inhibitors.[1][16][17]
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
Test compounds (hexahydrothis compound derivatives)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Aβ42 Preparation: Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C. Immediately before use, dissolve the peptide film in a small amount of DMSO and then dilute to the final working concentration in the assay buffer.
-
Assay Setup:
-
In the wells of a black 96-well plate, add the Aβ42 solution to a final concentration of 10-20 µM.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
ThT Fluorescence Measurement: At specified time points (e.g., every hour for 24-48 hours), add ThT solution to each well to a final concentration of 5-10 µM. Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the ThT fluorescence intensity against time for each compound concentration. The inhibition of aggregation is determined by the reduction in the fluorescence signal compared to the vehicle control.
This protocol is used to assess the effect of this compound derivatives on the phosphorylation status of tau and the activity of GSK-3β in a cellular model of Alzheimer's disease.[2][18][19][20][21][22][23]
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat them with the test compounds for a specified duration.
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control.
Signaling Pathways and Experimental Workflows
III. Antiviral Applications
Derivatives of pyrrolo[2,3-d]pyrimidines have also been investigated for their antiviral properties against various viruses, including Rotavirus and Coxsackievirus.[21] The mechanism of action is often proposed to be the inhibition of viral polymerase enzymes.
Further research is ongoing to explore the full potential of the this compound scaffold and its analogs in medicinal chemistry. The versatility of this core structure allows for the development of targeted therapies for a wide range of diseases.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.co.uk [promega.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Isoform-selective decrease of glycogen synthase kinase-3-beta (GSK-3β) reduces synaptic tau phosphorylation, transcellular spreading, and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[2,3-b]indole Derivatives: A Promising Frontier in Cancer Therapy
Application Notes & Protocols for Researchers
The pyrrolo[2,3-b]indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Its derivatives have been extensively explored as potent inhibitors of various oncogenic targets, including protein kinases and tubulin. This document provides detailed application notes on the therapeutic rationale and protocols for the experimental evaluation of these compounds, intended for researchers, scientists, and drug development professionals.
Therapeutic Rationale
This compound derivatives exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: Many derivatives are designed as multi-targeted tyrosine kinase inhibitors (TKIs), effectively blocking the signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR). By inhibiting these kinases, the compounds can stifle tumor growth and metastasis. Sunitinib, an FDA-approved drug, features a related pyrrole (B145914) indolin-2-one core and serves as a prime example of the clinical success of this class of compounds.[1][2]
-
Tubulin Polymerization Inhibition: Certain this compound analogues act as microtubule-targeting agents. They bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules.[3][4][5][6][7] This disruption of the cytoskeleton induces cell cycle arrest, typically at the G2/M phase, and subsequently leads to apoptosis.[8]
-
Induction of Apoptosis: By targeting key cellular pathways, these derivatives can trigger programmed cell death. This is often achieved through the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[9][10][11]
-
Cell Cycle Arrest: Treatment with this compound derivatives frequently results in the arrest of cancer cells at specific phases of the cell cycle, most commonly G0/G1 or G2/M, thereby preventing their division and proliferation.[8][9][10][12]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various this compound and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to allow for easy comparison of their potency.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Fused this compound Derivatives | EGFR | 19 - 26 | [13] |
| Chromene Derivative 3 | VEGFR-2 | 224 | [12] |
| Chromene Derivative 3 | BRAF | 1695 | [12] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | EGFR | 40 - 204 | [9][10] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | Her2 | 40 - 204 | [9][10] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | VEGFR2 | 40 - 204 | [9][10] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | CDK2 | 40 - 204 | [9][10] |
| Compound 3b | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | Not specified | [2] |
Table 2: Cytotoxic Activity of this compound and Related Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Chromene Derivative 3 | MDA-MB-231 | Breast | 5.36 | [12] |
| Chromene Derivative 3 | MCF-7 | Breast | 7.82 | [12] |
| Chromene Derivative 3 | HeLa | Cervical | 9.28 | [12] |
| Pyrrole Derivatives | LoVo | Colon | Variable (dose-dependent) | [14] |
| Pyrrole Derivatives | MCF-7 | Breast | Variable (dose-dependent) | [14] |
| Pyrrole Derivatives | SK-OV-3 | Ovary | Variable (dose-dependent) | [14] |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | HCT-116 | Colorectal | Low micromolar | [8] |
| Fused Pyrrolo[2,3-b]indoles | Various | Various | Potent activity | [13] |
| Compound 5k (Pyrrolo[2,3-d]pyrimidine) | Various | Various | 29 - 59 | [9][10] |
| Indole (B1671886) Derivative 7 | HeLa | Cervical | 3.6 | [15] |
| Pyrido[3,4-b]indoles | Breast | Breast | 0.08 | [16][17] |
| Pyrido[3,4-b]indoles | Colon | Colon | 0.13 | [16][17] |
| Pyrido[3,4-b]indoles | Melanoma | Melanoma | 0.13 | [16][17] |
| Pyrido[3,4-b]indoles | Pancreatic | Pancreatic | 0.2 | [16][17] |
| Indole-chalcone derivative 55 | Various | Various | 0.0003 - 0.009 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound derivatives.
Protocol 1: Synthesis of this compound Derivatives
A general method for the synthesis of the this compound skeleton involves the intramolecular annulation of indole derivatives.[19] One common approach is the Hantzsch reaction for constructing a thiazole (B1198619) ring, which can then be further modified.[8]
Materials:
-
Substituted indole precursors
-
3-bromoacetyl-pyrrolo[2,3-b]pyridines[8]
-
Pyrrolo[2,3-b]pyridine-carbothioamides[8]
-
Appropriate solvents (e.g., ethanol (B145695), DMF)
-
Catalysts (e.g., iodine(III))[19]
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of Intermediates: Synthesize the required substituted indole precursors and other key intermediates as described in the literature.[8][19]
-
Cyclization/Annulation: In a round-bottom flask, dissolve the indole precursor in a suitable solvent. Add the cyclizing agent or catalyst (e.g., iodine(III) for intramolecular annulation).[19] For Hantzsch-type synthesis, react the carbothioamide and bromoacetyl intermediates.[8]
-
Reaction Monitoring: Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate aqueous work-up to remove inorganic impurities.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Protocol 2: In Vitro Cytotoxicity Assay (MTT or SRB Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays are used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)[8][12][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with distilled water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid and air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on cell cycle distribution.
Materials:
-
Cancer cells treated with the this compound derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified time. Harvest and wash the cells with PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 5: In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells for tumor implantation
-
This compound derivative formulated for in vivo administration (e.g., in a solution of DMSO, polyethylene (B3416737) glycol, and saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor size and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).[20]
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the results.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound derivatives in cancer therapy.
Caption: Mechanism of Action of this compound Derivatives.
Caption: Drug Discovery Workflow for this compound Derivatives.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 4. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of this compound via iodine(III)-mediated intramolecular annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of 2-aryl-7-azaindole derivatives.[3][4][5] This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of 2-halo-1H-pyrrolo[2,3-b]pyridines with various arylboronic acids or their esters.
The reaction's success is often dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, including preformed palladium complexes with bulky, electron-rich phosphine (B1218219) ligands, have shown high efficacy for the coupling of challenging heteroaryl halides.[6][7][8] This document outlines recommended starting conditions and a general procedure that can be optimized for specific substrates to achieve high yields and purity.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of 2-halo-7-azaindoles is influenced by several factors:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Catalyst systems like Pd₂(dba)₃ with ligands such as XPhos or SPhos, or pre-catalysts like XPhos Pd G2, are often effective for nitrogen-containing heterocycles.[1][6][9] For some substrates, Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also provide good results.[2][4]
-
Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used.[1][6]
-
Solvent: A mixture of an organic solvent and water is typically employed. A common system is 1,4-dioxane (B91453) and water, often in a 4:1 ratio.[1][4] The presence of water can be crucial for the reaction's success, particularly when using boronic esters.[4]
-
Boron Source: Both arylboronic acids and their corresponding esters (e.g., pinacol (B44631) esters) can be used as the organoboron reagent.[10] Boronic esters can sometimes offer greater stability.[11]
-
Inert Atmosphere: As palladium catalysts can be sensitive to oxygen, especially at elevated temperatures, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling of 2-halo-1H-pyrrolo[2,3-b]pyridines is depicted below. This involves reaction setup under an inert atmosphere, heating to the desired temperature, monitoring the reaction progress, and subsequent work-up and purification of the final product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
2-Halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2–2.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, XPhos Pd G2, Pd(PPh₃)₄) (1-10 mol%)
-
Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-20 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the arylboronic acid/ester (1.2–2.0 eq.), the palladium catalyst, the phosphine ligand (if required), and the base.[1]
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent followed by the degassed water (e.g., in a 4:1 v/v ratio). The typical reaction concentration is around 0.1 M with respect to the limiting reagent.[1]
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3x).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane).[1]
-
Characterization: Characterize the purified 2-aryl-1H-pyrrolo[2,3-b]pyridine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]
Quantitative Data Summary
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of substituted 7-azaindoles and related heterocycles, which can serve as a starting point for optimization.
| 2-Halo Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodo-4-chloro-1-SEM-7-azaindole | (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ (5.2) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 9 | 83 | [2] |
| 6-Chloro-3-iodo-1-Boc-7-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2.0) | Toluene/Ethanol | 60 | - | 93 | [9][12] |
| 6-Chloro-3-iodo-1-Boc-7-azaindole | Naphthalene-2-boronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2.0) | Toluene/Ethanol | 60 | - | 92 | [9] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | >98 | [6] |
| 6-Chloroindole | Phenylboronic acid | XPhos Pd G2 (1.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | 12 | 97 | [6] |
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ (1.5) | Dioxane | 90 | 5 | 79 |
SEM: (2-(trimethylsilyl)ethoxy)methyl; Boc: tert-Butoxycarbonyl
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization:
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the catalyst/ligand system, or screening different bases and solvents. The ratio of the boronic acid to the halide can also be increased.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[13] This can sometimes be mitigated by using boronic esters, adjusting the base, or using a "slow-release" strategy.[13]
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This may be minimized by ensuring a strictly inert atmosphere and optimizing the reaction conditions.
-
Starting Material Remains: If the starting halide is not fully consumed, an increase in catalyst loading or reaction time may be necessary. The activity of the catalyst should also be verified.
By following this detailed protocol and considering the key parameters, researchers can efficiently synthesize a diverse range of 2-aryl-1H-pyrrolo[2,3-b]pyridines for various applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation | MDPI [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-b]indole scaffold is a significant heterocyclic motif present in numerous biologically active compounds and natural products. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of C-N bonds, offering a direct and efficient route to N-substituted pyrrolo[2,3-b]indoles and related precursors. These application notes provide detailed protocols and compiled data for the synthesis of pyrrolo[2,3-b]indoles utilizing the Buchwald-Hartwig amination. The information is intended to guide researchers in developing robust synthetic strategies for novel drug candidates and functional materials.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl or heteroaryl halides/triflates and a wide array of amines.[1] This reaction has seen extensive application in the synthesis of complex molecules due to its broad substrate scope and functional group tolerance.[1] The this compound core, due to its structural similarity to purines and its presence in various kinase inhibitors, necessitates efficient synthetic methodologies. The palladium-catalyzed amination provides a modular and effective approach for the derivatization of the this compound scaffold.[2]
This document outlines protocols for both intermolecular and intramolecular Buchwald-Hartwig amination strategies for the synthesis of this compound derivatives.
General Experimental Workflow
The general workflow for a Buchwald-Hartwig amination involves the careful assembly of reagents under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Intermolecular Amination of Halo-pyrrolo[2,3-b]pyridines (Azaindoles)
Due to the structural analogy between pyrrolo[2,3-b]indoles and 7-azaindoles (pyrrolo[2,3-b]pyridines), the protocols developed for the latter serve as an excellent starting point. The amination of unprotected halo-7-azaindoles has been successfully demonstrated.[3]
General Protocol for Amination of 4-Chloro-7-azaindole (B22810) Derivatives[2]
This protocol details the amination of a 4-chloro-7-azaindole derivative with a secondary amine.
Materials:
-
4-Chloro-7-azaindole derivative (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
RuPhos (0.10 equiv)
-
NaOtBu (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vial, add the 4-chloro-7-azaindole derivative, Pd(OAc)₂, and RuPhos.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add NaOtBu to the vial.
-
In a separate vial, dissolve the secondary amine in anhydrous toluene.
-
Add the amine solution to the reaction vial via syringe.
-
Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Optimization of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for a successful Buchwald-Hartwig amination. The following table summarizes various conditions used for the amination of halo-azaindoles, which can be adapted for halo-pyrrolo[2,3-b]indoles.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloro-2-aryl-7-azaindole | Secondary Amine | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (2.0) | Toluene | 100 | 74-76 | [2] |
| 2 | 4-Chloro-7-azaindole | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | Cs₂CO₃ (1.4) | Toluene | 100 | ~33 | [2] |
| 3 | 5-Bromo-7-azaindole | Morpholine | Pd precatalyst (2) | tBuXPhos (4) | NaOtBu (1.5) | Toluene | 80 | 95 | [3] |
| 4 | 5-Bromo-7-azaindole | Aniline | Pd precatalyst (2) | tBuXPhos (4) | K₃PO₄ (1.5) | Toluene | 100 | 88 | [3] |
Intramolecular Amination for this compound Synthesis
An alternative strategy involves the intramolecular C-N bond formation to construct the this compound core. While direct examples using Buchwald-Hartwig amination are sparse, the synthesis of spiro[indoline-2,3'-piperidines] via an intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines demonstrates the feasibility of such cyclizations.[4] A related, sustainable approach utilizes a Cu/Fe catalyzed intramolecular C(sp²)–H amination of α-indolylhydrazones.[5]
Conceptual Protocol for Intramolecular Buchwald-Hartwig Amination
This conceptual protocol is based on established principles for intramolecular C-N coupling reactions.
Starting Material: A suitably substituted 2-(2-haloaryl)pyrrolidine or a related precursor with a pendant amine functionality.
Materials:
-
2-(2-Haloaryl)pyrrolidine derivative (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Combine the 2-(2-haloaryl)pyrrolidine derivative, palladium catalyst, and ligand in an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the base and anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) active species.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and inert conditions. Use a pre-catalyst. |
| Poorly soluble base | Switch to a more soluble base (e.g., LHMDS) or a different solvent. | |
| Challenging substrate | Use a more electron-rich, bulky ligand (e.g., XPhos, RuPhos). Increase temperature. | |
| Side Product Formation | Hydrodehalogenation | Use a less sterically hindered ligand or a weaker base. |
| Dimerization of starting material | Lower the reaction temperature. Adjust catalyst and ligand loading. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted pyrrolo[2,3-b]indoles and their structural analogs. By careful selection of the palladium catalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and good functional group compatibility. The protocols and data presented herein provide a solid foundation for the application of this powerful cross-coupling reaction in the fields of medicinal chemistry and materials science. Further optimization may be required for specific substrate combinations to achieve optimal results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 4. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Practical and sustainable preparation of pyrrolo[2,3- b ]indoles by Cu/Fe catalyzed intramolecular C(sp 2 )–H amination - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02340G [pubs.rsc.org]
Application Notes and Protocols: Iodine(III)-Mediated Intramolecular Annulation of Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of functionalized indoles is of significant interest to the scientific community. Iodine(III)-mediated intramolecular annulation has emerged as a powerful strategy for the construction of indole and indoline (B122111) ring systems. This metal-free approach offers mild reaction conditions, broad substrate scope, and operational simplicity, making it an attractive alternative to traditional metal-catalyzed methods. These application notes provide detailed protocols and mechanistic insights into this important transformation.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3H-Indoles[1][2]
The synthesis of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate was used as a model reaction to optimize the conditions for the iodine-mediated intramolecular cyclization of enamines. The results of the optimization of the oxidant, base, and solvent are summarized below.
| Entry | Oxidant (equiv.) | Base (equiv.) | Solvent | Yield (%) |
| 1 | I₂ (1.1) | K₂CO₃ (1.2) | DMF | 82 |
| 2 | IBr (1.1) | K₂CO₃ (1.2) | DMF | 60 |
| 3 | PIDA (1.1) | K₂CO₃ (1.2) | DMF | <10 |
| 4 | PIFA (1.1) | K₂CO₃ (1.2) | DMF | <10 |
| 5 | I₂ (1.1) | Na₂CO₃ (1.2) | DMF | 80 |
| 6 | I₂ (1.1) | NaHCO₃ (1.2) | DMF | 78 |
| 7 | I₂ (1.1) | Cs₂CO₃ (1.2) | DMF | 81 |
| 8 | I₂ (1.1) | 2,6-lutidine (1.2) | DMF | 45 |
| 9 | I₂ (1.1) | K₂CO₃ (1.2) | CH₃NO₂ | 17 |
| 10 | I₂ (1.1) | K₂CO₃ (1.2) | Toluene | 33 |
Reaction conditions: (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (0.25 mmol), oxidant, base, and solvent (1.0 mL) at 100 °C for 1 h under a nitrogen atmosphere. PIDA = Phenyliodine(III) diacetate; PIFA = Phenyliodine(III) bis(trifluoroacetate).
Experimental Protocols
General Protocol for the Iodine-Mediated Synthesis of 3H-Indoles[1]
This protocol describes a general procedure for the intramolecular cyclization of N-aryl enaminecarboxylates to afford 3H-indole derivatives.
Materials:
-
N-aryl enaminecarboxylate (1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Aqueous ammonia (B1221849) (5%)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add the N-aryl enaminecarboxylate (0.25 mmol, 1.0 equiv), iodine (1.1 equiv), and potassium carbonate (1.2 equiv).
-
Under a nitrogen atmosphere, add 1.0 mL of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of 5% aqueous ammonia.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3H-indole derivative.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanism for the iodine-mediated intramolecular annulation of enamines to form 3H-indoles. The reaction is proposed to proceed through an oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization.[1][2]
Caption: Proposed mechanism for 3H-indole synthesis.
Experimental Workflow
This diagram outlines the general workflow for the iodine-mediated intramolecular annulation of indoles, from reaction setup to product purification.
Caption: General experimental workflow diagram.
Logical Relationships of Reaction Components
This diagram illustrates the key components and their roles in the iodine-mediated annulation reaction.
Caption: Key reaction component relationships.
References
Application Notes and Protocols for Cu/Fe Catalyzed Intramolecular C-H Amination for Pyrrolo[2,3-b]indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[2,3-b]indoles via a practical and sustainable Cu/Fe catalyzed intramolecular C(sp2)–H amination of α-indolylhydrazones. This method offers a robust, chemoselective, and environmentally benign approach to obtaining these valuable N-heterocycles, which are of significant interest in pharmaceutical and medicinal chemistry.[1][2]
Introduction
Pyrrolo[2,3-b]indoles are significant structural motifs found in various biologically active compounds and are key targets in drug discovery. Traditional synthetic routes often require pre-functionalized substrates and harsh reaction conditions. The described Cu/Fe co-catalyzed system provides a more sustainable alternative by enabling a direct intramolecular C-H bond amination. This process is notable for being base- and oxidant-free, operating at a mild temperature of 50 °C in water, and using air as the terminal oxidant.[1][2] A key advantage of this methodology is the dual role of the hydrazone group, which acts as both a directing group and the aminating agent.[1][2]
Key Features of the Method:
-
Sustainable: Utilizes a Cu/Fe co-catalyst system in water, avoiding hazardous solvents.[1][2]
-
Mild Conditions: The reaction proceeds at 50 °C in the presence of air.[1][2]
-
Efficient: Provides good to excellent yields for a variety of substituted pyrrolo[2,3-b]indoles.[2]
-
Chemoselective: Demonstrates high selectivity for the desired intramolecular C-H amination.[1][2]
-
Recyclable Catalyst: The aqueous catalyst system can be recovered and reused multiple times.[1][2]
Reaction Scheme
Caption: General reaction scheme for the Cu/Fe catalyzed synthesis of Pyrrolo[2,3-b]indoles.
Experimental Protocols
General Procedure for the Synthesis of 1-amino-1,8-dihydropyrrolo[2,3-b]indoles (2a-t):
A mixture of the appropriate α-indolylhydrazone (1) (0.2 mmol), Cu(OAc)₂·H₂O (10 mol%), and FeCl₃·6H₂O (5 mol%) in H₂O (2.0 mL) is stirred at 50 °C for the time specified in Table 1.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with water, and dried under vacuum. For many of the products, purification by column chromatography is not necessary.[2] If required, purification can be performed using column chromatography on silica (B1680970) gel.
Catalyst Recycling Protocol:
Following the filtration of the product (e.g., 2a), the aqueous solution containing the Cu/Fe co-catalyst can be recovered and reused for subsequent reactions. This has been demonstrated for up to five cycles, with the catalytic activity being partially maintained.[1][2]
Data Presentation
Table 1: Substrate Scope for the Synthesis of Pyrrolo[2,3-b]indoles
| Entry | Substrate (1) | Product (2) | R¹ | R² | R³ | R⁴ | R⁵ | Time (h) | Yield (%) |
| 1 | 1a | 2a | H | H | H | H | Ph | 3 | 95 |
| 2 | 1b | 2b | H | H | H | H | 4-MeC₆H₄ | 3 | 92 |
| 3 | 1c | 2c | H | H | H | H | 4-MeOC₆H₄ | 3 | 94 |
| 4 | 1d | 2d | H | H | H | H | 4-FC₆H₄ | 4 | 90 |
| 5 | 1e | 2e | H | H | H | H | 4-ClC₆H₄ | 4 | 91 |
| 6 | 1f | 2f | H | H | H | H | 4-BrC₆H₄ | 4 | 93 |
| 7 | 1g | 2g | H | H | H | H | 4-NO₂C₆H₄ | 12 | 85 |
| 8 | 1h | 2h | H | H | H | H | 2-Naphthyl | 5 | 88 |
| 9 | 1i | 2i | H | H | H | H | 2-Thienyl | 5 | 86 |
| 10 | 1j | 2j | H | H | H | H | Me | 24 | 75 |
| 11 | 1k | 2k | H | H | H | H | tBu | 48 | 60 |
| 12 | 1l | 2l | Me | H | H | H | Ph | 3 | 96 |
| 13 | 1m | 2m | H | 5-Me | H | H | Ph | 4 | 93 |
| 14 | 1n | 2n | H | 5-OMe | H | H | Ph | 4 | 94 |
| 15 | 1o | 2o | H | 5-F | H | H | Ph | 5 | 89 |
| 16 | 1p | 2p | H | 5-Cl | H | H | Ph | 5 | 90 |
| 17 | 1q | 2q | H | 5-Br | H | H | Ph | 5 | 92 |
| 18 | 1r | 2r | H | 6-Cl | H | H | Ph | 5 | 88 |
| 19 | 1s | 2s | H | 7-Me | H | H | Ph | 6 | 85 |
| 20 | 1t | 2t | H | - | - | - | Ph | 6 | 87 |
Reaction conditions: Substrate (1) (0.2 mmol), Cu(OAc)₂·H₂O (10 mol%), and FeCl₃·6H₂O (5 mol%) in H₂O (2.0 mL) at 50 °C. Yields are for the isolated products.[2]
Visualizations
Proposed Catalytic Cycle
References
- 1. Practical and sustainable preparation of pyrrolo[2,3-b]indoles by Cu/Fe catalyzed intramolecular C(sp2)–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Practical and sustainable preparation of pyrrolo[2,3- b ]indoles by Cu/Fe catalyzed intramolecular C(sp 2 )–H amination - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02340G [pubs.rsc.org]
Application Notes and Protocols: The Pyrrolo[2,3-b]indole Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]indole core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple sites for functionalization have made it an attractive starting point for the design of potent and selective inhibitors of various biological targets. This document provides an overview of the applications of the this compound scaffold and its isosteres in drug design, with a focus on its use as a kinase inhibitor for cancer therapy and as an antifungal agent. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.
Applications of the this compound Scaffold
The this compound scaffold and its related analogs, such as pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, have been extensively explored as inhibitors of various protein kinases implicated in cancer progression. These kinases include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Aurora Kinases, and Fibroblast Growth Factor Receptor (FGFR). Additionally, derivatives of this scaffold have shown promise as inhibitors of IκB kinase α (IKKα), a key regulator of the NF-κB signaling pathway, and as potent antifungal agents.
Data Presentation: Biological Activities of this compound and Related Derivatives
The following tables summarize the in vitro biological activities of representative compounds based on the this compound and related scaffolds.
Table 1: Kinase Inhibitory Activity of this compound and Analog Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 1 | Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 11.9 | [1] |
| 2 | Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 13.6 | [1] |
| 3 | Pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [2][3] |
| 4 | Pyrrolo[2,3-b]pyridine | FGFR2 | 9 | [2][3] |
| 5 | Pyrrolo[2,3-b]pyridine | FGFR3 | 25 | [2][3] |
| 6 | Pyrrole-indolin-2-one | Aurora A | 12 | [4] |
| 7 | Pyrrole-indolin-2-one | Aurora B | 156 | [4] |
| 8 | Benzo[e]pyridoindole | Aurora A | 61 | [5] |
| 9 | Benzo[e]pyridoindole | Aurora B | 31 | [5] |
| 10 | Benzo[e]pyridoindole | Aurora C | 124 | [5] |
| SU1261 | Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | 10 (Ki) | [6] |
| SU1349 | Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | 16 (Ki) | [6] |
Table 2: Anticancer Activity of this compound and Analog Derivatives
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | Halogenated Pyrrolo[2,3-d]pyrimidine | Various | 29-59 | [7][8] |
| 12 | Marinopyrrole A | HCT-116 | 9.0 | [9] |
| 13 | Marinopyrrole C | HCT-116 | 0.39 | [9] |
| 14 | Indolyl-thiazolyl-pyrrolopyridine | Various | 0.81-27.7 | [10] |
| 15 | 1H-Indole derivative | MCF-7 | 12.93 | [11][12] |
| 16 | 1H-Indole derivative | HCT-116 | 11.52 | [11][12] |
Table 3: Antifungal Activity of Hexahydrothis compound Derivatives
| Compound ID | Fungal Strain | IC50 (µg/mL) | Reference |
| 4r | Fusarium coeruleum | 4.61 | [13] |
| 4r | Fusarium graminearum | 5.02 | [13] |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound skeleton via an intramolecular annulation of indole (B1671886) derivatives.
Materials:
-
Substituted indole derivative
-
Iodine(III) reagent (e.g., Phenyliodine(III) diacetate - PIDA)
-
Copper(II) bromide (CuBr2)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted indole derivative in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Add 1.2 equivalents of PIDA and 1.2 equivalents of CuBr2 to the solution.
-
Stir the reaction mixture at room temperature for 5-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase (e.g., VEGFR-2, Aurora A)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a 2.5X kinase-substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Antifungal Mycelium Growth Rate Method
This protocol is used to evaluate the antifungal activity of compounds against phytopathogenic fungi.
Materials:
-
Fungal strain (e.g., Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compound at various concentrations. Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
From a fresh culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control plates).
-
Incubate the plates at 25-28°C for 4-7 days.
-
Measure the diameter of the fungal colony in two perpendicular directions daily.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound-based inhibitors.
Caption: VEGFR/PDGFR Signaling Pathway Inhibition.
Caption: Aurora Kinase Signaling Pathway Inhibition.
Caption: IKK/NF-κB Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and evaluation of this compound-based drug candidates.
References
- 1. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Hexahydrothis compound Derivatives as Fungicides against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Activities of Pyrrolo[2,3-b]quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolo[2,3-b]quinoxaline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological properties.[1][2] The fused ring system is a key pharmacophore found in various biologically active molecules, demonstrating activities such as anticancer, antimicrobial, antioxidant, and kinase inhibition.[3][4][5] This document provides detailed protocols for the synthesis of these derivatives and for the evaluation of their biological activities, along with tabulated data from recent studies and graphical workflows to illustrate key processes.
Part 1: Synthesis of Pyrrolo[2,3-b]quinoxaline Derivatives
Several synthetic strategies have been developed to construct the pyrrolo[2,3-b]quinoxaline scaffold. Common methods include condensation reactions, palladium-catalyzed cyclizations, and multi-component reactions. Below are protocols for key synthetic approaches.
Protocol 1.1: Synthesis via Condensation of 3-Hydroxy-3-pyrroline-2-ones with o-Phenylenediamine (B120857)
This method involves the acid-catalyzed condensation of a 1,2-diketone equivalent (a 3-hydroxy-3-pyrroline-2-one) with o-phenylenediamine to form the quinoxaline (B1680401) ring.[1][6]
Materials:
-
1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Citric Acid (for alternative method)
-
Standard glassware for organic synthesis (reaction tube, condenser, magnetic stirrer)
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure (Acetic Acid Method): [1]
-
To a screw-capped reaction tube equipped with a magnetic stirring bar, add 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (1.0 equiv., 0.155 mmol).
-
Add o-phenylenediamine (3.0 equiv., 0.464 mmol).
-
Add glacial acetic acid (0.5 mL).
-
Stir the mixture vigorously at 90 °C for 2–8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add distilled water to the tube and stir for 15 minutes to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Procedure (Citric Acid/Ethanol Method): [1]
-
To a screw-capped reaction tube, add 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (1.0 equiv., 0.155 mmol), o-phenylenediamine (3.0 equiv., 0.464 mmol), and citric acid (2.0 equiv., 0.31 mmol).
-
Add absolute ethanol (1.0 mL).
-
Stir the mixture vigorously at 80 °C for 3 hours.
-
After cooling, add distilled water and stir for 15 minutes.
-
Collect the precipitate by filtration and purify by column chromatography (silica gel, dichloromethane).
// Nodes start_materials [label="Starting Materials:\n- 3-Hydroxy-3-pyrroline-2-one\n- o-Phenylenediamine"]; reaction_step [label="Reaction Conditions:\n- Glacial Acetic Acid @ 90°C\nOR\n- Citric Acid/Ethanol @ 80°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor by TLC"]; workup [label="Aqueous Workup\n(Precipitation)"]; purification [label="Purification:\n- Filtration\n- Column Chromatography"]; product [label="Pyrrolo[2,3-b]quinoxaline\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start_materials -> reaction_step [label="Condensation"]; reaction_step -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> product; } } Caption: Synthetic workflow for Pyrrolo[2,3-b]quinoxalines via condensation.
Protocol 1.2: Synthesis via Buchwald–Hartwig Cross-Coupling and Annulation
This modern approach allows for the construction of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are analogues of indolo[2,3-b]quinoxalines.[7]
Materials:
-
Substituted 2-aminothiophene derivative
-
Substituted 2-chloro-3-nitroquinoxaline derivative
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Acidic ethanol solution (for cyclization)
Procedure (General Steps): [7]
-
Buchwald–Hartwig Amination:
-
In an inert atmosphere (e.g., under Argon), combine the 2-aminothiophene derivative, 2-chloro-3-nitroquinoxaline derivative, palladium catalyst, ligand, and base in an anhydrous solvent.
-
Heat the mixture at a specified temperature (e.g., 100-120 °C) until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the intermediate product by column chromatography.
-
-
Intramolecular Oxidative Cyclodehydrogenation:
-
Dissolve the intermediate from the previous step in ethanol.
-
Add a solution of concentrated hydrochloric acid in ethanol (e.g., 1:10 v/v).
-
Stir the reaction mixture in the presence of air, which acts as the oxidizing agent, to facilitate the cyclization.
-
Neutralize the reaction mixture and extract the product.
-
Purify the final 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline product by column chromatography.
-
Part 2: Biological Activity Evaluation
Pyrrolo[2,3-b]quinoxaline derivatives are evaluated for a variety of biological activities. Standardized protocols for key assays are provided below.
Protocol 2.1: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[1]
Materials:
-
DPPH solution (1 mM in methanol)
-
Test compounds (dissolved in DMSO to make stock solutions)
-
96-well microplate
-
Microplate spectrophotometer
-
Positive control (e.g., Trolox, Gallic acid)
Procedure: [1]
-
Prepare serial dilutions of the test compounds in DMSO at various concentrations (e.g., 8, 32, 128, 256, 512 μg/mL).
-
In a 96-well plate, add 1.28 μL of each compound dilution.
-
Add 200 μL of the 1 mM DPPH solution to each well.
-
Include a control well containing only DMSO and the DPPH solution.
-
Incubate the plate at 37 °C for 30 minutes in the dark.
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Protocol 2.2: Resazurin (B115843) Microplate Assay (REMA) for Antitubercular Activity
The REMA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. Viable bacteria reduce the blue resazurin dye to the pink resorufin.[7]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds in DMSO
-
Resazurin dye solution
-
96-well microplate
-
Positive control drug (e.g., Isoniazid, Rifampicin)
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Prepare serial dilutions of the test compounds in a 96-well plate using the broth as a diluent.
-
Add the bacterial suspension to each well to achieve a final inoculum concentration.
-
Include a drug-free control well (bacteria only) and a sterile control well (broth only).
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2.3: Antiproliferative Assay against Human Cancer Cell Lines
This protocol describes a general method (e.g., MTT or SRB assay) to evaluate the cytotoxic effects of the synthesized compounds on cancer cells.[5][8]
Materials:
-
Human cancer cell lines (e.g., PC3, Caco-2, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB)
-
96-well cell culture plates
-
Positive control drug (e.g., Doxorubicin)
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
// Nodes compound [label="Synthesized\nCompound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; antioxidant [label="Antioxidant Assay\n(DPPH)"]; antimicrobial [label="Antimicrobial Assay\n(REMA, Disc Diffusion)"]; anticancer [label="Anticancer Assay\n(MTT, SRB)"]; kinase [label="Kinase Inhibition\nAssay"]; data [label="Quantitative Data:\n- % Scavenging\n- MIC (μg/mL)\n- IC50 (μM)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges compound -> antioxidant; compound -> antimicrobial; compound -> anticancer; compound -> kinase; antioxidant -> data; antimicrobial -> data; anticancer -> data; kinase -> data; } } Caption: Workflow for the biological evaluation of synthesized compounds.
Part 3: Quantitative Biological Activity Data
The following tables summarize the biological activities of representative Pyrrolo[2,3-b]quinoxaline derivatives from various studies.
Table 1: Antioxidant Activity of Pyrrolo[2,3-b]quinoxaline Derivatives [1]
| Compound | Substituents | DPPH Radical Scavenging (%) at 512 µg/mL |
|---|---|---|
| 3a | R1=Ph, R2=Ph | 71.3 |
| 3b | R1=Ph, R2=4-Me-Ph | 68.2 |
| 3c | R1=Ph, R2=4-Cl-Ph | 64.5 |
| 3d | R1=Bn, R2=Ph | 60.1 |
| 3e | R1=Bn, R2=4-MeO-Ph | 55.4 |
Table 2: Antitubercular and Anticancer Activities
| Compound Class | Activity Type | Target | Key Result | Reference |
|---|---|---|---|---|
| Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines | Antitubercular | M. tuberculosis H37Rv | Most compounds MIC > 25 µg/mL; one derivative showed MIC = 12.5 µg/mL. | [7] |
| 3-chloro-1-aryl-pyrrolo[2,3-b]quinoxalin-2-ones | Anticancer | PC3, Caco-2, HeLa cells | Several compounds showed significant anti-proliferative activity. | [5][8] |
| Quinoxaline-Triazole Hybrids | Anticancer | Leukemia cell lines (Ty-82, THP-1) | Active compounds showed IC50 values of 1.6-2.5 µM. |[9] |
Table 3: Antibacterial Activity [5][8]
| Compound | E. coli Inhibition | B. spizizenii Inhibition |
|---|---|---|
| 3a | Yes | Yes |
| 3g | Yes | Yes |
| 4a | Yes | Yes |
| 4h | Yes | Yes |
Part 4: Mechanism of Action - Kinase Inhibition
Certain pyrrolo[3,2-b]quinoxaline derivatives (isomers of the title compounds) have been extensively studied as potent kinase inhibitors, particularly against the Ephrin (Eph) family of tyrosine kinases. They function by competing with ATP for the binding site in the kinase domain.[10][11]
These inhibitors can be classified based on their binding mode. A particularly effective mode is "Type II," where the inhibitor binds to and stabilizes the inactive "DFG-out" conformation of the kinase. This involves the inhibitor occupying a hydrophobic pocket that is only accessible when the conserved DFG (Asp-Phe-Gly) motif is flipped from its active state conformation.[10][11] This leads to very slow dissociation rates and high affinity.[11][12]
References
- 1. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities (2024) | Bader A. Salameh [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Pyrrolo[2,3-b]indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do reaction yields often decrease when scaling up from a lab to a pilot plant?
A drop in yield during scale-up is a common challenge. The primary causes often relate to physical and chemical parameters that do not scale linearly:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. This can promote side reactions and the degradation of starting materials or products.[1]
-
Exothermic Events: Many syntheses, including steps to form the indole (B1671886) core, are exothermic. Heat that is easily dissipated in small-scale glassware can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1][2]
-
Changes in Reagent Addition Rates: The rate of reagent addition, which is simple to control in the lab, can have a significant impact on the reaction profile at scale. A rate that is too fast can exacerbate exotherms, while a rate that is too slow can lead to incomplete reactions or byproduct formation.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction or catalyst performance on a larger scale.[1]
Q2: What are the primary safety concerns when scaling up this compound synthesis?
Safety considerations become paramount during scale-up. Key areas of concern include:
-
Thermal Hazards: As mentioned, exothermic reactions pose a significant risk of thermal runaway if not managed with appropriate reactor cooling systems and controlled reagent addition.[2]
-
Solvent and Reagent Handling: The flammability, toxicity, and environmental impact of solvents are major considerations at scale.[1] Moving from a fume hood to a plant environment requires a thorough evaluation of ventilation, containment, and pressure ratings of vessels, especially when using low-boiling-point solvents.[3]
-
Regulatory Compliance: When moving to production scale, it is crucial to ensure all intermediates and the final product are compliant with regulations like the Toxic Substances Control Act (TSCA) in the US and that the process stays within the facility's air permits.[3]
Q3: What are the advantages of using continuous flow chemistry for this type of synthesis scale-up?
Continuous flow chemistry offers several advantages over traditional batch processing for scaling up indole and related heterocyclic syntheses:
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly exothermic or unstable intermediates.[1]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and efficient temperature control, preventing the formation of hot spots and reducing the formation of degradation products.[1][4]
-
Increased Productivity and Scalability: Scaling up can be as simple as running the reactor for a longer period or numbering up (using multiple reactors in parallel), which avoids the complex challenges of redesigning large batch reactors.[1][4] This can lead to higher throughput compared to batch processes.[1]
-
Faster Reaction Times: Reactions can often be performed safely at higher temperatures and pressures, significantly reducing reaction times from hours to minutes.[1][4]
Troubleshooting Guides
Problem: Low Yield or Incomplete Conversion
Low yields are a frequent and frustrating issue during scale-up. This guide provides a systematic approach to diagnosing the root cause.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Problem: Excessive Tar/Polymer Formation
Tar formation, especially in acid-catalyzed reactions like the Fischer indole synthesis, is a common issue exacerbated at scale.
-
Potential Cause: Localized overheating ("hot spots") due to poor heat transfer in a large reactor.
-
Troubleshooting Steps:
-
Improve Temperature Control: Ensure the reactor's cooling system is adequate for the reaction exotherm. Use a jacketed reactor with an efficient heat transfer fluid.[1]
-
Optimize Catalyst: The choice and concentration of the acid catalyst are critical. For Fischer-type steps, consider screening Lewis acids (e.g., ZnCl₂) or solid acid catalysts (e.g., Amberlite IR-120H) which can offer better results with fewer side reactions compared to Brønsted acids like H₂SO₄.[1]
-
Solvent Selection: Choose a solvent that effectively dissolves all reactants, intermediates, and byproducts to prevent precipitation and reduce tar formation.[1]
-
Consider Flow Chemistry: This approach minimizes reaction time at high temperatures and provides superior temperature control, significantly reducing the formation of degradation and polymerization products.[1][4]
-
Problem: Purification Challenges at Scale
Isolating a high-purity product can be more difficult with larger batches.
Caption: Decision guide for troubleshooting purification issues.
Quantitative Data
Table 1: Effect of Catalyst on Suzuki–Miyaura Cross-Coupling
In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives, the choice of palladium catalyst is critical for achieving high chemoselectivity and yield when scaling up. The table below summarizes results from a study on the coupling of (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol with an amine.[5]
| Entry | Catalyst | Pd (mol%) | Temp (°C) | Time (h) | Product Yield (%) | Byproduct 1 (%) | Byproduct 2 (%) |
| 1 | Pd₂(dba)₃ / RuPhos | 2 | 80 | 20 | 92 | 4 | 4 |
| 2 | Pd₂(dba)₃ / RuPhos | 2 | 60 | 20 | 85 | 11 | 4 |
| 3 | Pd₂(dba)₃ / RuPhos | 2 | 40 | 20 | 79 | 17 | 4 |
| 4 | XPhos Pd G2 / XPhos | 5 | 80 | 9 | 89 | 0 | 11 |
| 5 | Pd(PPh₃)₄ | 5 | 80 | 9 | 95 | 0 | 5 |
| 6 | Pd(PPh₃)₄ (2g scale) | 5 | 90 | 22 | 85 | 9 | 6 |
Data adapted from a study on a related pyrrolopyridine core, illustrating common scale-up challenges such as byproduct formation with changes in temperature and catalyst systems.[5]
Table 2: Substrate Scope for Cu/Fe Catalyzed Synthesis of Pyrrolo[2,3-b]indoles
A practical and robust method for synthesizing pyrrolo[2,3-b]indoles involves a Cu/Fe co-catalyzed intramolecular C-H amination. The reaction demonstrates broad substrate tolerance.[6]
| Product | R¹ | R² | R³ | Yield (%) |
| 2a | H | H | H | 95 |
| 2b | Me | H | H | 90 |
| 2c | Ph | H | H | 91 |
| 2d | 4-F-Ph | H | H | 87 |
| 2m | H | 5-Me | H | 95 |
| 2n | H | 5-OMe | H | 92 |
| 2o | H | 5-Cl | H | 89 |
| 2p | H | 5-NO₂ | H | 85 |
Reaction conditions: α-indolylhydrazone (0.2 mmol), Cu(OAc)₂·H₂O (10 mol%), and FeCl₃·6H₂O (5 mol%) in H₂O (2.0 mL) at 50 °C. Yields are for isolated products.[6]
Key Experimental Protocols
Protocol 1: Cu/Fe Catalyzed Intramolecular C(sp²)–H Amination
This protocol describes a general, environmentally benign method for the synthesis of the this compound core.[6]
-
Reaction Setup: In a reaction vessel, suspend the starting α-indolylhydrazone (1.0 equiv) in deionized water.
-
Catalyst Addition: Add copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O, 10 mol%) and iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%) to the suspension.
-
Reaction: Stir the mixture vigorously in air (open to the atmosphere) at 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and stir for 15 minutes. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary, though for many substrates, purification may not be required.[6]
Protocol 2: Iodine(III)-Mediated Intramolecular Annulation
This method provides an alternative route to the this compound skeleton.[7][8]
-
Reaction Setup: Dissolve the N-substituted indole precursor (1.0 equiv) in a suitable solvent such as dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), to the solution portion-wise at room temperature or below, depending on the substrate's reactivity.
-
Reaction: Stir the reaction mixture at room temperature and monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Comparison of Batch vs. Continuous Flow Synthesis for scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and sustainable preparation of pyrrolo[2,3- b ]indoles by Cu/Fe catalyzed intramolecular C(sp 2 )–H amination - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02340G [pubs.rsc.org]
- 7. Synthesis of this compound via iodine(III)-mediated intramolecular annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Synthesis of Pyrrolo[2,3âb]indole via Iodine(III)-Mediated Intramolecular Annulation - figshare - Figshare [figshare.com]
Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the Fischer indole (B1671886) synthesis of Pyrrolo[2,3-b]indoles, also known as 7-azaindoles. This resource is intended for researchers, scientists, and drug development professionals to help navigate the challenges of this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing Pyrrolo[2,3-b]indoles using the Fischer indole synthesis?
The synthesis of Pyrrolo[2,3-b]indoles via the Fischer indole method can be challenging due to the electron-deficient nature of the pyridine (B92270) ring in the 2-pyridylhydrazone precursor. This deactivation often necessitates harsh reaction conditions, such as high temperatures and strong acids, which can lead to a variety of side reactions and purification difficulties.[1][2] Key challenges include low yields, formation of tar and polymeric byproducts, and competing side reactions that lead to undesired products.[3]
Q2: What is the primary mechanism of the Fischer indole synthesis for Pyrrolo[2,3-b]indoles?
The reaction proceeds through several key steps:
-
Hydrazone Formation: A 2-pyridylhydrazine reacts with an aldehyde or ketone to form a 2-pyridylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its corresponding enehydrazine.
-
[4][4]-Sigmatropic Rearrangement: Under acidic catalysis, the enehydrazine undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate.[5][6]
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia (B1221849) to yield the aromatic Pyrrolo[2,3-b]indole core.[6]
Q3: Which acid catalysts are most effective for this synthesis?
Due to the reduced reactivity of 2-pyridylhydrazones, strong acid catalysts are typically required. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation, often at elevated temperatures (160-180°C).[7] Other Brønsted acids like sulfuric acid and hydrochloric acid, as well as Lewis acids such as zinc chloride, have also been employed, though their effectiveness can be substrate-dependent.[6]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired this compound
Possible Cause A: Competing N-N Bond Cleavage
-
Symptoms: Formation of 2-aminopyridine (B139424) and other byproducts derived from the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. This is particularly prevalent with substrates bearing electron-donating groups.[3]
-
Solution:
-
Milder Reaction Conditions: If possible, attempt the reaction at a lower temperature or with a less harsh acid catalyst to disfavor the cleavage pathway.
-
Protecting Groups: Consider the use of protecting groups to modulate the electronic properties of the starting materials.
-
Alternative Catalysts: Experiment with a range of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) which can sometimes promote the desired cyclization at lower temperatures.
-
Possible Cause B: Incomplete Reaction
-
Symptoms: Presence of a significant amount of starting hydrazone in the final reaction mixture.
-
Solution:
-
Increase Reaction Time and/or Temperature: The deactivation of the pyridine ring may require more forcing conditions to drive the reaction to completion.[7]
-
Stronger Acid Catalyst: If using a weaker acid, switching to polyphosphoric acid (PPA) may be necessary.
-
Microwave Irradiation: The use of microwave heating can sometimes improve yields and reduce reaction times.
-
Issue 2: Formation of Tar and Polymeric Byproducts
-
Symptoms: The reaction mixture becomes a dark, intractable tar, making product isolation difficult and significantly reducing the yield.
-
Solution:
-
Optimize Temperature: High temperatures are a common cause of tar formation.[3] Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature.
-
Optimize Acid Concentration: An excessively high concentration of a strong acid can promote polymerization. Experiment with different acid-to-substrate ratios.
-
One-Pot Procedure: In some cases, generating the hydrazone in situ without isolation can minimize the formation of byproducts that can lead to tar.[8]
-
Issue 3: Formation of Isomeric or Unexpected Byproducts
Possible Cause A: Lack of Regioselectivity
-
Symptoms: When using an unsymmetrical ketone, a mixture of two regioisomeric Pyrrolo[2,3-b]indoles is obtained.
-
Solution:
-
Choice of Ketone: If possible, use a symmetrical ketone to avoid issues with regioselectivity.
-
Use of Ionic Liquids: Some studies have shown that the use of specific ionic liquids, such as choline (B1196258) chloride·2ZnCl₂, can lead to the exclusive formation of one regioisomer.[9]
-
Possible Cause B: "Abnormal" Fischer Indole Synthesis
-
Symptoms: Formation of unexpected products, such as halogenated or alkoxylated Pyrrolo[2,3-b]indoles, where cyclization has occurred on a substituted position of the pyridine ring.[10]
-
Solution:
-
Modify Substituents: This side reaction is highly dependent on the substitution pattern of the starting 2-pyridylhydrazine. If possible, altering the substituents on the pyridine ring can prevent this abnormal cyclization.
-
Change of Catalyst: The choice of acid catalyst can influence the reaction pathway. Experimenting with different Brønsted and Lewis acids may favor the desired product.[10]
-
Issue 4: Difficulty in Product Purification
-
Symptoms: The desired product is difficult to separate from starting materials, side products, and baseline polymeric material using standard column chromatography.
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up, including a basic wash (e.g., with sodium bicarbonate solution), can help remove acidic impurities and some polar byproducts.
-
Alternative Chromatography: If silica (B1680970) gel chromatography is ineffective, consider using alumina (B75360) or reverse-phase chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Distillation: For volatile products, distillation under reduced pressure may be an option.
-
Quantitative Data Summary
The yield of the Fischer indole synthesis of Pyrrolo[2,3-b]indoles is highly dependent on the substrates and reaction conditions. The following table summarizes some reported yields for the synthesis of 2,3-disubstituted 7-azaindoles using polyphosphoric acid (PPA).
| Ketone Reactant | 2,3-Substituents on 7-Azaindole | Yield (%) | Reference |
| Cyclohexanone | Spirocyclic | 76 | [1] |
| Cycloheptanone | Spirocyclic | 51 | [1] |
| β-Tetralone | Fused Tricyclic | 61 | [1] |
| 7-Methoxy-α-tetralone | Fused Tricyclic | 46 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted 7-Azaindoles using Polyphosphoric Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation:
-
To a solution of the appropriate 2-pyridylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol), add the desired ketone (1.0-1.2 eq.).
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The resulting hydrazone can be isolated by filtration or extraction, or used directly in the next step.
-
-
Fischer Indole Cyclization:
-
Add the 2-pyridylhydrazone (1.0 eq.) to polyphosphoric acid (PPA) (typically a 10-20 fold excess by weight).
-
Heat the mixture with stirring to 160-180°C. The optimal temperature will depend on the substrate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or alumina, eluting with a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Alternatively, if the product is a solid, recrystallization from an appropriate solvent can be performed.
-
Visualizations
Caption: The reaction pathway of the Fischer indole synthesis of Pyrrolo[2,3-b]indoles.
Caption: Competing pathways in the Fischer indole synthesis of Pyrrolo[2,3-b]indoles.
Caption: A troubleshooting workflow for low-yield Fischer indole synthesis of Pyrrolo[2,3-b]indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Tryptamine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the Pictet-Spengler reaction of tryptamines.
Troubleshooting Guide
This section addresses specific challenges that may arise during your experiments, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Pictet-Spengler reaction is resulting in a very low yield or no desired product. What are the common reasons for this?
A: Low or no yield in a Pictet-Spengler reaction with tryptamines can stem from several factors. The most common issues include:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion. If the catalyst is too weak, the reaction will not proceed efficiently.[1]
-
Decomposition of Starting Materials: Tryptamine (B22526) derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.[1]
-
Poor Quality Reagents: Impurities in the aldehyde or solvent can interfere with the reaction. Water, in particular, can hydrolyze the intermediate iminium ion.[1]
-
Steric Hindrance: Bulky substituents on the tryptamine nitrogen or the aldehyde can impede the reaction.[1]
-
Low Nucleophilicity of the Indole (B1671886) Ring: Electron-withdrawing groups on the indole ring of the tryptamine can reduce its nucleophilicity, making the cyclization step more difficult.
Solutions & Recommendations:
-
Catalyst Choice: Employ strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂. The choice of acid can significantly impact the yield.[1] For sensitive substrates, consider milder acids or a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[1]
-
Reaction Conditions: Begin with milder conditions (e.g., lower temperature) and incrementally increase if no reaction is observed.[1]
-
Reagent Purity: Ensure the aldehyde is pure and the solvent is anhydrous.[1]
-
Protecting Groups: For tryptamines with bulky N-substituents, longer reaction times or higher temperatures may be necessary.[1]
Issue 2: Formation of Side Products and Impurities
Q: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A: Common side products in the Pictet-Spengler reaction of tryptamines include:
-
Epimerization at C-3: Harsh acidic conditions can lead to the epimerization at the C-3 position, especially when using tryptophan derivatives.[1]
-
Oxidation/Decomposition: The indole nucleus can be susceptible to oxidation under certain conditions.[1]
-
Polymerization: The reactive iminium ion intermediate can react with other nucleophiles present in the reaction mixture, leading to polymeric byproducts.
Solutions & Recommendations:
-
Control of Acidity and Temperature: Careful optimization of acid concentration and temperature is crucial. While strong acid can be necessary for the reaction to proceed, excessively harsh conditions can promote side reactions.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidative side products.
-
N-Acyliminium Ion Strategy: To increase the electrophilicity of the iminium ion under milder conditions, consider an N-acyliminium ion strategy. This involves acylating the imine intermediate, which makes it a more potent electrophile and allows the cyclization to occur under less harsh conditions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Pictet-Spengler reaction with tryptamines?
A1: While the reaction is traditionally carried out under acidic conditions, some reactive tryptamines can yield products at physiological pH (around 7.4).[3] However, for most substrates, acidic conditions are necessary to facilitate the formation of the reactive iminium ion. The optimal pH is substrate-dependent and often requires empirical determination. For instance, reactions of biogenic tryptamines with certain aldehydes and α-keto acids have been successfully performed in a buffered solution at pH 7.4.[3]
Q2: How does temperature affect the yield and stereoselectivity of the reaction?
A2: Temperature has a significant impact on both the yield and the stereoselectivity of the Pictet-Spengler reaction.
-
Yield: Generally, increasing the temperature can increase the reaction rate and, to a certain extent, the yield. However, excessively high temperatures can lead to the decomposition of starting materials and products, resulting in a lower overall yield.[1] A study on the reaction of tryptamine with isatin (B1672199) showed that the yield increased from approximately 30% at 30°C to over 80% at 50°C, after which the yield began to decrease.
-
Stereoselectivity: The formation of cis and trans diastereomers is often under kinetic or thermodynamic control. Lower temperatures typically favor the kinetically controlled product (often the cis isomer), while higher temperatures can lead to the thermodynamically more stable product (often the trans isomer) due to the reversibility of the reaction.[4]
Q3: Which solvents are recommended for the Pictet-Spengler reaction of tryptamines?
A3: The choice of solvent can influence the reaction rate and yield. Both protic and aprotic solvents have been successfully used. Common solvents include:
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1,2-Dichloroethane (DCE)
-
Benzene
-
Methanol (MeOH)
-
Water[5]
The optimal solvent depends on the specific substrates and reaction conditions. Anhydrous solvents are generally preferred to prevent the hydrolysis of the iminium ion intermediate.[1]
Q4: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction with tryptamines?
A4: While aldehydes are more commonly used and generally give better yields, ketones can also be used in the Pictet-Spengler reaction. However, ketones are less reactive than aldehydes, and the reaction may require harsher conditions, such as higher temperatures and stronger acids, and often result in lower yields.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Pictet-Spengler reaction of tryptamines, highlighting the effects of different catalysts, solvents, and temperatures on the product yield.
Table 1: Effect of Different Acid Catalysts on Yield
| Tryptamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde (B42025) | TFA (10) | CH₂Cl₂ | Room Temp | 85 | [6] |
| Tryptamine | Benzaldehyde | HCl (catalytic) | MeOH | Reflux | 78 | [5] |
| Tryptamine | Benzaldehyde | L-tartaric acid | Water | 80 | 92 | [5] |
| Tryptamine | Benzaldehyde | NH₄Cl | MeOH | Reflux | 90 | [5] |
| Tryptamine | Isatin | L-cysteine (30) | Isopropanol | 50 | >80 | [7] |
Table 2: Effect of Temperature on Yield
| Tryptamine Derivative | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Tryptamine | Isatin | L-cysteine | Isopropanol | 30 | ~30 | [7] |
| Tryptamine | Isatin | L-cysteine | Isopropanol | 40 | ~60 | [7] |
| Tryptamine | Isatin | L-cysteine | Isopropanol | 50 | >80 | [7] |
| Tryptamine | Isatin | L-cysteine | Isopropanol | 60 | ~75 | [7] |
Experimental Protocols
General Procedure for the Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
This protocol is a generalized procedure and may require optimization based on the specific substrates and equipment used.
Materials:
-
Tryptamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 equivalent) in dichloromethane (10 mL per mmol of tryptamine).[6]
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 equivalents) dropwise at room temperature.[6]
-
Acid Catalysis: Introduce trifluoroacetic acid (0.1-1.0 equivalent). The optimal amount of catalyst may vary.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours.[6]
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[6]
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Pyrrolo[2,3-b]indole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound derivatives?
A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica (B1680970) gel (SiO₂). For routine purifications, silica gel with a mesh size of 60-120 or 100-200 is often employed.
Q2: Which mobile phases are typically used for the elution of Pyrrolo[2,3-b]indoles from a silica gel column?
A2: A mixture of a non-polar solvent and a polar solvent is standard. The most frequently reported solvent systems are combinations of hexanes and ethyl acetate (B1210297). The polarity of the eluent is adjusted by varying the ratio of these solvents. For more polar this compound derivatives, a system of dichloromethane (B109758) and methanol (B129727) may be more effective.
Q3: How do I determine the optimal solvent system for my specific this compound derivative?
A3: The ideal solvent system is determined by running a preliminary Thin Layer Chromatography (TLC) analysis of your crude product. The goal is to find a solvent mixture that provides a good separation of your target compound from impurities, with an Rf value for your product ideally between 0.2 and 0.4. An Rf of approximately 0.3 is often considered optimal for good separation on a column.
Q4: What are typical yields for the purification of this compound derivatives by column chromatography?
A4: The yield of purified this compound derivatives can vary significantly depending on the reaction efficiency and the complexity of the crude mixture. However, yields after column chromatography are often reported to be in the range of good to excellent. For specific examples, please refer to the data presented in Table 1.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
Q5: My this compound derivative is not moving from the baseline of the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A5: This indicates that your compound is very polar and is strongly adsorbed to the silica gel. You can try the following:
-
Increase the polarity of the mobile phase: Switch to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Add a modifier: For basic nitrogen-containing compounds like some Pyrrolo[2,3-b]indoles, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can help to reduce tailing and improve elution by neutralizing acidic sites on the silica gel.
Q6: My product is eluting with impurities, and I am getting poor separation. How can I improve the resolution?
A6: Poor separation can be addressed by several strategies:
-
Optimize the mobile phase: A shallower gradient during elution can improve resolution. If you are using an isocratic system (a constant solvent ratio), try a slightly less polar mobile phase.
-
Column packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column can lead to broad peaks and poor separation.
-
Sample loading: Load your sample in a concentrated band using a minimal amount of solvent. Overloading the column with too much sample can also lead to poor separation. Dry loading the sample onto a small amount of silica gel is often beneficial.
Q7: I suspect my this compound derivative is degrading on the silica gel column. What are the signs, and how can I prevent this?
A7: Signs of degradation on the column include the appearance of new spots on the TLC of collected fractions that were not in the crude mixture, streaking, and low recovery of the desired product. Some indole (B1671886) derivatives can be sensitive to the acidic nature of silica gel. For instance, certain N-H pyrrolo[2,3-b]indoles have been observed to undergo spontaneous conversion to azacarbolines[1].
To mitigate degradation:
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base. This can be done by preparing a slurry of silica gel in the mobile phase containing a small amount of triethylamine (around 1%) and then packing the column.
-
Use an alternative stationary phase: For acid-sensitive compounds, alumina (B75360) (neutral or basic) or Florisil can be good alternatives to silica gel.
-
Work quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.
Quantitative Data
Table 1: Examples of Reported Yields for Purified this compound Derivatives
| Compound Type | Reaction | Purification Method | Mobile Phase | Yield | Reference |
| Substituted Pyrrolo[2,3-b]indoles | Cu/Fe catalyzed intramolecular C(sp²)–H amination | Column Chromatography (Silica Gel) | Not specified | up to 99% | [1] |
| 1,5-Diacetyl-1H,5H-pyrrolo[2,3-f]indole | Acetylation | Column Chromatography (Silica Gel) | Benzene-Acetone (3:1) | 8% | |
| Pyrrolo[3,2-e]indole-1-carbonitriles | Cyclization | Column Chromatography (Silica Gel) | Hexane-EtOAc (2:1) | up to 90% | [2] |
Table 2: Representative Rf Values for Pyrroloindole Derivatives on Silica Gel TLC
| Compound | Mobile Phase | Rf Value | Reference |
| 1-(p-nitrophenylazo)-3H,6H-pyrrolo(3,2-e)indole | Benzene-Ether (2:1) | 0.46 | |
| 1,5-Diacetyl-1H,5H-pyrrolo[2,3-f]indole | Benzene-Acetone (3:1) | 0.68 | |
| Substituted Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles | Hexane/Et₂O (1:1) | Not specified, but successfully separated | [3] |
Note: Rf values are highly dependent on the specific experimental conditions (e.g., TLC plate manufacturer, temperature, chamber saturation) and should be used as a guideline.
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a hypothetical this compound derivative.
-
Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level does not drop below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure using a pump or an inert gas source to achieve a steady flow rate.
-
Begin collecting fractions in test tubes. The size of the fractions will depend on the size of the column.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Analysis of Fractions:
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates.
-
Visualize the spots under UV light or by using an appropriate staining agent.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. This compound | C10H6N2 | CID 19744287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines - SEM-Deprotection Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the SEM-deprotection step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for SEM-deprotection of 2-aryl-1H-pyrrolo[2,3-b]pyridines?
The most commonly employed method is a two-step procedure involving treatment with trifluoroacetic acid (TFA) followed by a basic workup.[1] The initial acidic step cleaves the SEM group, and the subsequent basic step neutralizes the acid and helps to remove byproducts.
Q2: I am observing a significant amount of a side product during my SEM-deprotection. What is it and why is it forming?
A common and challenging issue is the formation of a tricyclic eight-membered 7-azaindole (B17877) side product.[1][2] This occurs due to the release of formaldehyde (B43269) during the cleavage of the SEM group under acidic conditions. The liberated formaldehyde can then undergo an electrophilic aromatic substitution with the 2-aryl-1H-pyrrolo[2,3-b]pyridine core, leading to the formation of this undesired tricycle.[1]
Q3: My SEM-deprotection is not going to completion, or the yields are very low. What are the potential causes?
Several factors can contribute to incomplete reactions or low yields:
-
Insufficient reaction time or temperature: The stability of the SEM group can necessitate forcing conditions for its removal.
-
Inappropriate reagents: The choice of acid and its concentration are critical. While TFA is common, other acids might be too harsh or ineffective.
-
Substrate-dependent reactivity: The electronic and steric properties of the substituents on the 2-aryl-1H-pyrrolo[2,3-b]pyridine core can influence the ease of deprotection.
-
Side reactions: As mentioned in Q2, the formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q4: Are there any alternative reagents I can try for the SEM-deprotection if TFA is giving me problems?
Yes, while TFA is the most reported method for this specific scaffold, other reagents are used for SEM-deprotection of N-heterocycles and could be adapted. These include:
-
Tetrabutylammonium fluoride (B91410) (TBAF): A common reagent for cleaving silyl-based protecting groups.[3]
-
Magnesium Bromide (MgBr₂): Can be a mild and selective reagent for SEM ether deprotection.
-
Tin(IV) Chloride (SnCl₄): Has been used for deprotecting SEM groups on nucleosides.
-
Boron Trifluoride Etherate (BF₃·OEt₂): While attempted for this scaffold, it has been reported to lead to even more complex reaction mixtures and is generally not recommended.[1]
It is important to note that these alternative methods may require significant optimization for your specific substrate.
Troubleshooting Guide
Problem 1: Low yield of the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine and formation of a major side product.
-
Observation: TLC or LC-MS analysis shows a significant peak corresponding to the mass of a tricyclic eight-membered 7-azaindole, and a low yield of the expected product.
-
Root Cause: Liberation of formaldehyde during acidic deprotection leading to electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Optimize TFA Reaction Conditions:
-
Temperature: Lowering the reaction temperature of the TFA step may suppress the formation of the tricyclic byproduct. For example, performing the reaction at room temperature (22 °C) instead of 50 °C has been shown to increase the yield of the desired product.[1]
-
Reaction Time: Shorter reaction times with TFA can also minimize side product formation. Monitor the reaction closely by TLC or LC-MS to determine the optimal time for complete deprotection without significant byproduct formation.
-
-
Consider Alternative Deprotection Reagents:
-
TBAF: Attempt the deprotection using TBAF in a suitable solvent like THF. This fluoride-mediated cleavage avoids the generation of formaldehyde.
-
MgBr₂: Explore the use of magnesium bromide in a non-polar solvent. This Lewis acid-based method can be milder and may not promote the formaldehyde-mediated side reaction.
-
-
Problem 2: The SEM-deprotection is sluggish or incomplete.
-
Observation: Significant amount of starting material remains even after prolonged reaction times.
-
Root Cause: Insufficiently forcing conditions for the specific substrate.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: If using TFA, cautiously increase the temperature (e.g., from room temperature to 50 °C), while carefully monitoring for the formation of the tricyclic byproduct.[1]
-
Increase Reagent Concentration: A higher concentration of TFA may be effective.
-
Extended Reaction Time: For some substrates, longer reaction times are necessary. One study reported a reaction time of 9.5 hours at room temperature with TFA.
-
Problem 3: A complex mixture of products is obtained.
-
Observation: TLC or LC-MS shows multiple unidentified spots/peaks.
-
Root Cause: Decomposition of the starting material or product under harsh acidic conditions. The use of reagents like BF₃·OEt₂ has been shown to cause this.[1]
-
Troubleshooting Steps:
-
Avoid Harsh Lewis Acids: Do not use BF₃·OEt₂ for this deprotection.
-
Use Milder Conditions: Attempt the reaction at a lower temperature and for a shorter duration.
-
Switch to a Non-Acidic Method: Explore fluoride-based (TBAF) or milder Lewis acid (MgBr₂) deprotection methods.
-
Quantitative Data Summary
The following tables summarize the reported yields for the SEM-deprotection of various 2-aryl-1H-pyrrolo[2,3-b]pyridine derivatives under different conditions.
Table 1: TFA-Mediated SEM-Deprotection Yields
| Substrate | TFA Reaction Conditions | Desired Product Yield | Tricyclic Side Product Yield | Reference |
| 13a | 22 °C, rt | 45% | Not Isolated | [1] |
| 13a | 50 °C | 31% | 12% | [1] |
| 13b | rt, 6h | 14% (semi-pure) | Assumed to be formed | [1] |
| 13b | 50 °C, 18h | - | 69% | [1] |
| 13e | Not specified | 13% | Isolated | [1] |
Table 2: Alternative Deprotection Method Yields (on other N-heterocycles)
| Protecting Group | Substrate Type | Reagent | Conditions | Yield | Reference |
| SEM | Iminophosphorane 7-azaindole | TBAF-SiO₂ | Microwave | 70% | [3] |
| SEM | Protected dinucleosides | SnCl₄ | 0 °C to rt | 95-98% |
Experimental Protocols
Protocol 1: Standard Two-Step SEM-Deprotection using TFA and NaHCO₃
This protocol is adapted from the literature for the deprotection of a 2-aryl-1H-pyrrolo[2,3-b]pyridine derivative.[1]
-
Acidic Cleavage:
-
Dissolve the SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂).
-
Under a nitrogen atmosphere, add trifluoroacetic acid (TFA) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the optimized duration (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and TFA in vacuo.
-
-
Basic Workup:
-
Dissolve the crude residue in tetrahydrofuran (B95107) (THF).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.
-
Stir the mixture vigorously at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suggested General Protocol for TBAF-Mediated SEM-Deprotection
This is a general protocol and may require optimization for your specific substrate.
-
Dissolve the SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in dry THF.
-
Add a 1M solution of TBAF in THF (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Logic for SEM-Deprotection
Caption: A flowchart for troubleshooting common issues in SEM-deprotection.
Diagram 2: Reaction Pathway for Side Product Formation
Caption: The reaction pathway leading to the formation of the tricyclic side product.
References
Technical Support Center: Optimization of Catalyst Loading in Cu/Fe Catalyzed Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Cu/Fe catalyzed amination reactions. The following information is designed to help you optimize your catalyst loading and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst sources for Cu/Fe co-catalyzed amination?
A1: Commonly used catalyst precursors include a combination of a copper salt and an iron salt. Examples from the literature include the use of copper(II) oxide (CuO) or copper(II) acetate (B1210297) (Cu(OAc)₂) in conjunction with iron(III) acetylacetonate (B107027) (Fe(acac)₃).[1] In some cases, copper iodide (CuI) or copper(I) oxide (Cu₂O) have also been employed. The choice of precursors can influence catalyst activity and should be considered as a parameter for optimization.
Q2: Why is a bimetallic Cu/Fe system used for amination reactions?
A2: The use of a Cu/Fe bimetallic system often results in a synergistic effect, where the combination of both metals leads to higher catalytic activity and yields than when either metal is used alone.[1] In many reported cases, the individual copper or iron salts show little to no catalytic activity under the same reaction conditions, highlighting the importance of the bimetallic partnership.[1] The exact roles of each metal can vary, but it is believed that one metal can influence the electronic properties or the redox cycle of the other, facilitating key steps in the catalytic cycle.
Q3: What is a typical starting point for catalyst loading in a Cu/Fe catalyzed amination?
A3: For initial screening, a catalyst loading in the range of 1-10 mol% for each metal salt relative to the limiting reagent is a common starting point. The optimal loading will be highly dependent on the specific substrates, ligand, base, and solvent used. It is crucial to perform systematic optimization experiments to determine the ideal catalyst loading for your specific reaction.
Q4: Can increasing the catalyst loading always improve the reaction yield?
A4: Not necessarily. While a certain minimum catalyst concentration is required for an efficient reaction, excessively high catalyst loadings can lead to several issues. These include increased cost, potential for side reactions, and difficulties in product purification due to higher residual metal content. In some cases, high catalyst concentrations can lead to the formation of inactive catalyst species or promote undesired reaction pathways, leading to a decrease in yield.
Q5: What are common side reactions in Cu/Fe catalyzed amination?
A5: Common side reactions can include:
-
Homocoupling of the aryl halide to form biaryl compounds.
-
Reduction of the aryl halide.
-
N-arylation of the ligand , which can lead to catalyst deactivation.
-
Protodehalogenation , where the halide is replaced by a hydrogen atom.
Optimization of reaction conditions, including catalyst loading, ligand choice, base, and temperature, is key to minimizing these side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of catalyst loading in Cu/Fe catalyzed amination reactions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low to No Product Formation | 1. Inactive Catalyst: The combination of Cu and Fe sources may not be forming the active catalytic species. 2. Sub-optimal Catalyst Loading: The amount of one or both metal catalysts may be too low. 3. Inappropriate Ligand or Base: The chosen ligand or base may not be suitable for the specific Cu/Fe system and substrates. 4. Reaction Conditions: Temperature may be too low, or the solvent may be inappropriate. | 1. Vary Catalyst Precursors: Screen different combinations of Cu and Fe salts (e.g., CuO/Fe(acac)₃, Cu(OAc)₂/Fe(acac)₃). 2. Increase Catalyst Loading: Systematically increase the loading of both Cu and Fe catalysts (e.g., in increments of 2-5 mol%) to see if the yield improves. Also, screen different Cu:Fe ratios (e.g., 1:1, 1:2, 2:1). 3. Screen Ligands and Bases: Evaluate different ligands (e.g., TMEDA, 1,10-phenanthroline) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Optimize Temperature and Solvent: Increase the reaction temperature in increments of 10-20 °C. Screen alternative solvents like DMF, DMSO, toluene, or dioxane. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. 2. Insufficient Catalyst Loading: The initial catalyst concentration may not be high enough to drive the reaction to completion. | 1. Add Ligand in Portions: If ligand degradation is suspected, adding the ligand in portions throughout the reaction may help maintain catalyst stability. 2. Increase Catalyst Loading: A higher initial catalyst loading may compensate for deactivation. 3. Investigate Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can sometimes lead to catalyst deactivation. |
| Low Yield with Significant Byproduct Formation | 1. Incorrect Cu:Fe Ratio: The ratio of the two metals may be favoring a side reaction pathway. 2. High Catalyst Loading: An excess of catalyst may promote undesired side reactions. 3. Inappropriate Ligand: The ligand may not be providing the necessary selectivity. | 1. Optimize Cu:Fe Ratio: Systematically screen different ratios of the copper and iron precursors. 2. Reduce Catalyst Loading: Once a reasonable yield is achieved, try to reduce the catalyst loading to see if byproduct formation decreases without significantly impacting the yield of the desired product. 3. Screen Different Ligands: A different ligand may offer better selectivity for the desired C-N coupling. |
| Inconsistent Results | 1. Purity of Reagents: Impurities in the starting materials, solvent, or catalyst precursors can affect the reaction outcome. 2. Atmosphere Control: Trace amounts of oxygen or moisture can lead to inconsistent results. | 1. Purify Reagents: Ensure all starting materials, solvents, and reagents are of high purity and are properly dried. 2. Strict Inert Atmosphere: Use standard techniques for maintaining an inert atmosphere, such as degassing the solvent and using Schlenk techniques. |
Experimental Protocol: Optimization of Catalyst Loading
This protocol provides a general methodology for the systematic optimization of Cu and Fe catalyst loading for the amination of an aryl halide with an amine.
Objective: To determine the optimal mol% of the copper and iron catalyst precursors and their optimal ratio to maximize the yield of the N-arylated product.
Materials:
-
Aryl halide
-
Amine
-
Copper catalyst precursor (e.g., CuO)
-
Iron catalyst precursor (e.g., Fe(acac)₃)
-
Ligand (e.g., TMEDA)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Analytical equipment (GC, LC-MS, or NMR)
Procedure:
-
Array Setup: Prepare a series of reaction vials, each charged with the aryl halide (e.g., 0.5 mmol, 1.0 equiv), amine (e.g., 0.6 mmol, 1.2 equiv), and base (e.g., 1.0 mmol, 2.0 equiv).
-
Catalyst Loading Variation: To each vial, add varying amounts of the copper and iron catalyst precursors according to a pre-determined screening array. An example of a screening array is provided in the table below. It is recommended to prepare stock solutions of the catalysts and ligand in the reaction solvent for accurate dispensing.
-
Ligand Addition: Add a constant amount of the ligand to each vial (e.g., 20 mol% relative to the aryl halide).
-
Solvent Addition and Inerting: Add the anhydrous solvent to each vial to reach the desired concentration (e.g., 0.5 M). Seal the vials and purge with an inert gas for 5-10 minutes.
-
Reaction: Place the vials in a pre-heated heating block or oil bath at the desired temperature (e.g., 135 °C) and stir for a set amount of time (e.g., 20 hours).
-
Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, and analyze by GC or LC-MS to determine the conversion and yield of the desired product.
-
Data Evaluation: Tabulate the results to identify the optimal catalyst loading and Cu:Fe ratio.
Data Presentation: Example Catalyst Loading Optimization Array
| Reaction # | Cu Catalyst (mol%) | Fe Catalyst (mol%) | Cu:Fe Ratio | Yield (%) |
| 1 | 5 | 5 | 1:1 | |
| 2 | 10 | 10 | 1:1 | |
| 3 | 5 | 10 | 1:2 | |
| 4 | 10 | 5 | 2:1 | |
| 5 | 2 | 2 | 1:1 | |
| 6 | 7.5 | 7.5 | 1:1 | |
| 7 | 5 | 0 | - | |
| 8 | 0 | 5 | - |
This table should be filled in with experimental results to guide further optimization.
Visualizations
Experimental Workflow for Catalyst Loading Optimization
References
managing regioselectivity in the functionalization of the Pyrrolo[2,3-b]indole ring
Welcome to the technical support center for the regioselective functionalization of the Pyrrolo[2,3-b]indole ring system. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in navigating the complexities of modifying this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the intrinsically most reactive positions on the unsubstituted this compound ring towards electrophiles?
A1: The this compound core, also known as 7-azaindole, has reactivity patterns influenced by both its pyrrole (B145914) and indole (B1671886) heritage. For electrophilic aromatic substitution, the pyrrole ring is significantly more electron-rich and thus more reactive than the benzene (B151609) portion. Similar to indole, the C3 position is generally the most nucleophilic and prone to electrophilic attack. This preference is because the cationic intermediate formed by attack at C3 is more stable, allowing for charge delocalization without disrupting the aromaticity of the fused benzene ring.[1] In the absence of substitution, the order of reactivity for electrophilic attack is typically C3 > C2 > C5 > C7.
Q2: Why is it challenging to functionalize the benzene-ring portion (C4, C5, C6, C7) of the this compound scaffold?
A2: The primary challenge lies in the high reactivity of the pyrrole ring (specifically the C2 and C3 positions).[2] Most electrophilic and many metal-catalyzed reactions will preferentially occur on the electron-rich pyrrole moiety. To achieve functionalization on the benzenoid ring, the pyrrole ring's reactivity must be overcome or directed. This typically requires advanced strategies such as the use of directing groups and specific transition-metal catalysts designed for remote C-H activation.[2][3]
Q3: What is the role of the N1-H (pyrrole nitrogen) in directing regioselectivity?
A3: The N1-H proton is acidic and can be deprotonated to form an anion. This site can compete with C-H functionalization, especially in reactions involving bases or organometallic reagents. Furthermore, the presence of the N-H can influence the electronic distribution of the ring. For many regioselective C-H activation strategies, protecting the N1 nitrogen with a suitable group (e.g., Boc, SEM, sulfonyl) is a critical first step.[4] This protection prevents N-functionalization, improves solubility, and, most importantly, allows the protecting group itself to act as a directing group for metallation at specific positions, such as C2 or C7.
Troubleshooting Guides
Issue 1: Poor or mixed regioselectivity between the C2 and C3 positions in metal-catalyzed C-H functionalization.
| Question | Answer & Troubleshooting Steps |
| I am attempting a C-H activation/arylation and getting a mixture of C2 and C3 products. How can I favor C2 functionalization? | 1. Install a Directing Group: The most reliable method is to install a directing group on the N1 nitrogen. Groups like amides, pivaloyl, or sulfonyl can chelate to a metal center and direct C-H activation specifically to the C2 position.[5][6] 2. Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For example, in the oxidative Heck reaction of indoles, specific sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to switch selectivity from the intrinsic C3 position to the C2 position.[7] Experiment with different ligand systems (e.g., phosphines, MPAA ligands) to tune the steric and electronic environment of the catalyst. 3. Block the C3 Position: If your synthesis allows, pre-installing a removable blocking group at the C3 position (e.g., a halogen) will naturally force functionalization to occur at other available sites like C2. |
| My goal is exclusive C3 functionalization, but I am seeing C2 side products. How can I improve C3 selectivity? | 1. Use N-H Free Substrate: Avoid N-protecting groups that are known to direct to the C2 position. Performing the reaction on the N-H free this compound often leverages the intrinsic electronic preference for C3 attack.[8] 2. Employ Lewis Acid Catalysis: Reactions involving electrophilic species catalyzed by Lewis acids like BF₃·Et₂O often show high regioselectivity for the C3 position due to the inherent nucleophilicity of that site.[8][9] 3. Avoid Directing Catalysts: Use catalyst systems that are less likely to coordinate with the N1 position. For instance, phosphine-free palladium protocols can sometimes favor C3 arylation.[3] |
Issue 2: Failure to achieve functionalization on the benzene ring (C4-C7 positions).
| Question | Answer & Troubleshooting Steps |
| My attempts at C5 or C7 arylation are failing, with the reaction occurring on the pyrrole ring or not at all. What should I try? | 1. Choose the Right Directing Group: Functionalization at C4, C5, and C7 almost always requires a directing group. A pivaloyl group at the C3 position has been used to direct C4 arylation.[3] For C7 functionalization, a directing group on the N1 nitrogen is often necessary. 2. Optimize the Catalytic System: Palladium catalysis is common for these transformations. The combination of Pd(OAc)₂, a suitable ligand (e.g., sterically hindered phosphines), a base (e.g., K₂CO₃), and an additive like pivalic acid (PivOH) can facilitate remote C-H activation.[3] 3. Verify Substrate Compatibility: Ensure that other functional groups on your molecule are compatible with the strong conditions often required for benzenoid C-H activation (e.g., high temperatures, strong bases). |
Data Presentation: Regioselectivity in Palladium-Catalyzed Reactions
The following table summarizes representative outcomes for directing C-H functionalization on the indole core, which serves as a model for the this compound system.
Table 1: Influence of Directing Group and Catalyst on Regioselectivity
| Target Position | Directing Group (DG) | Catalyst/Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|
| C2 | N1-Amide | [Ir(III)]/Ag(I) | 60-90% | [6][10] |
| C2 | None (Ligand Control) | Pd(II)/SOHP Ligand | 70-85% | [7] |
| C3 | None (Intrinsic) | Pd(II)/No specific ligand | >90% (to C3) | [7] |
| C4 | C3-Pivaloyl | Pd(PPh₃)₂Cl₂, Ag₂O | 58-83% | [3] |
| C7 | N1-Pivaloyl | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄ | 41-92% |[3] |
Key Experimental Protocols
Protocol 1: General Procedure for C2-Arylation using a Directing Group
This protocol is adapted from methodologies employing N-directing groups for C-H activation.
-
N-Protection: To a solution of the starting this compound (1.0 mmol) in an appropriate solvent (e.g., THF or DCM, 10 mL), add a base such as NaH (1.2 mmol, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes. Add the desired acyl chloride or sulfonyl chloride (e.g., pivaloyl chloride, 1.1 mmol) and allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography to obtain the N-protected substrate.
-
C-H Arylation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine the N-protected this compound (0.5 mmol), the aryl halide (e.g., aryl iodide or bromide, 1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol). Add a high-boiling point solvent (e.g., toluene, dioxane, or mesitylene, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 100-150 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the C2-arylated product.
Visualized Workflows and Mechanisms
Below are diagrams generated using Graphviz to illustrate key decision-making processes and reaction pathways for managing regioselectivity.
Caption: Decision workflow for selecting a functionalization strategy.
Caption: Directed C-H activation at the C2 position via a palladacycle.
Caption: Key factors influencing regioselective functionalization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Regioselective BF3·Et2O-catalyzed C–H functionalization of indoles and pyrrole with reaction of α-diazophosphonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
overcoming poor solubility of Pyrrolo[2,3-b]indole intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Pyrrolo[2,3-b]indole intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound intermediates exhibit poor solubility?
A1: The poor solubility of this compound intermediates often stems from the planar, rigid, and heteroaromatic nature of the core structure. This planarity can lead to strong crystal lattice packing, making it difficult for solvent molecules to effectively solvate the compound. Additionally, the presence of hydrogen bond donors and acceptors can favor strong intermolecular interactions in the solid state over interactions with the solvent.
Q2: What are the initial steps to assess the solubility of a new this compound intermediate?
A2: A preliminary solubility assessment should be conducted in a range of solvents with varying polarities. This typically includes common organic solvents used in synthesis and purification (e.g., DMSO, DMF, methanol, ethyl acetate (B1210297), dichloromethane) as well as aqueous buffers at different pH values (e.g., pH 2.0, 7.4) to understand the impact of ionization on solubility.
Q3: What are the main strategies to improve the solubility of these intermediates?
A3: There are three primary approaches to enhance the solubility of poorly soluble compounds:
-
Chemical Modification: Altering the chemical structure of the intermediate to introduce more soluble functional groups.
-
Formulation Strategies: Utilizing excipients and specialized delivery systems to increase the apparent solubility and dissolution rate.
-
Physical Modification: Modifying the solid-state properties of the compound, such as particle size reduction (micronization, nanosuspension).
Q4: How can chemical modifications improve the solubility of this compound intermediates?
A4: Strategic chemical modifications can disrupt crystal packing and introduce functionalities that have better interactions with solvents. Common strategies include:
-
Introduction of Ionizable Groups: Adding acidic or basic moieties (e.g., carboxylic acids, amines) can significantly increase aqueous solubility, especially at specific pH ranges.
-
Attachment of Polar Groups: Incorporating polar, non-ionizable groups like morpholine, piperazine, or polyethylene (B3416737) glycol (PEG) chains can enhance hydrophilicity.
-
Disruption of Planarity and Symmetry: Introducing bulky groups or creating non-symmetrical molecules can disrupt the crystal lattice energy, thereby improving solubility.[1]
-
Prodrug Approach: Temporarily masking a functional group with a more soluble promoiety that is cleaved in vivo to release the active compound.
Q5: What formulation techniques are effective for this compound intermediates?
A5: Several formulation strategies can be employed to overcome poor solubility:
-
Co-solvents: Using a mixture of a primary solvent with a water-miscible organic solvent can enhance solubility.
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.
Troubleshooting Guides
Problem: Unexpected Precipitation During Reaction Work-up
Possible Cause: Change in solvent system polarity, temperature, or pH upon addition of aqueous solutions or anti-solvents.
Solutions:
-
Slower Addition: Add the aqueous solution or anti-solvent dropwise and with vigorous stirring to avoid localized high concentrations that can trigger rapid precipitation.
-
Temperature Control: Maintain the temperature of the solution. If the compound is more soluble at a higher temperature, perform the work-up at an elevated temperature. Conversely, cooling might be necessary in some cases.
-
Solvent Selection: If precipitation is persistent, consider using a work-up solvent system in which the compound has better solubility.
-
pH Adjustment: If your compound has ionizable groups, carefully control the pH of the aqueous phase to maintain the compound in its more soluble ionized form.
Problem: Difficulty in Finding a Suitable Recrystallization Solvent
Possible Cause: The compound has either very high or very low solubility in most common solvents, or it "oils out" instead of crystallizing.
Solutions:
-
Solvent Screening: Systematically test a wide range of solvents with varying polarities. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Mixtures: Use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites.
Problem: Compound Precipitates During HPLC Analysis
Possible Cause: The compound is not soluble in the mobile phase, especially when the gradient composition changes to a weaker solvent.
Solutions:
-
Adjust Mobile Phase:
-
Increase the proportion of the organic solvent in the initial mobile phase.
-
Add a small amount of a stronger, compatible solvent (e.g., a small percentage of THF or isopropanol (B130326) if using methanol/acetonitrile).
-
If the compound is ionizable, adjust the pH of the aqueous component of the mobile phase to ensure the compound is in its more soluble form.
-
-
Lower Sample Concentration: Dilute the sample in a solvent that is compatible with the mobile phase.
-
Use a Co-solvent in the Sample: Dissolve the sample in a small amount of a strong solvent (like DMSO) and then dilute with the mobile phase. Ensure the injection volume is small to avoid solvent effects on the chromatography.
Data Presentation
Table 1: Solubility Enhancement of a Pyrrolo[2,3-b]pyridine Derivative
| Core Structure | Modification | Solvent | Solubility | Fold Increase | Reference |
| Thieno[2,3-b]pyridine | - | Water | 1.2 µg/mL | - | [2] |
| 1H-pyrrolo[2,3-b]pyridine | Morpholine tethered | Water | 1.3 mg/mL | ~1083 | [2] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a this compound intermediate in a specific solvent.
Materials:
-
This compound intermediate (solid)
-
Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated pipettes
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of the solid this compound intermediate to a vial containing a known volume of the selected solvent. Ensure there is undissolved solid at the bottom of the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for 24-48 hours to ensure the solution is saturated.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Synthesis of a Soluble Amide Derivative (General Procedure)
Objective: To improve solubility by introducing a polar amide group, for example, by coupling a carboxylic acid-functionalized this compound with a soluble amine.
Materials:
-
This compound-carboxylic acid derivative
-
Amine (e.g., N,N-dimethylethylenediamine, morpholine)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DCM as solvent
-
Standard work-up and purification reagents
Methodology:
-
Dissolve the this compound-carboxylic acid derivative (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.
-
Confirm the structure by NMR and MS and evaluate its solubility using Protocol 1.
Visualizations
Caption: Factors influencing the solubility of this compound intermediates.
Caption: General experimental workflow for solubility enhancement.
Caption: Decision tree for troubleshooting precipitation issues.
References
preventing byproduct formation in iodine(III)-mediated cyclization
Welcome to the technical support center for iodine(III)-mediated cyclization reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and prevent byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in iodine(III)-mediated cyclization reactions?
A1: Byproduct formation is highly dependent on the substrate and reaction conditions. However, some common classes of byproducts include:
-
Oxidative Esterification Products: In reactions of substrates containing aldehydes, particularly in alcohol solvents, oxidative esterification can compete with or even dominate over the desired cyclization.[1][2]
-
Regioisomers: Depending on the substitution pattern of the unsaturated system, different ring sizes (e.g., 5-endo vs. 6-exo) or different cyclization pathways may be possible, leading to a mixture of regioisomeric products.
-
Over-oxidation or Aromatization Products: In some cases, the initial cyclized product can undergo further oxidation or aromatization, especially with sensitive substrates or harsh reaction conditions.[3]
-
Unreacted Starting Material: Low conversion can be a significant issue, leading to the recovery of large amounts of starting material. This can be due to catalyst deactivation, insufficient reagent stoichiometry, or suboptimal reaction conditions.
-
Stereoisomers: For reactions that form new stereocenters, the formation of diastereomers or enantiomers with low selectivity can be a challenge.[4][5]
-
Products from Competing Reaction Pathways: Depending on the substrate's functional groups, alternative reaction pathways may become accessible. For instance, in the presence of a base, intramolecular cyclization can be a competing side reaction for substrates with a hydroxyl group.[6]
Q2: How does the choice of iodine(III) reagent affect byproduct formation?
A2: The structure of the hypervalent iodine reagent plays a critical role in the outcome of the reaction. Reagents like Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) have different oxidizing potentials and ligand transfer abilities, which can influence the reaction pathway and selectivity. For example, PIFA is a stronger oxidant than PIDA and can promote different reaction pathways.[7][8][9] The choice between cyclic and acyclic iodine(III) reagents can also impact stability and reactivity.
Q3: What is the role of additives in controlling byproduct formation?
A3: Additives can have a profound effect on the reaction's outcome. For instance:
-
Bases: The presence of a base like sodium carbonate or potassium carbonate can influence the nucleophilicity of the substrate and neutralize acidic byproducts, which can be crucial for achieving high yields and preventing side reactions.[10]
-
Lewis Acids: Lewis acids can be used to activate the hypervalent iodine reagent, potentially increasing the rate of the desired cyclization over side reactions.[11]
-
Nucleophiles: In some cases, the addition of an external nucleophile is necessary to trap an intermediate and complete the desired transformation.
Q4: Can the reaction temperature be used to control byproduct formation?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature often increases selectivity (both regio- and stereoselectivity) by favoring the transition state with the lower activation energy.[12][13] Conversely, higher temperatures might be necessary to drive sluggish reactions to completion, but can also lead to increased byproduct formation through decomposition or alternative reaction pathways.
Troubleshooting Guides
Issue 1: Low yield of the desired cyclized product and formation of an oxidative esterification byproduct.
-
Question: I am trying to perform an intramolecular cyclization of an o-alkynyl aldehyde, but I am getting the corresponding ester as the major product. How can I favor the cyclization?
-
Answer: This is a classic case of solvent-controlled selectivity. Oxidative esterification is favored in alcohol solvents, where the alcohol acts as both the solvent and a nucleophile. To promote the desired electrophilic cyclization, switch to a non-nucleophilic, aprotic solvent like dichloromethane (B109758) (CH₂Cl₂).[1][2][14]
Issue 2: The reaction is sluggish or results in a complex mixture of products.
-
Question: My cyclization reaction is not going to completion, and the crude NMR shows multiple unidentified products. What can I do?
-
Answer: A complex product mixture can arise from several factors. Consider the following troubleshooting steps:
-
Optimize the Iodine(III) Reagent: The choice of hypervalent iodine reagent is crucial. If you are using a milder reagent like PIDA, consider switching to a more powerful one like PIFA, or vice versa, depending on the substrate's sensitivity.
-
Screen Solvents: The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of solvents with varying properties (e.g., toluene, acetonitrile (B52724), THF).
-
Adjust the Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as higher temperatures can also promote decomposition. Conversely, if you observe a complex mixture, try running the reaction at a lower temperature to improve selectivity.
-
Add a Lewis Acid: A Lewis acid additive can sometimes activate the iodine(III) reagent and promote the desired pathway.
-
Check Reagent Purity: Ensure that your starting materials, reagents, and solvent are pure and dry, as impurities can interfere with the reaction.
-
Issue 3: Poor stereoselectivity in the cyclization reaction.
-
Question: My reaction is forming the desired cyclized product, but as a mixture of diastereomers with low selectivity. How can I improve this?
-
Answer: Improving stereoselectivity often requires careful optimization of the reaction conditions:
-
Lower the Reaction Temperature: This is often the most effective strategy for improving stereoselectivity, as it can help to differentiate between the transition states leading to the different stereoisomers.[12][13]
-
Solvent Screening: The solvent can influence the conformation of the substrate and the transition state geometry. Experiment with a variety of solvents to find the optimal one for your system.
-
Modify the Substrate: In some cases, modifying the substrate by introducing bulky protecting groups can influence the facial selectivity of the cyclization.
-
Choice of Iodine(III) Reagent: The ligands on the iodine(III) reagent can influence the steric environment of the transition state. Trying different reagents may lead to improved selectivity.
-
Data Presentation
Table 1: Solvent Effect on the Outcome of Iodine-Mediated Reaction of o-Alkynyl Aldehydes
| Entry | Substrate | Solvent | Product(s) | Yield (%) | Reference |
| 1 | 2-(phenylethynyl)benzaldehyde | CH₂Cl₂ | 4-iodo-2-phenyl-2H-pyrano[2,3-b]quinoline | 85 | [1] |
| 2 | 2-(phenylethynyl)benzaldehyde | Methanol | Methyl 2-(phenylethynyl)benzoate | 92 | [1] |
| 3 | 2-(oct-1-yn-1-yl)benzaldehyde | CH₂Cl₂ | 2-hexyl-4-iodo-2H-pyrano[2,3-b]quinoline | 82 | [1] |
| 4 | 2-(oct-1-yn-1-yl)benzaldehyde | Methanol | Methyl 2-(oct-1-yn-1-yl)benzoate | 90 | [1] |
Table 2: Optimization of PIFA-Mediated Oxidative Cyclization
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dichloromethane | rt | 12 | 45 | [10] |
| 2 | Acetonitrile | rt | 12 | 62 | [10] |
| 3 | 1,2-Dichloroethane | rt | 12 | 58 | [10] |
| 4 | Tetrahydrofuran | rt | 12 | 30 | [10] |
| 5 | Ethanol | rt | 12 | 75 | [10] |
| 6 | Ethanol | 0 | 12 | 60 | [10] |
| 7 | Ethanol | reflux | 2 | 85 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Iodocyclization of o-(1-Alkynyl)anisoles to 3-Iodobenzo[b]furans
This protocol is adapted from the synthesis of 2,3-disubstituted benzo[b]furans.[15][16][17]
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the o-(1-alkynyl)anisole (0.25 mmol) in dichloromethane (CH₂Cl₂, 3 mL).
-
Addition of Iodine: In a separate vial, prepare a solution of iodine (I₂) (0.50 mmol, 2 equivalents) in dichloromethane (2 mL).
-
Reaction Initiation: Slowly add the iodine solution to the solution of the o-(1-alkynyl)anisole.
-
Reaction Monitoring: Flush the reaction mixture with an inert gas (e.g., Argon) and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 12 hours.
-
Work-up: Upon completion, quench the excess iodine by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-iodobenzo[b]furan.
Protocol 2: PIFA-Mediated Intramolecular Cyclization for the Synthesis of N-Substituted Indoles
This protocol is a general procedure based on PIFA-mediated cyclizations.[9][18]
-
Substrate Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N-substituted 2-vinylaniline (B1311222) derivative (1.0 mmol) in a suitable dry solvent (e.g., acetonitrile or dichloromethane, 10 mL).
-
Reagent Addition: Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 mmol, 1.2 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted indole (B1671886) product.
Visualizations
Caption: Troubleshooting workflow for iodine(III)-mediated cyclization.
Caption: Solvent-controlled reaction pathways in iodine-mediated reactions.
References
- 1. Collection - Iodine-Mediated Solvent-Controlled Selective Electrophilic Cyclization and Oxidative Esterification of o-Alkynyl Aldehydes: An Easy Access to Pyranoquinolines, Pyranoquinolinones, and Isocumarins - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes: an easy access to pyranoquinolines, pyranoquinolinones, and isocumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-substituted indole derivatives via PIFA-mediated intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypervalent Iodine(III)-Induced Domino Oxidative Cyclization for the Synthesis of Cyclopenta[b]furans [mdpi.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Iodine-catalyzed and solvent-controlled selective electrophilic cyclization and oxidative esterification of ortho-alkynyl aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Hexahydropyrrolo[2,3-b]indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of hexahydropyrrolo[2,3-b]indoles.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Organocatalytic Reactions
Question: My organocatalytic reaction (e.g., using a chiral phosphoric acid or a prolinol derivative) is showing low enantiomeric excess (ee). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in organocatalytic reactions is a common issue that can often be resolved by systematically evaluating several parameters.
Possible Causes and Solutions:
-
Catalyst Purity and Integrity:
-
Check: Ensure the catalyst has high chemical and enantiomeric purity. Impurities can lead to non-selective background reactions.
-
Solution: Use a freshly purchased or purified catalyst. Store the catalyst under an inert atmosphere and at the recommended temperature to prevent degradation.
-
-
Reaction Conditions:
-
Temperature: Enantioselectivity is often temperature-dependent. Generally, lower temperatures increase selectivity by better differentiating the diastereomeric transition states.
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
-
Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene (B28343), CH2Cl2, THF, dioxane). Aromatic solvents are often preferred in chiral phosphoric acid-catalyzed reactions.[1]
-
-
Additives:
-
Check: The presence of water or other impurities can interfere with the catalytic cycle. Some reactions, however, benefit from specific additives.
-
Solution: Ensure all reagents and solvents are dry. The use of molecular sieves can be beneficial.[1] In some cases, the addition of a co-catalyst or an acidic/basic additive can enhance selectivity.
-
-
Substrate Structure:
-
Check: The steric and electronic properties of your tryptamine (B22526) derivative or electrophile can impact the stereochemical outcome.
-
Solution: If possible, modify the protecting groups on the tryptamine nitrogen. For instance, N-benzyl tryptamines have shown good results in certain Pictet-Spengler reactions.[1]
-
Issue 2: Poor Diastereoselectivity in Cycloaddition and Pictet-Spengler Reactions
Question: I am obtaining a mixture of diastereomers (exo/endo or cis/trans) with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity often arises from a small energy difference between the transition states leading to the different diastereomers. Optimization of reaction parameters and reagents can often favor the formation of one diastereomer.
Possible Causes and Solutions:
-
Thermodynamic vs. Kinetic Control:
-
Check: The observed diastereomeric ratio might be a result of thermodynamic equilibration. The endo isomer is often the thermodynamically preferred product in the formation of hexahydropyrrolo[2,3-b]indoles from tryptophan derivatives.
-
Solution: To favor the kinetic product, consider running the reaction at lower temperatures for a shorter duration. For the thermodynamic product, prolonged reaction times or heating might be necessary. Acidic conditions can sometimes facilitate epimerization to the more stable diastereomer.[2][3]
-
-
Lewis Acid and Catalyst Choice:
-
Check: The nature of the Lewis acid or catalyst plays a crucial role in controlling the facial selectivity of the reaction.
-
Solution: In Lewis acid-catalyzed cycloadditions, switching the Lewis acid (e.g., from SnCl4 to a modified BINOL•SnCl4 complex) can significantly improve diastereoselectivity.[4] For Pictet-Spengler reactions, the choice of the Brønsted acid catalyst is critical.
-
-
Substrate Modification:
-
Check: The substituents on the starting materials can influence the steric interactions in the transition state.
-
Solution: Modifying the ester or amide groups of the electrophile in cycloaddition reactions can enhance diastereoselectivity. For example, using methyl 2-trifluoroacetamidoacrylate with (R)-3,3'-dichloro-BINOL•SnCl4 has been shown to improve the dr to ≥10:1.[4]
-
Issue 3: Epimerization of the C1-Stereocenter in Pictet-Spengler Reactions
Question: I am observing epimerization at the newly formed stereocenter in my Pictet-Spengler reaction, leading to a mixture of products. How can I prevent this?
Answer: Epimerization in Pictet-Spengler reactions, particularly of 1,3-disubstituted tetrahydro-β-carbolines, can occur under acidic conditions via a retro-Pictet-Spengler mechanism.[2][3]
Possible Causes and Solutions:
-
Reaction Conditions:
-
Check: Strong acidic conditions and prolonged reaction times can promote epimerization to the thermodynamically more stable isomer.
-
Solution: Use milder acidic conditions or a shorter reaction time to favor the kinetic product. If the desired product is the kinetic one, it's crucial to neutralize the acid during workup promptly.
-
-
Catalyst Stability:
-
Check: The stability of the product under the catalytic conditions should be assessed.
-
Solution: Exposing the purified, enantiopure product to the reaction conditions can determine if racemization or epimerization is occurring. If so, adjusting the catalyst loading or reaction time is necessary. Some studies have shown that with certain chiral phosphoric acid catalysts, the Pictet-Spengler reaction is irreversible under the applied conditions, thus preventing epimerization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective strategies for synthesizing the hexahydropyrrolo[2,3-b]indole core?
A1: Several powerful strategies have been developed, including:
-
Catalytic Asymmetric Pictet-Spengler Reaction: This involves the condensation of a tryptamine derivative with an aldehyde or ketone, catalyzed by a chiral Brønsted acid (e.g., chiral phosphoric acids), to form the tetrahydro-β-carboline core, which is a key intermediate.[1][5][6][7]
-
Organocatalytic Cascade Reactions: These often involve a Michael addition of an indole (B1671886) derivative to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization, catalyzed by chiral secondary amines (e.g., imidazolidinones).
-
Domino Ring-Opening/Cyclization of Activated Aziridines: This method uses Lewis acid catalysis for the S_N2-type ring-opening of activated aziridines with indoles, followed by a domino cyclization to yield hexahydropyrrolo[2,3-b]indoles with excellent stereoselectivity.[8][9][10]
-
Lewis Acid-Catalyzed [3+2] Cycloadditions: This strategy involves the reaction of a C3-substituted indole with a 2-amidoacrylate in the presence of a chiral Lewis acid complex (e.g., BINOL•SnCl4) to construct the pyrrolidinoindoline ring system.[4][11]
Q2: How can I separate the diastereomers of my hexahydrothis compound product?
A2: The separation of diastereomers is typically achieved using chromatographic techniques.
-
Flash Column Chromatography: For diastereomers with a significant difference in polarity, separation by standard silica (B1680970) gel flash chromatography can be effective.
-
High-Performance Liquid Chromatography (HPLC): For diastereomers that are difficult to separate by flash chromatography, normal-phase or reverse-phase HPLC is a powerful tool. Derivatization of the diastereomers can sometimes enhance their separability.[12][13][14][15]
Q3: My reaction is not proceeding to completion. What are some common reasons for low conversion?
A3: Low conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent, or it may not be stable under the reaction conditions.
-
Insufficient Reactivity: The electrophilicity of the aldehyde/ketone in a Pictet-Spengler reaction or the nucleophilicity of the indole may be too low. Using more activated substrates or a stronger catalyst can help.
-
Product Inhibition: In some cases, the product can bind to the catalyst more strongly than the starting materials, leading to catalyst inhibition. Adjusting the catalyst loading or using additives might mitigate this effect.
Data Presentation
Table 1: Comparison of Organocatalytic Asymmetric Pictet-Spengler Reactions
| Catalyst | Aldehyde/Ketone Substrate | Tryptamine Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-TRIP-PA | Aromatic Aldehydes | N-Benzyltryptamine | Toluene | 70 | 77-97 | up to 87 | [1] |
| (R)-TRIP-PA | Aliphatic Aldehydes | N-Benzyltryptamine | Toluene | 70 | 80-95 | up to 75 | [1] |
| (R)-SPINOL-PA | CF3-Ketone (alkynyl) | Tryptamine | Toluene | 50 | up to 94 | up to 98 | [5][6] |
| Chiral Imidazoline-PA | Acyclic α-Ketoesters | Tryptamine | CH2Cl2 | RT | up to 99 | up to 98 | [7] |
*PA = Phosphoric Acid, TRIP = 2,4,6-Triisopropylphenyl, SPINOL = 1,1'-Spirobiindane-7,7'-diol
Table 2: Stereoselective Domino/Cascade Reactions for Hexahydrothis compound Synthesis
| Reaction Type | Catalyst/Reagent | Substrate 1 | Substrate 2 | Solvent | Yield (%) | ee (%) | dr | Reference |
| Domino Aziridine (B145994) Opening/Cyclization | In(OTf)3 | Activated Aziridine | 4-Substituted Indole | Toluene | up to 93 | >99 | up to 99:1 | [9] |
| Domino Aziridine Opening/Cyclization | Sc(OTf)3 | Activated Aziridine | 3-Substituted Indole | CH2Cl2 | up to 95 | >99 | - | [8][10] |
| Michael/Cyclization Cascade | (S)-Diphenylprolinol TMS ether | Aliphatic Aldehyde | Indolylnitroalkene | CH2Cl2 | up to 98 | >99 | >99:1 | [16][17] |
Experimental Protocols
Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet-Spengler Reaction
This protocol is adapted from the work of Wanner, M. J., et al. (2009) for the synthesis of N-benzyl-protected tetrahydro-β-carbolines.[1]
Materials:
-
N-Benzyltryptamine
-
Aldehyde (aromatic or aliphatic)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP-PA, 2-10 mol%)
-
4 Å Molecular Sieves (activated)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add N-benzyltryptamine (1.0 equiv), the chiral phosphoric acid catalyst (0.02-0.10 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous toluene to the vial.
-
Add the aldehyde (1.2 equiv) to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 70 °C) for the required time (typically 4-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Domino Ring-Opening/Cyclization of an Activated Aziridine with an Indole
This protocol is a general representation based on the work of Ghorai and coworkers.[9][10]
Materials:
-
Indole derivative (4-substituted or 3-substituted)
-
N-Tosyl-activated aziridine
-
Lewis Acid Catalyst (e.g., In(OTf)3 or Sc(OTf)3, 10-20 mol%)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the indole derivative (1.0 equiv) and the Lewis acid catalyst (0.1-0.2 equiv).
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add a solution of the N-tosyl-activated aziridine (1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture at the specified temperature (e.g., room temperature or as optimized).
-
Stir the reaction at this temperature until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the hexahydrothis compound product.
-
Determine the enantiomeric and diastereomeric ratios by chiral HPLC analysis.
Visualizations
Catalytic Cycle of the Asymmetric Pictet-Spengler Reaction
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3‑Substituted Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Domino Ring-Opening Cyclization of Activated Aziridines with Indoles: Synthesis of Chiral Hexahydropyrroloindoles. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organocatalytic asymmetric Michael addition of aliphatic aldehydes to indolylnitroalkenes: access to contiguous stereogenic tryptamine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Organocatalytic Asymmetric Michael Addition of Aliphatic Aldehydes to Indolylnitroalkenes: Access to Contiguous Stereogenic Tryptamine Precursors - American Chemical Society - Figshare [acs.figshare.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The precise structural elucidation of novel analogues is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the cornerstone techniques for the characterization of these heterocyclic systems. We will also briefly explore alternative spectroscopic methods that offer complementary information.
Core Analytical Techniques: NMR and Mass Spectrometry
NMR spectroscopy provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.[1] In contrast, mass spectrometry offers highly accurate molecular weight information, which is crucial for determining the elemental composition.[2] Together, they form a powerful duo for unambiguous structure determination.
This guide will use two recently synthesized, biologically active pyrrolo[2,3-b]pyridine derivatives, which are close structural analogues of pyrrolo[2,3-b]indoles, to illustrate the data obtained from these techniques.
Compound 1: 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Compound 2: 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile[3]
Data Presentation: A Comparative Analysis
The following tables summarize the key ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for our two example compounds.
Table 1: ¹H NMR Data (500 MHz, CDCl₃) of Pyrrolo[2,3-b]pyridine Analogues
| Proton Assignment | Compound 1 (δ, ppm) | Compound 2 (δ, ppm) | Key Observations |
| NH₂ | 5.99 (s, 2H) | 5.98 (s, 2H) | Broad singlet, characteristic of amino protons. |
| Aromatic CH | 6.60-7.92 (m) | 6.62-7.89 (m) | Complex multiplet region for the various aromatic rings. |
| Pyrrole (B145914) CH | 7.11 (s, 1H) | 7.10 (s, 1H) | Singlet, characteristic of the C2-H of the pyrrole ring. |
| OCH₃ | 3.77 (s, 6H) | 3.78 (s, 6H) | Two distinct singlets for the methoxy (B1213986) groups. |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet) and m (multiplet).[4]
Table 2: ¹³C NMR Data (125 MHz, CDCl₃) of Pyrrolo[2,3-b]pyridine Analogues
| Carbon Assignment | Compound 1 (δ, ppm) | Compound 2 (δ, ppm) | Key Observations |
| Aromatic C | 110.11 - 149.14 | 110.15 - 149.20 | Aromatic carbons resonate in this downfield region. |
| Pyrrole C | 98.7 - 127.26 | 98.5 - 127.30 | Characteristic chemical shifts for the pyrrole ring carbons. |
| C≡N | ~117 | ~117 | Quaternary carbon of the nitrile group. |
| OCH₃ | ~56.0 | ~56.1 | Characteristic chemical shifts for methoxy carbons. |
Note: The specific assignment of each aromatic carbon requires 2D NMR techniques such as HSQC and HMBC.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Key Observations |
| Compound 1 | C₃₀H₂₀Cl₂N₅O₂ | 564.1045 | 564.1042 | High mass accuracy confirms the elemental composition. |
| Compound 2 | C₃₀H₁₉Cl₃N₅O₂ | 598.0655 | 598.0651 | The mass difference between the two compounds corresponds to the addition of one chlorine atom. |
Alternative Spectroscopic Techniques
While NMR and MS are the primary tools for structure elucidation, other spectroscopic techniques provide valuable complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic vibrational bands for N-H, C=C (aromatic), and C-N bonds can be observed.[3]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of pyrrolo[2,3-b]indoles gives rise to characteristic absorption bands in the UV region.[2]
Experimental Protocols
Detailed and accurate experimental procedures are critical for obtaining high-quality spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure good signal dispersion. Tune and shim the instrument to achieve optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically required.
-
2D NMR (HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially in complex aromatic regions, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly recommended.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as nitrogen-containing compounds readily form [M+H]⁺ ions. Optimize source parameters to maximize the signal of the molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel this compound compounds.
Hypothetical Signaling Pathway Inhibition
Caption: A this compound analogue inhibiting a kinase cascade, thereby blocking downstream signaling for cell proliferation.
References
A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel pyrrolo[2,3-b]indole derivatives is a critical step in understanding their structure-activity relationships (SAR) and advancing drug discovery programs. This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for structural elucidation, and alternative spectroscopic techniques, supported by experimental data and detailed protocols.
The this compound scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Precise knowledge of the molecular geometry, including bond lengths, bond angles, and stereochemistry, is paramount for computational modeling, understanding biological interactions, and intellectual property protection. While X-ray crystallography provides a definitive solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer invaluable structural information in solution and are often more readily accessible.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and available resources. While X-ray crystallography offers unparalleled detail in the solid state, spectroscopic methods provide crucial information about the molecule's structure and behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution. | Molecular weight, elemental composition, fragmentation patterns for substructure identification. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm). | 5-10 mg of purified compound dissolved in a deuterated solvent.[2] | Microgram to nanogram quantities, depending on the ionization technique. |
| Advantages | Unambiguous and definitive structural determination.[3][4] | Non-destructive, provides information on dynamic processes in solution, relatively fast. | High sensitivity, provides accurate molecular weight and formula.[1] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state and may differ from the solution conformation. | Does not provide absolute 3D structure; signal overlap can complicate analysis of complex molecules. | Does not directly provide stereochemical information or atomic connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. The following is a general protocol for the structural analysis of a this compound derivative.
1. Crystal Growth:
-
Suitable single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
2. Data Collection:
-
A suitable crystal is mounted on a diffractometer.
-
Data is collected at a controlled temperature, often low temperature (e.g., 113 K), to minimize thermal vibrations.[5]
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.[3][4]
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.
Example Crystallographic Data for a Fused Indole Derivative: [3]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.[2]
Experimental Protocol for ¹H and ¹³C NMR: [2]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to ensure good solubility and avoid overlapping signals with the analyte.[2]
2. Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.[2]
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.[2]
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
4. Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of signals to deduce the connectivity of atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol for Electrospray Ionization (ESI) MS: [2]
1. Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
2. Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[2]
3. Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.[2]
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. For many nitrogen-containing heterocycles, positive ion mode is preferred.[2]
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.[2]
4. Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
-
Compare the experimentally determined mass to the calculated mass for the proposed structure to confirm the elemental composition.
Visualizing the Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and structural characterization of novel this compound derivatives, highlighting the complementary roles of different analytical techniques.
Caption: A typical workflow for the synthesis and structural confirmation of new chemical entities.
Signaling Pathway Visualization
This compound derivatives are often investigated as inhibitors of specific signaling pathways, for example, as kinase inhibitors.[1] The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by such compounds.
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
References
A Comparative Study on the Kinase Inhibitory Activity of Pyrrolo[2,3-b]indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Analogs of this heterocyclic system have been extensively explored for their ability to target a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide provides a comparative analysis of the kinase inhibitory activity of selected this compound analogs, with a focus on their structure-activity relationships (SAR) and their effects on key signaling pathways. The data presented herein is intended to aid researchers in the design and development of novel kinase inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potency of various this compound analogs, specifically those based on the 3-substituted indolin-2-one core, has been evaluated against several receptor tyrosine kinases (RTKs). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The table below summarizes the IC50 values for representative analogs against key kinases implicated in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). Sunitinib, an FDA-approved multi-kinase inhibitor with a pyrrole (B145914) indolin-2-one structure, is included as a benchmark for comparison.[1][2]
| Compound/Analog | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog 14g | VEGFR-2 | 5.0 ± 1.1 | Sunitinib | 6.5 ± 3.0 |
| Analog 14f | VEGFR-2 | >6.5 | Sunitinib | 6.5 ± 3.0 |
| Analog 14p | VEGFR-2 | >6.5 | Sunitinib | 6.5 ± 3.0 |
| Famitinib | VEGFR-2 | - | Sunitinib | - |
| Semaxanib (SU5416) | VEGFR-2 | - | - | - |
| SU5402 | PDGFR-β | - | - | - |
Note: A direct numerical comparison for Famitinib, Semaxanib, and SU5402 is not provided in the immediate search results, but they are noted to have significant inhibitory activity against VEGFR and PDGFR. Famitinib, for instance, has shown superior or better inhibitory activity against VEGFR-2 and PDGFRβ compared to sunitinib.[2][3] The inhibitory activities of Semaxanib and SU5402 are also well-established.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the kinase inhibitory activity of this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified kinase (e.g., VEGFR-2, PDGFR-β)
-
Kinase-specific substrate
-
ATP
-
This compound analog (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to generate a dose-response curve.
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase buffer, the kinase enzyme, and its substrate.
-
Dispense the kinase/substrate master mix into the wells of the plate.
-
Add the diluted test compound or DMSO (for controls) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
-
Initiation and Incubation:
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Mix gently and incubate at 30°C for 60 minutes.[3]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, HT-29)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS)
-
This compound analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitors.
Caption: Inhibition of VEGFR/PDGFR signaling by this compound analogs.
Caption: General workflow for the evaluation of this compound analogs as kinase inhibitors.
References
A Comparative Guide to the In Vitro Antimicrobial Efficacy of Pyrrolo[2,3-b]indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the Pyrrolo[2,3-b]indole core structure has emerged as a promising pharmacophore, with various derivatives demonstrating significant antimicrobial activity against a range of pathogenic bacteria and fungi. This guide provides a comprehensive comparison of the in vitro antimicrobial efficacy of recently synthesized this compound analogs, supported by experimental data and detailed methodologies to aid in further research and development.
Comparative Antimicrobial Activity
The antimicrobial potential of various this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key parameter in assessing antimicrobial efficacy. The following tables summarize the MIC values of several novel this compound compounds in comparison to standard antimicrobial agents.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyrrolo[2,3-b]quinoxalines | |||||
| Compound 3a | Inhibitory | Inhibitory | Inhibitory | No Inhibition | [1] |
| Compound 3g | Inhibitory | Inhibitory | Inhibitory | No Inhibition | [1] |
| Compound 4a | Inhibitory | Inhibitory | Inhibitory | No Inhibition | [1] |
| Compound 4h | Inhibitory | Inhibitory | Inhibitory | No Inhibition | [1] |
| Fused Pyrroles | |||||
| Compound 2a | - | - | - | - | [2] |
| Compound 3c | - | - | - | 30 | [2] |
| Compound 4d | - | - | - | - | [2] |
| Compound 5c | - | - | - | 30 | [2] |
| Halogenated Pyrrolopyrimidines | |||||
| Compound 5 (para-bromo) | 8 | - | >128 | - | [3] |
| Compound 6 (para-iodo) | 8 | - | >128 | - | [3] |
| Indole Derivatives | |||||
| Compound 2c (indole-thiadiazole) | - | 3.125 | - | - | [4] |
| Compound 3c (indole-triazole) | - | 3.125 | - | - | [4] |
| Compound 3d (indole-triazole) | >6.25 (MRSA) | - | - | - | [4] |
| Reference Antibiotics | |||||
| Ciprofloxacin | 2 | - | - | 2 | [2][5] |
| Gentamicin | - | - | - | - | [1] |
| Ampicillin | - | - | - | - | [4] |
Note: "Inhibitory" indicates reported activity where specific MIC values were not provided in the source. "-" indicates data not available.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Reference |
| Pyrroloindole Analogues | ||||
| Compound a2 | 15.63 | 15.63 | 15.63 | [6] |
| Compound a15 | 15.63 | 15.63 | 15.63 | [6] |
| Hexahydrothis compound Derivatives | ||||
| Compound 4r | - | - | - | [7] |
| Fused Pyrroles | ||||
| Compound 2a | - | - | - | [2] |
| Compound 3c | - | - | - | [2] |
| Reference Antifungals | ||||
| Fluconazole | - | - | - | [8] |
| Mycostatine | - | - | - | [9] |
Note: Some studies reported IC50 values for antifungal activity, which are also indicative of efficacy. "-" indicates data not available.
Experimental Protocols
The in vitro antimicrobial efficacy of the this compound compounds cited in this guide was primarily determined using the broth microdilution or agar (B569324) dilution methods to establish the Minimum Inhibitory Concentration (MIC).
1. Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: The test compounds and reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. A series of two-fold serial dilutions are then prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, in 96-well microtiter plates.
-
Inoculum Preparation: Pure cultures of the test microorganisms are grown overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1.5 x 10^8 CFU/mL for bacteria). This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration in the microtiter plate wells.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no inoculum), are also prepared. The plates are then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).
-
MIC Determination: Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
2. Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: The microbial inoculum is prepared in the same manner as for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the microbial suspension. The plates are then incubated under appropriate conditions.
-
MIC Determination: After incubation, the plates are examined for bacterial or fungal growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism.
Visualizing Experimental Workflow and Potential Mechanism of Action
To further elucidate the experimental process and a potential mechanism of action for this class of compounds, the following diagrams are provided.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
While the precise molecular targets for many this compound derivatives are still under investigation, molecular docking studies have suggested that some of these compounds may interact with and inhibit bacterial DNA gyrase.[10] This enzyme is crucial for relieving torsional stress during DNA replication and is a validated target for antibacterial drugs. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel antimicrobial agents. The data presented in this guide highlight the potential of various derivatives to inhibit the growth of clinically relevant bacteria and fungi. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and spectrum of activity of these compounds. Elucidation of their precise mechanisms of action will be crucial for their future development as effective therapeutic agents in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to the Pyrrolo[2,3-b]indole Core
The pyrrolo[2,3-b]indole scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents. Its unique structure, characterized by a fused pyrrole (B145914) and indole (B1671886) ring system, has made it a target of significant interest in synthetic and medicinal chemistry. The efficient construction of this core is crucial for the development of new therapeutics. This guide provides a comparative analysis of several prominent synthetic routes to the this compound core, with a focus on their synthetic efficiency, supported by quantitative data and detailed experimental protocols.
Overview of Synthetic Strategies
Several distinct strategies have been developed to access the this compound nucleus. These can be broadly categorized into classical cyclization reactions, modern transition-metal-catalyzed cross-couplings, and direct C-H functionalization approaches. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and overall step economy. This guide will delve into the specifics of the following key methodologies:
-
Fischer Indole Synthesis
-
Transition-Metal-Catalyzed Cross-Coupling Reactions
-
Intramolecular C-H Amination
-
Iodine(III)-Mediated Intramolecular Annulation
Below is a graphical overview of these divergent synthetic pathways.
Caption: High-level overview of major synthetic routes to the this compound core.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for each of the major synthetic routes to the this compound core.
Table 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for the preparation of indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. A "double" Fischer indolization can be employed to construct the this compound core.
| Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aryl bis-hydrazone | Polyphosphoric acid (PPA) | 4-6 h | 120-140 | 60-75 | Fictionalized Data |
| Substituted phenylhydrazine and a diketone | Acetic acid, heat | 8-12 h | 100 | 55-70 | Fictionalized Data |
Table 2: Transition-Metal-Catalyzed Cross-Coupling
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer a versatile approach to the this compound core by sequentially forming key C-N and C-C bonds.
| Reaction Type | Starting Materials | Catalyst/Ligand/Base | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 2-Iodo-4-chloropyrrolopyridine, secondary amine | Pd(OAc)₂ / RuPhos, NaOtBu | 1 h | 80 | 74-76 | [1] |
| Suzuki-Miyaura Coupling | 4-Chloro-2-iodopyrrolopyridine, arylboronic acid | Pd₂(dba)₃ / K₂CO₃ | 30 min | 100 | 80-90 | [1] |
Table 3: Intramolecular C-H Amination
Direct intramolecular C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles. The use of a Cu/Fe co-catalyst system provides a sustainable route to the this compound core.[2]
| Substrate | Catalyst System | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| α-Indolylhydrazone | Cu(OAc)₂·H₂O (10 mol%), FeCl₃·6H₂O (5 mol%) | Water | 3-48 h | 50 | 85-98 | [2] |
Table 4: Iodine(III)-Mediated Intramolecular Annulation
Iodine(III) reagents can mediate the intramolecular annulation of indole derivatives to afford the this compound skeleton in high yields under mild conditions.[3][4]
| Substrate | Iodine(III) Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Substituted indole derivative | Phenyliodine(III) diacetate (PIDA) | Dichloromethane | 1-2 h | Room Temp. | 80-95 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Protocol 1: General Procedure for Cu/Fe Catalyzed Intramolecular C-H Amination[2]
To a solution of the α-indolylhydrazone (0.2 mmol) in water (2.0 mL) was added Cu(OAc)₂·H₂O (10 mol%) and FeCl₃·6H₂O (5 mol%). The reaction mixture was stirred at 50 °C for the time indicated in Table 3. Upon completion, the reaction mixture was cooled to room temperature and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Caption: Experimental workflow for Cu/Fe catalyzed C-H amination.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[1]
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (0.856 mmol), the corresponding arylboronic acid (1.02 mmol), Pd₂(dba)₃ (0.026 mmol), and K₂CO₃ (2.56 mmol) was added de-gassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere. The reaction mixture was stirred at 100 °C for 30 minutes before being allowed to cool to room temperature. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer was separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[1]
To a solution of the 2-aryl-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine in tert-butanol (B103910) was added the secondary amine, NaOtBu, Pd(OAc)₂, and the RuPhos ligand. The reaction mixture was heated at 80 °C for 1 hour. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue was purified by column chromatography to give the desired aminated product.
Caption: Logical workflow for the sequential cross-coupling strategy.
Conclusion
The synthesis of the this compound core can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The classical Fischer indole synthesis, while historically significant, often requires harsh conditions and may lead to lower yields. In contrast, modern transition-metal-catalyzed methods, such as the Buchwald-Hartwig and Suzuki-Miyaura couplings, offer high efficiency and functional group tolerance, allowing for the construction of highly decorated this compound derivatives.
More recently, direct C-H amination strategies have gained prominence due to their atom and step economy. The Cu/Fe catalyzed intramolecular C-H amination stands out as a particularly sustainable and high-yielding method, utilizing inexpensive and environmentally benign reagents. Similarly, the iodine(III)-mediated intramolecular annulation provides a mild and efficient alternative for the construction of the this compound skeleton.
The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, the desired scale of the synthesis, and the available resources. For academic and early-stage drug discovery research, the flexibility and high efficiency of transition-metal-catalyzed cross-coupling and C-H activation methods are highly attractive. For process development and large-scale synthesis, the sustainability and cost-effectiveness of the Cu/Fe catalyzed C-H amination may be more advantageous. This comparative guide provides a valuable resource for researchers in the field to make informed decisions when designing synthetic routes to this important heterocyclic core.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and sustainable preparation of pyrrolo[2,3- b ]indoles by Cu/Fe catalyzed intramolecular C(sp 2 )–H amination - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02340G [pubs.rsc.org]
- 3. Synthesis of this compound via iodine(III)-mediated intramolecular annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles and Bis-indolylmaleimides as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent classes of cyclin-dependent kinase (CDK) inhibitors: indolo[2,3-a]pyrrolo[3,4-c]carbazoles and bis-indolylmaleimides. This objective analysis, supported by experimental data and detailed protocols, is designed to inform research and development efforts in the field of oncology and beyond.
Executive Summary
Indolo[2,3-a]pyrrolo[3,4-c]carbazoles and bis-indolylmaleimides are both classes of ATP-competitive kinase inhibitors with significant potential as anticancer agents. However, a direct comparison reveals critical differences in their potency, selectivity, and mechanism of action. Structurally, indolo[2,3-a]pyrrolo[3,4-c]carbazoles are more constrained, a feature that contributes to their enhanced biological activity.
A key study directly comparing these two scaffolds as CDK4 inhibitors found that indolo[2,3-a]pyrrolo[3,4-c]carbazoles are consistently 8- to 42-fold more active than their bis-indolylmaleimide precursors.[1] Furthermore, these two classes of compounds induce cell cycle arrest at different phases: indolo[2,3-a]pyrrolo[3,4-c]carbazoles are selective G1 blockers, whereas bis-indolylmaleimides arrest cells in the G2/M phase.[1]
This guide will delve into the quantitative data supporting these findings, provide detailed experimental methodologies for key assays, and visualize the relevant signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory activities of representative compounds from each class against a panel of cyclin-dependent kinases and their antiproliferative effects on cancer cell lines.
Table 1: CDK Inhibitory Activity of Representative Indolo[2,3-a]pyrrolo[3,4-c]carbazoles
| Compound | CDK1/CycB IC50 (nM) | CDK2/CycE IC50 (nM) | CDK4/CycD1 IC50 (nM) | CAMKII IC50 (nM) | GSK3β IC50 (nM) | PKA IC50 (nM) |
| 4d (6-bromo derivative) | >10000 | 1000 | 76 | >10000 | >10000 | >10000 |
| 4h (6-amino derivative) | >10000 | 1000 | 42 | 4000 | >10000 | 4000 |
Data sourced from Zhu et al., J Med Chem, 2003.[2]
Table 2: Antiproliferative Activity of Representative Indolo[2,3-a]pyrrolo[3,4-c]carbazoles
| Compound | HCT-116 (colon) IC50 (µM) | NCI-H460 (lung) IC50 (µM) |
| 4d (6-bromo derivative) | 2.8 | 2.5 |
| 4h (6-amino derivative) | 2.5 | 2.0 |
Data sourced from Zhu et al., J Med Chem, 2003.[2]
Table 3: Comparative CDK4 Inhibitory and Antiproliferative Activity
| Compound Class | Relative CDK4 Inhibition | Cell Cycle Arrest |
| Indolo[2,3-a]pyrrolo[3,4-c]carbazoles | 8-42 fold more active | G1 Phase |
| Bis-indolylmaleimides | Baseline | G2/M Phase |
Data summarized from G. Zhu et al., Bioorg Med Chem Lett, 2003.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Enzymatic Kinase Inhibition Assay (CDK4/Cyclin D1)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Retinoblastoma (Rb) protein or a suitable peptide substrate
-
[γ-³³P]ATP or unlabeled ATP for non-radioactive assays
-
Test compounds (Indolo[2,3-a]pyrrolo[3,4-c]carbazoles or bis-indolylmaleimides)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well assay plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, CDK4/Cyclin D1 enzyme, and the Rb substrate.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a DMSO-only vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP for radioactive assays).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116, NCI-H460)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Quantify the percentage of cells in the G1, S, and G2/M phases.
Signaling Pathways and Mechanisms of Action
The differential effects of indolo[2,3-a]pyrrolo[3,4-c]carbazoles and bis-indolylmaleimides on the cell cycle can be understood by examining their impact on key regulatory pathways.
G1 Arrest Induced by Indolo[2,3-a]pyrrolo[3,4-c]carbazoles
Indolo[2,3-a]pyrrolo[3,4-c]carbazoles, as potent CDK4 inhibitors, primarily induce cell cycle arrest at the G1/S checkpoint. By inhibiting CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase.
Caption: G1/S checkpoint and inhibition by Indolo[2,3-a]pyrrolo[3,4-c]carbazoles.
G2/M Arrest Induced by Bis-indolylmaleimides
The G2/M arrest induced by bis-indolylmaleimides suggests an inhibitory effect on key regulators of mitotic entry, primarily the CDK1/Cyclin B complex. Inhibition of this complex prevents the cell from entering mitosis, leading to an accumulation of cells in the G2 and/or M phase.
Caption: G2/M checkpoint and inhibition by Bis-indolylmaleimides.
Conclusion
The head-to-head comparison of indolo[2,3-a]pyrrolo[3,4-c]carbazoles and bis-indolylmaleimides reveals distinct profiles for these two classes of CDK inhibitors. The structurally constrained indolo[2,3-a]pyrrolo[3,4-c]carbazoles emerge as significantly more potent inhibitors of CDK4, leading to a G1 cell cycle arrest. In contrast, the less potent bis-indolylmaleimides induce a G2/M arrest.
These findings have important implications for drug development. The superior potency and defined mechanism of action of the indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold make it a more promising lead for the development of targeted anticancer therapies aimed at dysregulated G1/S checkpoint control. The differential effects on the cell cycle also suggest that these two classes of compounds could have distinct therapeutic applications and may be suitable for different cancer types or in combination with other agents. Further research into the broader kinase selectivity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
Comparative Cytotoxicity of Pyrrolo[2,3-b]indole Derivatives on Cancer Cell Lines: A Guide for Researchers
A comprehensive analysis of Pyrrolo[2,3-b]indole derivatives reveals their potential as potent cytotoxic agents against a variety of cancer cell lines. This guide synthesizes available data on their efficacy, details the experimental protocols for assessment, and visualizes the key signaling pathways involved in their mechanism of action, providing a valuable resource for researchers in oncology and drug development.
The this compound scaffold, a privileged structure in medicinal chemistry, has been the focus of numerous studies for its significant anticancer properties. Derivatives of this heterocyclic system have demonstrated promising activity by targeting crucial cellular processes involved in cancer progression, including cell division and signal transduction. This guide provides a comparative overview of the cytotoxic effects of various this compound derivatives, drawing from a range of experimental studies.
Data Presentation: Comparative Efficacy (IC50 Values)
The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various this compound and related indole (B1671886) derivatives against a panel of human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine-Isatin Hybrid (Compound 7) | Hepatocellular Carcinoma (HepG2) | 0.87 ± 0.09 | [1] |
| Mammary Gland Adenocarcinoma (MCF-7) | 1.25 ± 0.11 | [1] | |
| Breast Cancer (MDA-MB-231) | 1.53 ± 0.14 | [1] | |
| Epithelioid Cervix Carcinoma (HeLa) | 2.17 ± 0.23 | [1] | |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | Estrogen Receptor-Positive Breast Cancer (T47D) | 2.4 | [2] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3k) | Estrogen Receptor-Positive Breast Cancer (T47D) | 10.6 | [2] |
| Halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | Mammary Gland Adenocarcinoma (MCF-7) | 29 ± 2.1 | [3] |
| Hepatocellular Carcinoma (HepG2) | 35 ± 2.5 | [3] | |
| Breast Cancer (MDA-MB-231) | 41 ± 3.2 | [3] | |
| Epithelioid Cervix Carcinoma (HeLa) | 38 ± 2.9 | [3] | |
| Indole Mannich Base (Compound 1c) | Hepatocellular Carcinoma (HepG2) | LC50: 0.9 | [4] |
| Mammary Gland Adenocarcinoma (MCF-7) | LC50: 0.55 | [4] | |
| Epithelioid Cervix Carcinoma (HeLa) | LC50: 0.50 | [4] |
Experimental Protocols
The assessment of cytotoxicity of this compound derivatives typically involves a series of well-established in vitro assays. These protocols are designed to measure cell viability, proliferation, and the induction of apoptosis.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% to fix the cells for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
-
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
-
Mechanism of Action: Signaling Pathways
The cytotoxic effects of this compound derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. Two prominent mechanisms of action are the inhibition of protein kinases and the disruption of microtubule dynamics.
Inhibition of Kinase Signaling Pathways (EGFR/VEGFR)
Many this compound derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors play a critical role in cancer cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, the derivatives inhibit their downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
Another significant mechanism of action for some this compound derivatives is the inhibition of tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, typically at the colchicine-binding site, these derivatives disrupt the dynamic assembly and disassembly of microtubules.[6][7] This interference with microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.
Experimental Workflow
The overall process for assessing the cytotoxicity of this compound derivatives follows a logical progression from initial screening to mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 7. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site | MDPI [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,3-b]indole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]indole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound-based inhibitors, with a focus on their application as kinase inhibitors in oncology and as modulators of amyloid-beta aggregation in neurodegenerative diseases.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various this compound and related pyrrolo-fused derivatives against key biological targets.
Table 1: Pyrrolo-indolin-2-one Derivatives as Aurora Kinase Inhibitors
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 33 | Phenylsulfonamido | Carboxyethyl | 12 | 156 | [1] |
| 36 | Phenylsulfonamido | Ethoxycarbonylethyl | - | - | [1] |
| 47 | Phenylsulfonamido | Amino | 2190 | - | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Table 2: Pyrrolo[2,3-b]pyridine Derivatives as Glycogen (B147801) Synthase Kinase 3β (GSK-3β) Inhibitors
| Compound | Modifications | GSK-3β IC50 (nM) | Reference |
| S01 | Novel pyrrolo[2,3-b]pyridine-based compound | 0.35 | [2] |
| B10 | ATP-competitive pyrrolo[2,3-b]pyridine-based inhibitor | 66 | [2] |
GSK-3β is a key therapeutic target in Alzheimer's disease.
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features that influence the inhibitory activity of this compound-based compounds:
-
Substitution at the Indolin-2-one Core (Kinase Inhibitors): For Aurora kinase inhibitors based on the pyrrole-indolin-2-one scaffold, substitutions at the C-5 position of the indolin-2-one ring and the C-3' position of the pyrrole (B145914) ring are critical for potency and selectivity.[1] For instance, compound 33 , with a phenylsulfonamido group at C-5 and a carboxyethyl group at C-3', demonstrates potent and selective inhibition of Aurora A.[1] Replacing the carboxyethyl group with an amino group in compound 47 significantly reduces its activity against Aurora A, highlighting the importance of this acidic moiety for binding.[1]
-
Pyrrolo[2,3-b]pyridine Core Modifications (GSK-3β Inhibitors): In the context of GSK-3β inhibition for potential Alzheimer's disease treatment, the pyrrolo[2,3-b]pyridine core has proven to be a valuable scaffold.[2] The high potency of compound S01 (IC50 = 0.35 nM) suggests that specific substitutions on this core can lead to highly effective inhibitors.[2]
Mandatory Visualizations
Signaling Pathway
Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
Enzyme Addition: Prepare a solution of the kinase enzyme in the kinase assay buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T-based)
This protocol describes a common method to screen for inhibitors of Aβ fibrillization.
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 25 mM sodium phosphate (B84403) buffer, pH 6.0)
-
Test compounds (dissolved in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Aβ42 Preparation: Prepare a stock solution of Aβ42 peptide in a suitable solvent (e.g., DMSO or 0.1% NH4OH) to ensure it is in a monomeric state. Dilute the stock solution into the assay buffer to the desired final concentration (e.g., 20 µM).
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a DMSO-only control.
-
Reaction Mixture: Add the diluted Aβ42 solution to each well containing the test compounds.
-
Incubation: Incubate the plate at 37°C with continuous shaking for a set period (e.g., 2.5 hours) to induce Aβ aggregation.[3]
-
ThT Addition: Prepare a fresh solution of Thioflavin T in the assay buffer and add it to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 483 nm using a fluorescence plate reader.[3]
-
Data Analysis: Normalize the fluorescence readings to the DMSO-only control and express the results as a percentage of relative fluorescence. A decrease in fluorescence indicates inhibition of Aβ aggregation.[3]
References
- 1. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Angiogenesis Inhibition: A Comparative Guide to Pyrrolo[2,3-a]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-angiogenic properties of Pyrrolo[2,3-a]carbazole derivatives against other established angiogenesis inhibitors. The evaluation is based on publicly available experimental data, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Executive Summary
Pyrrolo[2,3-a]carbazole derivatives have emerged as a promising class of compounds with anti-angiogenic properties. In vivo studies utilizing the Chick Chorioallantoic Membrane (CAM) assay have demonstrated that these derivatives significantly inhibit angiogenesis in a dose-dependent manner. This guide compares their activity with that of other angiogenesis inhibitors, including those targeting the Vascular Endothelial Growth Factor (VEGF) pathway and topoisomerase I. While direct quantitative comparison is limited by the availability of specific data for the Pyrrolo[2,3-a]carbazole derivatives, this guide synthesizes the existing findings to provide a valuable resource for researchers in the field of cancer therapeutics.
Comparative Analysis of In Vivo Anti-Angiogenic Activity
The anti-angiogenic efficacy of Pyrrolo[2,3-a]carbazole derivatives has been primarily evaluated using the CAM assay. For a comprehensive comparison, this guide includes data from similar in vivo models for other well-known angiogenesis inhibitors.
Table 1: Comparison of In Vivo Anti-Angiogenic Activity
| Compound Class | Specific Compound(s) | In Vivo Model | Key Findings (Quantitative where available) | Mechanism of Action |
| Pyrrolo[2,3-a]carbazole Derivatives | 1c, 1d(1), 1d(2), 1e, 1f | CAM Assay | Significant and dose-dependent inhibition of angiogenesis. Compound 1d(2) was identified as the most effective.[1][2] | Topoisomerase I inhibition[1][2] |
| VEGF/VEGFR Inhibitors | Bevacizumab | CAM Assay | Reduction in blood vessel area.[3] | Monoclonal antibody against VEGF-A[4] |
| Sunitinib (B231) | Glioblastoma Xenograft | 74% reduction in microvessel density at 80 mg/kg.[5] | Multi-targeted tyrosine kinase inhibitor (including VEGFRs) | |
| Topoisomerase I Inhibitors | Irinotecan (B1672180) | Rat Mesentery Model | Stimulated angiogenesis by 104% at low, metronomic doses.[6] | Topoisomerase I inhibitor |
| Topotecan | CAM Assay | Dose-dependent inhibition of angiogenesis.[2] | Topoisomerase I inhibitor |
Note: Direct comparison of potency is challenging due to variations in experimental setups and reporting metrics. The data for Irinotecan suggests a complex, potentially pro-angiogenic effect at low doses, which contrasts with the inhibitory effects observed for other topoisomerase I inhibitors and the Pyrrolo[2,3-a]carbazole derivatives.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Pyrrolo[2,3-α]carbazole derivatives as topoisomerase I inhibitors that affect viability of glioma and endothelial cells in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsrp.org [ijsrp.org]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dosage metronomic chemotherapy and angiogenesis: topoisomerase inhibitors irinotecan and mitoxantrone stimulate VEGF-A-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals
The proper disposal of pyrrolo[2,3-b]indole is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, ensuring compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, a thorough understanding of its potential hazards is essential. The following information is synthesized from available Safety Data Sheets (SDS) for this compound and related heterocyclic compounds.
Personal Protective Equipment (PPE):
When handling this compound, particularly for waste consolidation and disposal, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[1]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin exposure.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Hazard Summary Table:
This table summarizes the potential hazard classifications for this compound and its constituent substructures, indole (B1671886) and pyrrole. It is crucial to treat the chemical as hazardous to ensure the highest level of safety.
| Hazard Type | Classification | GHS Statement | Source |
| This compound | Treat as hazardous chemical waste. | Not explicitly classified, but should be handled with caution. | [1] |
| Indole | Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation. | |
| Pyrrole | Flammable Liquid | Category 3 | H226: Flammable liquid and vapor.[2] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] | |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] | |
| Aquatic Hazard, Acute | Category 3 | H402: Harmful to aquatic life.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Container Selection: Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.
2. Labeling and Storage:
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Keep containers tightly closed except when adding waste.
3. Spill Management:
In the event of a spill, take the following immediate actions:
-
Personal Protection: Ensure appropriate PPE is worn before addressing the spill.[1]
-
Containment: Prevent further spread of the material.[1]
-
Cleanup: Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials, including the absorbent, into a designated hazardous waste container.[1] For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Ventilation: Ensure the area is well-ventilated.[1]
4. Final Disposal:
-
Contact EHS: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pyrrolo[2,3-b]indole
Essential Safety and Handling Guide for Pyrrolo[2,3-b]indole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the known hazards of structurally similar compounds, including pyrroles, indoles, and their derivatives. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
Hazard Summary
Based on data from analogous compounds, this compound should be considered a hazardous substance. The potential hazards are summarized below.
| Hazard Classification | Description | Source/Analogy |
| Carcinogenicity | Suspected of causing cancer. | Based on the classification of related pyridoindole compounds.[1] |
| Mutagenicity | Suspected of causing genetic defects. | Often associated with carcinogenic compounds.[1] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] | General precaution for heterocyclic compounds.[1] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1][6] The liquid may degrease the skin, leading to non-allergic contact dermatitis.[2] | A common property of many chemical substances.[1] |
| Serious Eye Damage/Irritation | Risk of serious eye damage.[2][3][4][5] | A common property of many chemical substances.[1] |
| Flammability | May be a flammable liquid and vapor.[2][3][4][5] | Based on the properties of pyrrole. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The required PPE is detailed below and should be worn at all times within the designated work area.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 or P100 particulate filters. A full-face respirator is recommended. | To prevent inhalation of potentially harmful aerosols or dust. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect eyes from splashes and face from potential impacts. |
| Body Protection | A chemically resistant lab coat or a disposable chemical-resistant suit (e.g., Tyvek). | To protect skin from contamination. |
| Foot Protection | Closed-toe, chemically resistant shoes. Shoe covers may be required in designated areas. | To protect feet from spills.[1] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Suit: Put on the lab coat or chemical-resistant suit.
-
Respirator: Perform a seal check to ensure the respirator fits snugly.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the first pair of gloves, ensuring they are tucked under the cuff of the gown. Don the second pair of gloves over the first, extending them over the cuff of the gown.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.
-
Gown/Suit: Remove the gown or suit by rolling it down and away from the body.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Perform final hand hygiene.
Operational Plans
Handling and Storage:
-
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
The work surface should be covered with absorbent, disposable bench paper.[1]
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][4][8]
Emergency Response for Accidental Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, suits, etc.), bench paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing this compound and solvent rinses from decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] |
| Decontamination | All glassware and equipment must be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinseate collected as hazardous liquid waste.[1] |
| Final Disposal | All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.[1][7] |
Visual Guides
Caption: PPE selection workflow based on risk assessment.
Caption: Workflow for the disposal of contaminated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
